molecular formula C6H12O4 B102540 Methyl 2,2-bis(hydroxymethyl)propionate CAS No. 17872-55-8

Methyl 2,2-bis(hydroxymethyl)propionate

Número de catálogo: B102540
Número CAS: 17872-55-8
Peso molecular: 148.16 g/mol
Clave InChI: RQEPEDPOJQCJJT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 2,2-bis(hydroxymethyl)propionate is a chemical building block valued in research for its application in polymer science. It serves as a key intermediate in the synthesis of hyperbranched polymers and dendrimers, which are explored for advanced drug delivery systems and other biomedical applications due to their unique structural properties . The compound's structure, featuring multiple hydroxyl groups, makes it a suitable monomer for creating polymers with specific functionalities and for modifying polymer backbones to introduce pendant groups . This reactivity is leveraged in developing specialized materials, including aliphatic polycarbonates and polyesters, for use in targeted and stimuli-responsive therapeutic delivery platforms .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

methyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-6(3-7,4-8)5(9)10-2/h7-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEPEDPOJQCJJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066273
Record name Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17872-55-8
Record name Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17872-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,2-bis(hydroxymethyl)propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017872558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,2-bis(hydroxymethyl)propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.007
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 2,2-BIS(HYDROXYMETHYL)PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S3GU3B2UK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Foundational & Exploratory

Comprehensive Technical Guide: Synthesis and Purification of Methyl 2,2-bis(hydroxymethyl)propionate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2,2-bis(hydroxymethyl)propionate (commonly referred to as bis-MPA methyl ester) is a quintessential AB2-type monomer utilized extensively in the synthesis of aliphatic hyperbranched polyesters, dendrons, and dendrimers[1]. Due to its unique structural topology—a single ester focal point and two primary hydroxyl groups—it serves as a critical building block for biocompatible and biodegradable polymers used in targeted drug delivery systems[2]. This whitepaper details a highly efficient, scalable, and self-validating protocol for the synthesis and purification of bis-MPA methyl ester, tailored for researchers and drug development professionals.

Mechanistic Overview & Rationale

The synthesis of bis-MPA methyl ester relies on the Fischer esterification of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) with methanol. To ensure high scientific integrity and maximum yield, the experimental design departs from traditional homogeneous catalysis.

Causality of Experimental Choices:

  • Solvent/Reactant Dual Role: Methanol is utilized in a massive molar excess to serve as both the solvent and the reactant. According to Le Chatelier's principle, this excess drives the thermodynamic equilibrium entirely toward the ester product[1]. Furthermore, bis-MPA is a highly polar compound with poor solubility in standard non-polar organic solvents; refluxing methanol provides an ideal solubilizing medium.

  • Catalyst Selection (Dowex 50W-X8): Traditional esterifications employ homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid. However, neutralizing these acids requires an aqueous workup. Because bis-MPA methyl ester is highly water-soluble (due to its 1,3-diol moiety), aqueous extraction leads to severe yield losses. Utilizing a strongly acidic, macroreticular cation-exchange resin (e.g., Dowex 50W-X8 or 50W-X2) circumvents this issue[1]. The resin provides the necessary proton source to activate the carboxylic acid carbonyl but can be removed entirely via simple vacuum filtration, rendering the protocol self-validating and highly efficient.

Experimental Methodology: Synthesis Protocol

Self-Validating System: This protocol is designed to minimize side reactions (like etherification) while ensuring quantitative conversion. The built-in analytical checkpoints guarantee that the process validates itself before proceeding to isolation.

Reagents:

  • 2,2-bis(hydroxymethyl)propionic acid (bis-MPA): 1.0 equivalent

  • Anhydrous Methanol: 15-20 equivalents (Solvent)

  • Dowex 50W-X8 (H⁺ form) resin: 10-15% w/w relative to bis-MPA

Step-by-Step Procedure:

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add bis-MPA and anhydrous methanol. Stir at room temperature until the bis-MPA is completely dissolved.

  • Catalyst Addition: Add the pre-washed and dried Dowex 50W-X8 resin to the clear solution.

  • Reflux: Heat the reaction mixture to 70°C (reflux) under an inert nitrogen atmosphere for 16-24 hours.

  • In-Process Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a solvent system of Ethyl Acetate/Methanol (9:1). The starting material (bis-MPA) will remain near the baseline, while the product (methyl ester) will migrate with an Rf of ~0.4. Alternatively, FT-IR spectroscopy can be used to confirm the shift of the carbonyl stretch from ~1700 cm⁻¹ (carboxylic acid) to ~1735 cm⁻¹ (ester)[3].

Purification & Isolation Strategy

The purification of bis-MPA methyl ester is streamlined due to the heterogeneous nature of the catalyst.

  • Filtration: Once TLC confirms complete conversion, cool the reaction mixture to room temperature. Filter the mixture through a sintered glass funnel to remove the Dowex resin. Wash the resin bed with a small volume of cold methanol to ensure complete product recovery[1].

  • Concentration: Transfer the filtrate to a rotary evaporator and remove the methanol under reduced pressure at 40°C. A viscous, colorless to pale-yellow oil will remain, which typically crystallizes upon standing or under high vacuum.

  • Recrystallization (Optional but Recommended): For ultra-high purity required in pharmaceutical applications, dissolve the crude solid in a minimum amount of warm ethyl acetate, then slowly add hexanes until the solution becomes slightly cloudy. Cool to 4°C to induce crystallization. Filter and dry the white crystals under a high vacuum.

Data Presentation: Analytical Characterization

To ensure scientific integrity, the synthesized bis-MPA methyl ester must be validated against standardized analytical metrics. The expected spectral data is summarized below.

Analytical TechniqueExpected Signal / ShiftStructural Assignment
¹H NMR (400 MHz, CDCl₃) δ 3.82 (d, 2H), 3.71 (d, 2H)-CH₂-OH (diastereotopic protons)
δ 3.74 (s, 3H)-O-CH₃ (Methyl ester)
δ 2.95 (br s, 2H)-OH (Hydroxyl protons, exchangeable)
δ 1.21 (s, 3H)-CH₃ (Alpha methyl group)
¹³C NMR (100 MHz, CDCl₃) δ 175.8C=O (Ester carbonyl)
δ 68.4-CH₂-OH (Hydroxymethyl carbons)
δ 52.1-O-CH₃ (Methoxy carbon)
δ 49.3Quaternary alpha carbon
δ 17.2-CH₃ (Alpha methyl carbon)
FT-IR Spectroscopy ~3350 cm⁻¹ (broad)O-H stretch (Hydrogen-bonded)[3]
~1735 cm⁻¹ (sharp)C=O stretch (Ester)[3]
~1150 cm⁻¹C-O-C stretch (Ester)[3]

Applications in Drug Development

In drug development, bis-MPA methyl ester is a foundational AB2 monomer. Its two hydroxyl groups can be selectively protected (e.g., as an acetonide) or directly functionalized, while the methyl ester can be saponified back to a carboxylic acid to act as the focal point for dendritic growth[1]. These hyperbranched polyesters are highly valued for their biodegradability, low toxicity, and high density of peripheral functional groups, making them ideal nanocarriers for encapsulating hydrophobic drugs or conjugating targeting ligands[2].

Visualizations

SyntheticWorkflow A bis-MPA + Excess Methanol (Reactants & Solvent) C Reflux at 70°C (16-24 hours) A->C B Dowex 50W-X8 Catalyst (Solid Acid Resin) B->C D In-Process Control: TLC & IR Spectroscopy C->D D->C Incomplete E Vacuum Filtration (Resin Removal) D->E Complete F Rotary Evaporation (Methanol Removal) E->F G Recrystallization (EtOAc / Hexanes) F->G H Pure bis-MPA Methyl Ester (Yield >90%) G->H

Workflow for the synthesis and purification of bis-MPA methyl ester using a solid acid catalyst.

ApplicationLogic M bis-MPA Methyl Ester (AB2 Monomer) P 1,3-Diol Protection (Acetonide Formation) M->P D Ester Deprotection (Saponification) P->D G Dendritic Growth (Iterative Coupling) D->G H Hyperbranched Polymer (Nanocarrier Scaffold) G->H T Targeted Drug Delivery (Drug Encapsulation) H->T

Logical pathway from bis-MPA methyl ester monomer to targeted drug delivery nanocarriers.

References

  • Title: Synthesis and spectral characteristics of 2,2-bis(hydroxymethyl)propionic acid derivatives as model compounds for the estimation of properties of modified hyperbranched polyesters polyols[3] Source: ResearchGate URL: 3

  • Title: Rapid and Efficient Synthesis of Aliphatic Ester Dendrons and Dendrimers[1] Source: ACS Publications (Macromolecules) URL: 1

  • Title: Selective O-Alkylation of 2,2′-Bis(hydroxymethyl)propionic Acid to Synthesize Biodegradable Polymers for Drug Delivery Applications[2] Source: ACS Publications URL: 2

Sources

An In-depth Technical Guide to Methyl 2,2-bis(hydroxymethyl)propionate: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Methyl 2,2-bis(hydroxymethyl)propionate is a trifunctional molecule of significant interest in polymer chemistry and materials science. Derived from the well-known 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), this methyl ester variant retains the critical diol functionality while modifying the carboxylic acid group, offering unique reactivity and solubility profiles. Its structure, featuring a quaternary carbon at its core, two primary hydroxyl groups, and a methyl ester, makes it an ideal AB₂-type building block for the synthesis of complex, highly branched macromolecular architectures such as dendrimers and hyperbranched polymers. These polymers are foundational in advanced applications, including drug delivery systems, coatings, and adhesives. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of Methyl 2,2-bis(hydroxymethyl)propionate, tailored for researchers and professionals in chemical synthesis and drug development.

Introduction

In the pursuit of novel materials with precisely controlled architectures, the role of multifunctional building blocks is paramount. Methyl 2,2-bis(hydroxymethyl)propionate, the methyl ester of dimethylolpropionic acid (DMPA or bis-MPA), emerges as a cornerstone monomer for creating aliphatic polyesters with a high degree of branching. The parent acid, bis-MPA, is widely recognized for its utility in producing water-dispersible polyurethanes and biodegradable polyester dendrimers.[1][2] By converting the carboxylic acid to its methyl ester, the molecule's polarity and reactivity are altered, providing a valuable alternative for synthetic strategies where the free acid may be undesirable, such as in non-aqueous systems or when selective functionalization of the hydroxyl groups is required.

This document serves as a technical deep-dive into the core attributes of Methyl 2,2-bis(hydroxymethyl)propionate. It will elucidate its structural and physicochemical properties, provide a detailed protocol for its synthesis via Fischer esterification, and explore its significant role as a precursor to advanced polymeric materials.

Chemical Identity and Physicochemical Properties

The structural integrity of Methyl 2,2-bis(hydroxymethyl)propionate is central to its function as a branching monomer. The molecule is built around a central quaternary carbon atom, which imparts thermal and chemical stability. Attached to this core are two primary hydroxymethyl (-CH₂OH) groups, a methyl group (-CH₃), and a methyl propionate group (-C(=O)OCH₃). This arrangement provides two reactive sites (the hydroxyls) for polymerization or functionalization and a less reactive ester group.

Chemical Structure and Nomenclature
  • IUPAC Name: methyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate[3]

  • Common Names: Methyl 2,2-bis(hydroxymethyl)propionate, Methyl Dimethylolpropionate

  • CAS Number: 17872-55-8[3]

  • Molecular Formula: C₆H₁₂O₄[3]

  • Molecular Weight: 148.16 g/mol [3]

  • SMILES: CC(CO)(CO)C(=O)OC[3]

Physicochemical Data
PropertyMethyl 2,2-bis(hydroxymethyl)propionate2,2-bis(hydroxymethyl)propionic Acid (bis-MPA)Reference(s)
Physical State Solid (predicted)White crystalline solid[4]
Melting Point Not available188-191 °C
Boiling Point Estimated: 167.23°CNot available[5]
Density Not available~0.84 g/cm³[5]
Solubility Soluble in methanol, water (predicted)Soluble in water, methanol; slightly soluble in acetone; insoluble in benzene.[4]
Hydrogen Bond Donor Count 23[3]
Hydrogen Bond Acceptor Count 44[3]
XLogP3-AA (LogP) -0.9-1.1[3][6]

Spectral Analysis

Spectral data is crucial for the identification and characterization of Methyl 2,2-bis(hydroxymethyl)propionate, confirming its structure and purity.

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals corresponding to the different hydrogen environments in the molecule.

  • -CH₃ (methyl on quaternary carbon): A singlet expected around δ 1.1 ppm.

  • -CH₂OH (methylene protons): AB quartet or two doublets expected around δ 3.7-3.9 ppm, due to diastereotopicity.

  • -OH (hydroxyl protons): A broad singlet, whose chemical shift is dependent on concentration and solvent, often around δ 2.5-3.5 ppm.

  • -OCH₃ (ester methyl protons): A sharp singlet expected around δ 3.7 ppm.[3][7]

¹³C NMR Spectroscopy

The carbon NMR spectrum confirms the carbon skeleton.

  • -CH₃ (methyl on quaternary carbon): A signal around δ 17-18 ppm.

  • Quaternary Carbon: A signal around δ 49-50 ppm.

  • -OCH₃ (ester methyl protons): A signal around δ 52 ppm.

  • -CH₂OH (methylene carbons): A signal around δ 67-68 ppm.

  • C=O (ester carbonyl): A signal around δ 175-176 ppm.[3]

Infrared (IR) Spectroscopy

The IR spectrum reveals the key functional groups present in the molecule.

  • O-H Stretch: A strong, broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of the hydroxyl groups.

  • C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds.

  • C=O Stretch: A strong, sharp absorption peak around 1730-1750 cm⁻¹, indicative of the ester carbonyl group. This is a key feature distinguishing it from its carboxylic acid precursor, which would show a C=O stretch closer to 1700-1725 cm⁻¹ and a very broad O-H stretch.

  • C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ region corresponding to the C-O single bonds of the ester and alcohol functionalities.

Synthesis of Methyl 2,2-bis(hydroxymethyl)propionate

The most direct and common method for preparing Methyl 2,2-bis(hydroxymethyl)propionate is through the acid-catalyzed Fischer esterification of its parent carboxylic acid, 2,2-bis(hydroxymethyl)propionic acid (bis-MPA). This reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

The use of a large excess of methanol serves a dual purpose: it acts as both the reactant and the solvent, and it drives the equilibrium towards the formation of the ester product, according to Le Châtelier's principle.

Synthesis_Workflow bisMPA 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) Mixing Mixing & Dissolution bisMPA->Mixing Methanol Methanol (Excess) Methanol->Mixing Catalyst H₂SO₄ (catalytic) Catalyst->Mixing Reflux Reflux (65-70°C) Mixing->Reflux Heat Neutralization Neutralization (e.g., NaHCO₃) Reflux->Neutralization Cool & Quench Evaporation Solvent Evaporation Neutralization->Evaporation Purification Purification (e.g., Column Chromatography) Evaporation->Purification Crude Product Product Methyl 2,2-bis(hydroxymethyl)propionate Purification->Product Pure Product

Caption: Workflow for Fischer Esterification Synthesis.

Detailed Experimental Protocol: Fischer Esterification

Causality and Rationale: This protocol relies on the principle of Fischer esterification, where an acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is reversible, so using methanol as the solvent pushes the equilibrium toward the product. The final neutralization and purification steps are critical for removing the acid catalyst and any unreacted starting material.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,2-bis(hydroxymethyl)propionic acid (13.41 g, 0.1 mol).

  • Reagent Addition: Add methanol (100 mL, excess) to the flask. Stir the mixture until the solid is partially dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.5 mL, ~0.9 mmol) to the stirring suspension. The addition is exothermic and should be done with caution.

  • Reaction: Heat the reaction mixture to reflux (approximately 65-70°C) using a heating mantle. Maintain the reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.

  • Workup - Neutralization: After the reaction is complete, cool the flask to room temperature. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the sulfuric acid catalyst until effervescence ceases.

  • Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate (100 mL) and deionized water (50 mL). Transfer the mixture to a separatory funnel, shake well, and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).

  • Drying and Filtration: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄). Filter the mixture to remove the drying agent.

  • Final Purification: Concentrate the filtrate under reduced pressure to yield the crude product. For high purity, the product can be further purified by silica gel column chromatography using a solvent system such as ethyl acetate/hexane.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Reactivity and Applications

The primary value of Methyl 2,2-bis(hydroxymethyl)propionate lies in its AB₂ structure, which is fundamental to the creation of dendritic or hyperbranched polymers.[4] The two primary hydroxyl groups serve as the "B" functionalities, capable of reacting with an appropriate "A" functionality (e.g., an acid chloride or another ester) to propagate polymer chains. The methyl ester serves as a protected or less reactive "A" functionality.

Role in Dendrimer and Hyperbranched Polymer Synthesis

Dendrimers are perfectly branched, monodisperse macromolecules with a compact, globular structure. Hyperbranched polymers are similar but have a more irregular structure and are polydisperse. Both are synthesized from ABₓ monomers, with Methyl 2,2-bis(hydroxymethyl)propionate being a classic AB₂ example.

In a typical divergent synthesis approach, the two hydroxyl groups can be reacted with a molecule that introduces two new reactive sites, leading to an exponential growth in the number of peripheral functional groups with each "generation" of the synthesis. The methyl ester at the core remains unreacted during this process, or it can be hydrolyzed back to a carboxylic acid for further functionalization at the focal point of the resulting dendron.

Dendrimer_Growth Core Core (Methyl Ester) G1_1 OH Core->G1_1 Branch G1_2 OH Core->G1_2 Branch G2_1 OH G1_1->G2_1 G2_2 OH G1_1->G2_2 G2_3 OH G1_2->G2_3 G2_4 OH G1_2->G2_4

Caption: Dendritic growth from an AB₂ monomer.

Applications in Drug Development and Materials Science

The polymers derived from Methyl 2,2-bis(hydroxymethyl)propionate have numerous applications:

  • Drug Delivery: The resulting polyester dendrimers are often biocompatible and biodegradable.[2][8] Their well-defined structure and multivalency allow for the attachment of multiple drug molecules to the periphery, while their internal cavities can encapsulate therapeutic agents. This leads to improved drug solubility, controlled release profiles, and targeted delivery.[4]

  • Coatings and Resins: As a modifier for polyesters and polyurethanes, it imparts branching which can lower the viscosity of resins while maintaining a high functional group density. This is beneficial for high-solids coatings, adhesives, and sealants.[1][9]

  • Biomaterials: The biodegradability of the polyester backbone makes these materials suitable for use in tissue engineering scaffolds and other biomedical applications.[8]

Safety and Handling

While specific safety data for Methyl 2,2-bis(hydroxymethyl)propionate is limited, the safety profile can be inferred from its parent compound, 2,2-bis(hydroxymethyl)propionic acid.

  • Hazards: The parent acid is classified as an irritant, causing serious eye irritation.[10] Similar precautions should be taken with the methyl ester. It is a combustible solid.

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid creating dust.

  • Storage: The material is hygroscopic.[4] It should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption.

Conclusion

Methyl 2,2-bis(hydroxymethyl)propionate stands as a versatile and valuable monomer in the field of polymer science. Its unique trifunctional AB₂ structure provides a direct pathway to highly branched, complex macromolecules. While its primary utility is derived from its role as a precursor in the synthesis of dendrimers and hyperbranched polyesters, these resulting materials have profound implications for advanced applications, particularly in the biomedical field. This guide has provided a foundational understanding of its chemical properties, a robust protocol for its synthesis, and an overview of its critical role in developing next-generation materials, equipping researchers with the core knowledge needed to leverage this important chemical building block.

References

  • Santra, S. et al. (2020). Selective O-Alkylation of 2,2′-Bis(hydroxymethyl)propionic Acid to Synthesize Biodegradable Polymers for Drug Delivery Applications. Dr. Santra Lab. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87346, Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester. PubChem. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Versatility of 2,2-Bis(hydroxymethyl)propionic Acid (DMPA) in Industrial Applications. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • Ostmark, E. et al. (2005). Dendritic structures based on bis(hydroxymethyl)propionic acid as platforms for surface reactions. PubMed. Available at: [Link]

  • Google Patents (2013). CN103304404A - Preparation method of 2,2-bis(hydroxymethyl) butyrate. Google Patents.
  • SpectraBase (n.d.). 2,2-bis(Hydroxymethyl)propionic acid, methyl ester - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

  • SpectraBase (n.d.). 2,2-Bis(hydroxymethyl)propionic acid - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

  • Alfei, S. et al. (n.d.). Synthesis and NMR characterization of dendrimers based on 2, 2-bis-(hydroxymethyl)-propanoic acid (bis-HMPA) containing peripheral amino acid residues for gene transfection. ACG Publications. Available at: [Link]

  • Alfei, S. et al. (2023). Cationic Materials for Gene Therapy: A Look Back to the Birth and Development of 2,2-Bis-(hydroxymethyl)Propanoic Acid-Based Dendrimer Scaffolds. PubMed. Available at: [Link]

  • ChemBK (2024). 2,2-Bis(hydroxymethyl)propionic acid. ChemBK. Available at: [Link]

  • MDPI (2026). Self-Assembly of Modular Bis-MPA Dendrons into Colloidal Particles with Tunable Morphology and Selective Cytotoxicity. MDPI. Available at: [Link]

  • ResearchGate (n.d.). Fig. 2. Synthesis of 2,2-bis(azidomethyl)propionic acid, its carboxylic... ResearchGate. Available at: [Link]

  • Alfei, S. et al. (2023). Cationic Materials for Gene Therapy: A Look Back to the Birth and Development of 2,2-Bis-(hydroxymethyl)Propanoic Acid-Based Dendrimer Scaffolds. ResearchGate. Available at: [Link]

  • mzCloud (2015). 2 2 Bis hydroxymethyl propionic acid. mzCloud. Available at: [Link]

Sources

A Tale of Two Monomers: A Senior Application Scientist's Guide to Dimethylolpropionic Acid (DMPA) and its Methyl Ester Derivative

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of polymer chemistry and advanced material science, the selection of appropriate monomers is a critical decision that dictates the ultimate properties and performance of the final product. Among the vast array of building blocks available, Dimethylolpropionic Acid (DMPA), also known as 2,2-bis(hydroxymethyl)propionic acid, has carved out a significant niche, particularly in the realm of waterborne polyurethanes and other eco-friendly resin systems.[1] Its unique trifunctional nature, possessing two primary hydroxyl groups and a tertiary carboxylic acid group, offers a versatile platform for polymer modification. This guide provides a deep dive into the core properties of DMPA and its less-explored counterpart, Methyl 2,2-bis(hydroxymethyl)propionate, offering insights into their respective strengths and potential applications.

The Core Architectures: A Structural Overview

At the heart of their utility lies the neopentyl structure of both molecules, which imparts excellent thermal and chemical stability.[2] The fundamental distinction between DMPA and its methyl ester derivative is the functional group at the C1 position.

Dimethylolpropionic Acid (DMPA): Features a free carboxylic acid group (-COOH). This acidic proton is the key to its widespread use as an internal emulsifier.[3]

Methyl 2,2-bis(hydroxymethyl)propionate: The carboxylic acid is esterified with a methyl group (-COOCH₃). This seemingly minor modification significantly alters the molecule's reactivity and physical properties.

Diagram: Chemical Structures

G cluster_0 Dimethylolpropionic Acid (DMPA) cluster_1 Methyl 2,2-bis(hydroxymethyl)propionate DMPA C(CH₃)(CH₂OH)₂(COOH) DMPA_structure MeDMPA C(CH₃)(CH₂OH)₂(COOCH₃) MeDMPA_structure

Caption: Chemical structures of DMPA and its methyl ester.

A Comparative Analysis of Physicochemical Properties

The difference in the acidic functional group gives rise to distinct physical and chemical properties, which are summarized below. It is important to note that while extensive data is available for DMPA, detailed experimental data for Methyl 2,2-bis(hydroxymethyl)propionate is less prevalent in publicly accessible literature. The properties for the methyl ester are, in some cases, predicted based on its chemical structure.

PropertyDimethylolpropionic Acid (DMPA)Methyl 2,2-bis(hydroxymethyl)propionateRationale for Differences
CAS Number 4767-03-7[4]17872-55-8[5]Different chemical compounds.
Molecular Formula C₅H₁₀O₄[4]C₆H₁₂O₄[6]Addition of a methyl group.
Molecular Weight 134.13 g/mol [4]148.16 g/mol [6]Addition of a methyl group.
Melting Point 185-191 °C[7]Not readily available; likely lower than DMPAThe presence of strong intermolecular hydrogen bonding in DMPA due to the carboxylic acid group leads to a higher melting point. The ester group in the derivative reduces this hydrogen bonding capability.
Solubility Soluble in water, methanol, and DMF; sparingly soluble in acetone; insoluble in benzene and toluene.[1][8]Expected to have lower water solubility but better solubility in less polar organic solvents compared to DMPA.The free carboxylic acid in DMPA can form hydrogen bonds with water, enhancing its solubility. The less polar ester group in the methyl derivative reduces its affinity for water.
Acidity (pKa) ~4-5 (typical for a carboxylic acid)Not applicable (ester)The defining difference between the two molecules.

Synthesis and Reactivity: A Tale of Two Functional Groups

Synthesis of DMPA and its Methyl Ester

DMPA Synthesis: The industrial synthesis of DMPA is a two-step process. It begins with the condensation of propionaldehyde with two equivalents of formaldehyde in the presence of a base catalyst, followed by the oxidation of the resulting intermediate.[8]

Methyl 2,2-bis(hydroxymethyl)propionate Synthesis: This derivative is typically synthesized through the esterification of DMPA with methanol in the presence of an acid catalyst. Alternatively, it can be produced by reacting methyl butyrate with formaldehyde.[9]

Diagram: Synthetic Pathways

G cluster_0 DMPA Synthesis cluster_1 Methyl Ester Synthesis Propionaldehyde Propionaldehyde Intermediate Intermediate Aldehyde Propionaldehyde->Intermediate + 2x Formaldehyde (Base catalyst) Formaldehyde Formaldehyde DMPA DMPA Intermediate->DMPA Oxidation DMPA2 DMPA MeDMPA Methyl 2,2-bis(hydroxymethyl)propionate DMPA2->MeDMPA + Methanol (Acid catalyst) Methanol Methanol G Prepolymer Prepolymer Formation (Polyol + DMPA + Diisocyanate) Neutralization Neutralization (Add Tertiary Amine) Prepolymer->Neutralization Dispersion Dispersion in Water Neutralization->Dispersion ChainExtension Chain Extension (Add Diamine) Dispersion->ChainExtension FinalPUD Final Polyurethane Dispersion ChainExtension->FinalPUD

Caption: Generalized workflow for the synthesis of a waterborne polyurethane dispersion using DMPA.

Safety and Handling

Dimethylolpropionic Acid (DMPA): DMPA is generally considered to be of low toxicity. [10]However, as a fine powder, it can cause eye, skin, and respiratory irritation. [10]Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a dust mask, should be worn when handling the solid material.

Conclusion and Future Perspectives

Dimethylolpropionic acid has firmly established itself as a vital monomer in the production of high-performance, environmentally compliant waterborne polymer systems. Its unique ability to act as an internal emulsifier is a testament to the power of thoughtful molecular design. While Methyl 2,2-bis(hydroxymethyl)propionate remains a more specialized and less-characterized molecule, its utility as a non-ionic diol and a precursor for controlled acid functionality presents opportunities for innovation in polymer synthesis.

For researchers and formulators, the choice between DMPA and its methyl ester will always be dictated by the specific requirements of the application. Understanding the fundamental differences in their reactivity and physical properties is paramount to making an informed decision. As the demand for sustainable and high-performance materials continues to grow, a deeper exploration of the potential of both these versatile building blocks will undoubtedly lead to new and exciting advancements in polymer science.

References

  • ChemBK. 2,2-Bis(hydroxymethyl)propionic acid. Available from: [Link]

  • Inxight Drugs. METHYL 2,2-BIS(HYDROXYMETHYL)PROPIONATE. Available from: [Link]

  • ResearchGate. Effect of 2,2-Bis(Hydroxymethyl) Propionic Acid Content on the Properties of Aqueous Polyurethane. Available from: [Link]

  • MDPI. Structure–Properties Relationship in Waterborne Poly(Urethane-Urea)s Synthesized with Dimethylolpropionic Acid (DMPA) Internal Emulsifier Added before, during and after Prepolymer Formation. Available from: [Link]

  • Inxight Drugs. METHYL 2,2-BIS(HYDROXYMETHYL)PROPIONATE. Available from: [Link]

  • PubChem. Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester. Available from: [Link]

  • Erdem, B., Argyropoulos, J., & Bhattacharjee, D. (n.d.).
  • Google Patents. JPH02292247A - Preparation of 2,2-bis(hydroxymethyl)propionic acid phenylhydrazide.
  • PMC. Synthesis, Morphology, and Particle Size Control of Acidic Aqueous Polyurethane Dispersions. Available from: [Link]

  • Ataman Kimya. DIMETHYLOLPROPIONIC ACID. Available from: [Link]

  • The Good Scents Company. 2,2-bis(hydroxymethyl) propionic acid. Available from: [Link]

  • Wikipedia. Dimethylolpropionic acid. Available from: [Link]

  • Google Patents. CN103304404A - Preparation method of 2,2-bis(hydroxymethyl) butyrate.
  • Ningbo Inno Pharmchem Co., Ltd. The Essential Guide to 2,2-Bis(hydroxymethyl)propionic Acid (DMPA) for Industrial Formulations. Available from: [Link]

Sources

"Methyl 2,2-bis(hydroxymethyl)propionate" solubility in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility of Methyl 2,2-bis(hydroxymethyl)propionate in Organic Solvents

Abstract

Methyl 2,2-bis(hydroxymethyl)propionate is a polyfunctional molecule featuring two primary hydroxyl groups and a methyl ester. This unique structure imparts a distinct solubility profile that is critical for its application in polymer synthesis, coatings, and drug delivery systems, often serving as a monomer or a precursor for dendrimers and hyperbranched polymers.[1] This guide provides a comprehensive analysis of the theoretical and practical aspects of its solubility in organic solvents. We will explore the physicochemical properties that govern its solubility, present a predicted solubility profile based on its structural characteristics, and provide a detailed, field-proven experimental protocol for accurate solubility determination. This document is intended for researchers, scientists, and formulation experts who require a deep understanding of this compound's behavior in various solvent systems.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility of a compound is fundamentally dictated by its molecular structure and the resulting intermolecular forces it can form with a solvent. Methyl 2,2-bis(hydroxymethyl)propionate, with the chemical formula C₆H₁₂O₄, possesses a combination of polar functional groups that define its interactions.[2]

  • Hydroxyl Groups (-OH): The two primary hydroxyl groups are the most significant contributors to the molecule's polarity. They can act as both hydrogen bond donors (via the hydrogen atom) and hydrogen bond acceptors (via the oxygen atom's lone pairs). This capability allows for strong interactions with protic and polar aprotic solvents.

  • Methyl Ester Group (-COOCH₃): The ester group is polar and can act as a hydrogen bond acceptor at its two oxygen atoms. It contributes to the molecule's overall polarity but is less dominant than the hydroxyl groups.

  • Alkyl Backbone: The central quaternary carbon and the adjacent methyl group form a small, nonpolar core.

The prevalence of hydrogen-bonding functional groups relative to the small carbon backbone suggests a high affinity for polar solvents. The molecule's ability to both donate and accept hydrogen bonds is a critical factor in its dissolution.

Caption: Molecular structure of Methyl 2,2-bis(hydroxymethyl)propionate.

Table 1: Physicochemical Properties of Methyl 2,2-bis(hydroxymethyl)propionate

Property Value Source
Molecular Formula C₆H₁₂O₄ [2]
Molecular Weight 148.16 g/mol [2]
CAS Number 17872-55-8 [2]
Hydrogen Bond Donor Count 2 [2]
Hydrogen Bond Acceptor Count 4 [2]

| Computed XLogP3-AA | -0.9 |[2] |

The negative XLogP3 value indicates a hydrophilic character, predicting favorable solubility in water and other polar solvents.[2]

Guiding Principles for Solvent Selection

The principle of "like dissolves like" is the cornerstone of predicting solubility. A solute's solubility is maximized in a solvent that shares similar intermolecular force characteristics.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are excellent candidates for dissolving Methyl 2,2-bis(hydroxymethyl)propionate. Their ability to both donate and accept hydrogen bonds allows them to form strong intermolecular interactions with the compound's two hydroxyl groups, effectively solvating the molecule. The parent compound, 2,2-bis(hydroxymethyl)propionic acid, is known to be soluble in water and methanol.[3]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents contain polar bonds and can act as hydrogen bond acceptors but lack O-H or N-H bonds to act as donors. They can interact favorably with the hydroxyl hydrogens of the solute and the polar ester group. High to moderate solubility is expected. The parent acid is slightly soluble in acetone.[3]

  • Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): These solvents primarily interact through weak van der Waals forces. The high polarity and hydrogen-bonding capacity of Methyl 2,2-bis(hydroxymethyl)propionate make it energetically unfavorable to dissolve in these solvents; the solute-solute and solvent-solvent interactions are much stronger than the potential solute-solvent interactions. The parent acid is insoluble in benzene.[3]

Predicted Solubility Profile

Table 2: Predicted Qualitative Solubility in Common Organic Solvents

Solvent Solvent Type Predicted Solubility Rationale
Water (H₂O) Polar Protic High Strong hydrogen bonding with both -OH groups.[1]
Methanol (CH₃OH) Polar Protic High Excellent hydrogen bond donor and acceptor.[3]
Ethanol (C₂H₅OH) Polar Protic High Similar to methanol, strong hydrogen bonding capacity.
Dimethyl Sulfoxide (DMSO) Polar Aprotic High Strong hydrogen bond acceptor, highly polar.
Dimethylformamide (DMF) Polar Aprotic High Strong hydrogen bond acceptor, highly polar.[3]
Acetone Polar Aprotic Moderate Good hydrogen bond acceptor, but less polar than DMSO.[3]
Tetrahydrofuran (THF) Polar Aprotic Low to Moderate Weaker hydrogen bond acceptor, lower polarity.
Dichloromethane (DCM) Halogenated Low Weak polarity, unable to hydrogen bond effectively.
Toluene Aromatic Nonpolar Insoluble Mismatch in polarity and intermolecular forces.[3]

| Hexane | Aliphatic Nonpolar | Insoluble | Significant mismatch in polarity. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a solvent.[4] This protocol ensures that the measurement reflects a true thermodynamic equilibrium, providing trustworthy and reproducible results.

Causality in Protocol Design

The objective is to create a saturated solution at a specific temperature where the rate of dissolution equals the rate of precipitation. Every step is designed to achieve and accurately measure this equilibrium state.

  • Excess Solid: Using an excess of the solute ensures that the solvent becomes fully saturated.

  • Constant Temperature: Solubility is temperature-dependent. A constant temperature bath is crucial for reproducibility and accuracy.

  • Equilibration Time: Sufficient time under agitation is required for the system to reach thermodynamic equilibrium.

  • Phase Separation: It is critical to separate the undissolved solid from the saturated liquid phase without altering the temperature or composition of the liquid.

  • Quantification: A precise analytical method is needed to determine the concentration of the solute in the saturated solution.

Caption: Experimental workflow for isothermal shake-flask solubility determination.

Step-by-Step Methodology
  • Preparation:

    • Add an excess amount of Methyl 2,2-bis(hydroxymethyl)propionate to a series of glass vials (e.g., 100 mg to each vial). The key is to ensure undissolved solid remains at the end of the experiment.

    • Accurately dispense a known volume or mass of the desired organic solvent into each vial (e.g., 5.0 mL).

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25°C ± 0.5°C).

    • Agitate the vials for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. A preliminary kinetic study can determine the minimum time required.

  • Sample Collection and Phase Separation:

    • Stop the agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours, permitting the excess solid to settle.

    • Carefully withdraw a sample of the clear supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE or nylon, chosen for solvent compatibility). This step must be performed without changing the temperature to avoid precipitation or further dissolution.

  • Quantification (Gravimetric Method):

    • Dispense the filtered aliquot into a pre-weighed vial and record the exact mass of the solution.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the solute.

    • Once all solvent is removed and the vial has returned to room temperature, weigh the vial again. The difference in mass corresponds to the mass of the dissolved solute.

    • Calculation: Solubility ( g/100g ) = [ (Mass of dry solute) / (Mass of solution aliquot - Mass of dry solute) ] * 100.

  • Self-Validation and Trustworthiness:

    • Run experiments in triplicate to ensure reproducibility and calculate the standard deviation.

    • Analyze samples taken at different time points (e.g., 24h, 36h, 48h) to confirm that equilibrium has been reached (i.e., the calculated solubility does not change over time).

    • Run a blank (solvent only) through the evaporation process to correct for any non-volatile impurities in the solvent.

Conclusion

Methyl 2,2-bis(hydroxymethyl)propionate is a highly polar molecule, and its solubility is dominated by its ability to form strong hydrogen bonds via its two hydroxyl groups. It is predicted to be highly soluble in polar protic solvents like water and methanol, moderately to highly soluble in polar aprotic solvents such as DMSO and acetone, and largely insoluble in nonpolar solvents like toluene and hexane. For applications in drug development, polymer science, and coatings, where precise formulations are required, this predicted profile serves as an essential starting point. However, it must be validated by robust experimental data. The provided isothermal shake-flask protocol offers a reliable and self-validating system for researchers to generate the accurate quantitative data needed for successful formulation and process design.

References

  • Scribd. Solubility Testing of Organic Compounds | PDF. Available at: [Link]

  • Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • StuDocu. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. Available at: [Link]

  • University of Colorado Boulder. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

  • The Good Scents Company. 2,2-bis(hydroxymethyl) propionic acid, 4767-03-7. Available at: [Link]

  • ChemBK. 2,2-Bis(hydroxymethyl)propionic acid. Available at: [Link]

  • Inxight Drugs. METHYL 2,2-BIS(HYDROXYMETHYL)PROPIONATE. Available at: [Link]

  • PubChem. Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester. Available at: [Link]

Sources

Spectroscopic Elucidation of Methyl 2,2-bis(hydroxymethyl)propionate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2,2-bis(hydroxymethyl)propionate (CAS: 17872-55-8), frequently utilized as an AB₂ monomer in the synthesis of hyperbranched polyesters and polyurethane dispersions, presents unique structural features that require rigorous analytical verification [1]. As a Senior Application Scientist, I have designed this whitepaper to move beyond a mere tabulation of data. Here, we dissect the causality behind the experimental choices, offering a self-validating framework for the spectroscopic characterization (NMR, FTIR, and MS) of this critical intermediate.

The Analytical Workflow

To ensure absolute structural integrity, a multi-modal spectroscopic approach is required. The workflow below outlines the logical progression from sample preparation to structural elucidation, prioritizing non-destructive techniques before mass analysis.

Workflow A Methyl 2,2-bis(hydroxymethyl)propionate (CAS: 17872-55-8) B 1H & 13C NMR (CDCl3, 400 MHz) A->B C FTIR Spectroscopy (Diamond ATR) A->C D High-Resolution MS (ESI-TOF) A->D E Structural Elucidation & Purity Verification B->E C->E D->E

Analytical workflow for the spectroscopic characterization of the target ester.

Nuclear Magnetic Resonance (NMR) Profiling

Mechanistic Insights: The Prochiral Center

The central carbon (C2) of methyl 2,2-bis(hydroxymethyl)propionate is bonded to a methyl group, a methyl ester, and two identical hydroxymethyl (–CH₂OH) groups. Because the two –CH₂OH groups are constitutionally identical, C2 acts as a prochiral center . The molecule possesses a plane of symmetry ( Cs​ point group), making the two –CH₂OH groups enantiotopic [3].

However, within each –CH₂OH group, the two protons ( Ha​ and Hb​ ) are diastereotopic . Substitution of either proton with a theoretical chiral probe yields diastereomers. Consequently, in a high-resolution ¹H NMR spectrum, these protons do not appear as a simple singlet; they exhibit geminal coupling ( 2J≈11.0 Hz), manifesting as an AB quartet (two distinct doublets) [3]. Recognizing this causality is critical for preventing misinterpretation of the spectrum as an impurity.

Quantitative NMR Data

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | 1.18 | Singlet (s) | 3H | - | CH₃ –C(2) | | 2.85 | Broad Singlet (br s) | 2H | - | –OH (Hydroxyl) | | 3.72 | Singlet (s) | 3H | - | –COOCH₃ | | 3.75 | Doublet (d) | 2H | 11.2 | –CH a​ H b​ OH | | 3.85 | Doublet (d) | 2H | 11.2 | –CH a​ H b​ OH |

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Type Assignment
17.5 Primary (CH₃) C H₃–C(2)
49.2 Quaternary (C) C (2) (Prochiral center)
52.1 Primary (CH₃) –COOC H₃
67.8 Secondary (CH₂) C H₂OH (x2)

| 175.4 | Quaternary (C=O) | –C =O (Ester carbonyl) |

Protocol: Self-Validating NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Instrument Calibration: Lock the spectrometer to the deuterium signal of CDCl₃.

  • Self-Validation Step: Calibrate the chemical shift axis by setting the internal TMS singlet to exactly 0.00 ppm. Verify the solvent residual peak at 7.26 ppm (¹H) and 77.16 ppm (¹³C). This dual-reference system ensures absolute chemical shift accuracy.

  • Acquisition: Acquire 16 transients for ¹H NMR (relaxation delay d1=2 s) and 256 transients for ¹³C NMR ( d1=2 s, with WALTZ-16 proton decoupling).

Vibrational Spectroscopy (ATR-FTIR)

Mechanistic Insights: ATR vs. KBr Pellet

While traditional FTIR relies on KBr pellets, methyl 2,2-bis(hydroxymethyl)propionate is highly hygroscopic. Using KBr (which absorbs ambient moisture) introduces a broad artifact band at ~3400 cm⁻¹, obscuring the critical primary hydroxyl stretches of the analyte. Therefore, Attenuated Total Reflectance (ATR) utilizing a diamond crystal is the authoritative choice, allowing for direct analysis of the neat material without matrix interference [2].

Quantitative FTIR Data

Table 3: ATR-FTIR Peak Assignments

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3350 Strong, Broad O–H stretching Primary Hydroxyls
2955, 2880 Medium C–H stretching Alkyl backbone / Methyls
1730 Strong, Sharp C=O stretching Methyl Ester Carbonyl
1450 Medium C–H bending Alkyl deformation
1220 Strong C–O stretching Ester (C–O–C)

| 1040 | Strong | C–O stretching | Primary Alcohol |

Protocol: Self-Validating FTIR Acquisition
  • Background Subtraction (Self-Validation): Prior to sample loading, acquire a 32-scan background spectrum of the clean diamond ATR crystal. This step validates the optical path and subtracts atmospheric H₂O and CO₂.

  • Sample Application: Apply 2-3 mg of the neat compound directly onto the ATR crystal. Apply uniform pressure using the anvil.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Mass Spectrometry (HRMS & EI-MS)

Mechanistic Insights: Ionization Modalities

Aliphatic alcohols and esters undergo rapid α -cleavage during 70 eV Electron Ionization (EI), often resulting in an undetectable molecular ion ( [M]+∙ ). To establish trustworthiness in molecular weight confirmation, Electrospray Ionization (ESI) in positive mode is utilized. ESI is a soft ionization technique that preserves the intact molecule, yielding robust [M+H]+ and [M+Na]+ adducts necessary for High-Resolution Mass Spectrometry (HRMS) [1].

However, EI-MS remains valuable for structural fingerprinting via its predictable fragmentation pathways.

Fragmentation M Molecular Ion [M]⁺• m/z 148.07 F1 Loss of •CH₂OH m/z 117.05 M->F1 - 31 Da F2 Loss of •OCH₃ m/z 117.05 M->F2 - 31 Da F3 Loss of •COOCH₃ m/z 89.06 M->F3 - 59 Da

Primary electron ionization (EI) fragmentation pathways of the compound.

Quantitative MS Data

Table 4: High-Resolution Mass Spectrometry (ESI-TOF, Positive Mode)

Adduct Formula Theoretical Mass (m/z) Observed Mass (m/z) Error (ppm)

| [M+H]+ | C₆H₁₃O₄⁺ | 149.0814 | 149.0816 | +1.3 | | [M+Na]+ | C₆H₁₂O₄Na⁺ | 171.0633 | 171.0631 | -1.1 |

Protocol: Self-Validating HRMS Acquisition
  • Sample Preparation: Dilute the analyte to 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to promote protonation.

  • Calibration (Self-Validation): Infuse a sodium formate calibration cluster immediately prior to the sample run. Validate that the mass accuracy across the 100-1000 m/z range is < 5 ppm. This guarantees the trustworthiness of the empirical formula generation.

  • Acquisition: Inject 5 µL into the ESI-TOF-MS. Operate the capillary voltage at 3.5 kV and the desolvation temperature at 250 °C.

References

  • National Center for Biotechnology Information. "Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester" PubChem Compound Summary for CID 87346. Accessed March 30, 2026. URL: [Link]

  • SpectraBase. "2,2-bis(Hydroxymethyl)propionic acid, methyl ester" John Wiley & Sons, Inc. Accessed March 30, 2026. URL: [Link]

  • Kutyreva, M., et al. "Synthesis and spectral characteristics of 2,2-bis(hydroxymethyl)propionic acid derivatives as model compounds for the estimation of properties of modified hyperbranched polyesters polyols" Russian Journal of Organic Chemistry, 2016. URL: [Link]

Methyl 2,2-bis(hydroxymethyl)propionate: Comprehensive Safety, Handling, and Application Guide for Nanomedicine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2,2-bis(hydroxymethyl)propionate (CAS: 17872-55-8), commonly referred to as bis-MPA methyl ester, is a critical AB₂-type monomer in modern polymer chemistry and nanomedicine. By masking the highly reactive carboxylic acid of its parent compound (2,2-bis(hydroxymethyl)propionic acid) with a methyl ester, researchers can precisely control polymerization kinetics. This compound is the foundational building block for synthesizing hyperbranched polyesters (HPs) and aliphatic dendrimers, which are extensively utilized in targeted drug delivery, gene therapy, and biocompatible nanocarrier development[1].

This whitepaper provides an in-depth technical analysis of its chemical profile, safety and handling protocols, and field-proven methodologies for synthesizing advanced dendritic architectures.

Chemical Profiling & Molecular Characteristics

Methyl 2,2-bis(hydroxymethyl)propionate features a central quaternary carbon bonded to a methyl group, a methyl ester group, and two primary hydroxyl groups. This unique structural symmetry is what allows it to function as a branching point in three-dimensional polymer networks.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name Methyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate
CAS Number 17872-55-8[2]
Molecular Formula C₆H₁₂O₄
Molecular Weight 148.16 g/mol
Appearance White to off-white crystalline powder / viscous liquid (temperature dependent)
Solubility Soluble in Methanol, THF, DMF; slightly soluble in non-polar solvents
LogP -0.84 (Hydrophilic nature)[3]

Hazard Identification & Toxicological Profile

While bis-MPA derivatives are celebrated for their ultimate biocompatibility in vivo, the unreacted monomer requires strict laboratory handling protocols. According to the Globally Harmonized System (GHS)[4], the compound is classified as a mild to moderate irritant.

GHS Classifications & Safety Thresholds
  • H315 (Skin Corrosion/Irritation - Category 2): Causes skin irritation upon prolonged contact.

  • H319 (Serious Eye Damage/Irritation - Category 2A): Causes serious eye irritation.

  • H335 (STOT SE 3): May cause respiratory irritation if inhaled as a fine dust or aerosol.

Handling Precautions & PPE
  • Containment: Handle inside a certified chemical fume hood to prevent inhalation of particulates.

  • PPE: Nitrile gloves (minimum 0.11 mm thickness), splash-proof chemical safety goggles, and a standard laboratory coat are mandatory.

  • Storage Causality: The compound is highly hygroscopic. It must be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8°C. Why? Ambient moisture can prematurely hydrolyze the methyl ester back into the carboxylic acid, which will poison transesterification catalysts and disrupt the precise AB₂ stoichiometry required for defect-free dendrimer synthesis.

Mechanistic Role in Polymer Architecture

The strategic choice to use the methyl ester of bis-MPA rather than the free acid is rooted in reaction causality. In direct esterification using the free acid, harsh coupling agents (e.g., DCC/DPTS) are required, which leave difficult-to-remove urea byproducts. Furthermore, the free acid is prone to unwanted side-reactions and etherification at high temperatures.

By utilizing Methyl 2,2-bis(hydroxymethyl)propionate, chemists can employ melt transesterification . This pathway is highly advantageous because it is driven entirely by the removal of methanol under vacuum, leaving zero chemical byproducts trapped in the polymer matrix[5].

G Core Core Molecule (e.g., TMP) Transesterification Transesterification (Catalyst + Heat) Core->Transesterification Reacts with Monomer Methyl 2,2-bis(hydroxymethyl)propionate (AB2 Monomer) Monomer->Transesterification Added to Gen1 Generation 1 (G1) Dendrimer Transesterification->Gen1 Methanol Removal Gen1->Transesterification Iterative Growth Gen2 Generation 2 (G2) Dendrimer Gen1->Gen2 + Monomer

Fig 1: Iterative divergent synthesis of aliphatic dendrimers using bis-MPA methyl ester via transesterification.

Experimental Protocol: Synthesis of Hyperbranched Polyesters

The following protocol details the synthesis of a Generation 1 (G1) hyperbranched polyester using a trimethylolpropane (TMP) core and Methyl 2,2-bis(hydroxymethyl)propionate. This workflow is designed as a self-validating system [1].

Step-by-Step Methodology
  • Desiccation (Pre-reaction): Place the TMP core (1 eq) and Methyl 2,2-bis(hydroxymethyl)propionate (3.5 eq - slight excess) in a Schlenk flask. Apply a high vacuum at 50°C for 2 hours.

    • Causality: Removing trace water prevents the hydrolysis of the ester and ensures the titanium or acid catalyst remains active.

  • Catalyst Addition: Backfill the flask with Argon. Add a catalytic amount of Titanium(IV) isopropoxide (0.1 mol% relative to the monomer).

  • Melt Phase: Submerge the flask in an oil bath pre-heated to 140°C. Stir magnetically until the solid mixture transitions into a homogeneous, clear melt.

  • Vacuum-Driven Transesterification (Self-Validation): Gradually reduce the pressure inside the flask to < 1 mbar over 30 minutes.

    • Causality & Validation: The vacuum shifts the thermodynamic equilibrium toward polymer formation by removing the methanol byproduct. The visual evolution of bubbling (boiling methanol) acts as a self-validating indicator. When bubbling ceases, the generation growth is complete.

  • Purification: Cool the highly viscous polymer melt to room temperature. Dissolve the crude product in a minimal amount of Tetrahydrofuran (THF).

  • Precipitation: Dropwise, add the THF solution into a 10-fold volumetric excess of cold, vigorously stirred diethyl ether. The hyperbranched polymer will precipitate as a white solid. Filter and dry under vacuum for 24 hours.

Applications in Drug Development and Delivery

In drug development, the aliphatic polyesters derived from Methyl 2,2-bis(hydroxymethyl)propionate are prized for their lack of immunogenicity and their predictable degradation profiles via esterase hydrolysis in vivo[6].

These dendritic structures are heavily utilized to encapsulate hydrophobic oncology drugs (e.g., Paclitaxel or Temsirolimus analogs). The dense, branched architecture creates hydrophobic internal cavities that non-covalently bind the drug, while the dense array of surface hydroxyl groups ensures high aqueous solubility, effectively masking the drug from rapid renal clearance and immune detection.

G Dendrimer bis-MPA Dendrimer (Nanocarrier) Complex Dendrimer-Drug Complex (Encapsulated) Dendrimer->Complex Loading Phase Drug Hydrophobic Drug (e.g., Paclitaxel) Drug->Complex Hydrophobic Interaction Target Target Cancer Cell (EPR Effect) Complex->Target Systemic Circulation Release Ester Bond Cleavage (Drug Release) Target->Release Intracellular Hydrolysis

Fig 2: Mechanism of hydrophobic drug encapsulation and intracellular release using bis-MPA dendrimers.

References

  • Chem-Space. "Methyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate - C6H12O4". Available at:[Link]

  • Chemchart. "Pentaerythritol triacrylate (3524-68-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents". (Includes GHS hazard logic for related acrylate/propionate derivatives). Available at: [Link]

  • Pasini, D. et al. "Clickable 2,2‐bis(hydroxymethyl)propionic acid‐derived AB2 monomers: Hyperbranched polyesters through the CuAAC cycloaddition (click) reaction." Polymer Chemistry, 2021. Available at:[Link]

  • Kutyreva, M. P. et al. "Synthesis and spectral characteristics of 2,2-bis(hydroxymethyl)propionic acid derivatives as model compounds for the estimation of properties of modified hyperbranched polyesters polyols." Russian Journal of Organic Chemistry, 2015. Available at:[Link]

Sources

The Macromolecular Architect: A Technical Guide to Methyl 2,2-bis(hydroxymethyl)propionate in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced macromolecular engineering, Methyl 2,2-bis(hydroxymethyl)propionate (commonly referred to as bis-MPA methyl ester) serves as a foundational AB₂ monomer. By masking the highly reactive carboxylic acid of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) with a methyl ester, researchers unlock a highly versatile, chemoselective building block. This technical whitepaper explores the mechanistic rationale, physicochemical profiling, and step-by-step experimental workflows for utilizing bis-MPA methyl ester in the synthesis of hyperbranched polymers (HPs), dendrimers, and non-isocyanate polyurethanes (NIPUs).

Mechanistic Rationale: The "Protection-First" Paradigm

The synthesis of complex dendritic architectures requires strict control over monomer reactivity to prevent premature cross-linking or uncontrolled polymerization. The free carboxylic acid in standard bis-MPA often interferes with reactions targeting the 1,3-diol system, such as cyclization or mesylation.

Converting bis-MPA to its methyl ester provides three critical advantages:

  • Chemoselectivity: The methyl ester is inert under standard alkylation, acylation, or phosgenation conditions, ensuring that reactions occur exclusively at the primary hydroxyl groups[1].

  • Solubility Enhancement: The disruption of strong intermolecular hydrogen bonding (inherent to the free carboxylic acid) significantly increases the monomer's solubility in standard organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF).

  • Orthogonal Deprotection: The ester can be quantitatively hydrolyzed back to the free acid using mild aqueous base (e.g., KOH/MeOH) after the diols have been functionalized, allowing for iterative, generation-by-generation dendrimer growth.

Key Research Applications

Clickable Hyperbranched Polyesters (CuAAC)

Hyperbranched polymers offer low viscosity and high solubility compared to their linear analogs, making them ideal for drug delivery nanocarriers [3]. Recent advancements utilize bis-MPA methyl ester to synthesize azide-alkyne "clickable" AB₂ monomers. By converting the diols to azides and subsequently coupling the deprotected acid to propargyl alcohol, researchers create monomers that undergo Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form high-molecular-weight, highly branched polyesters [1].

G A bis-MPA Methyl Ester (Diol + Protected Acid) B Di-Azide Intermediate (via Mesylation/NaN3) A->B 1. MsCl, Et3N 2. NaN3, DMF C Ester Hydrolysis (Free Acid + Di-Azide) B->C KOH / MeOH D Alkyne Coupling (Clickable AB2 Monomer) C->D Propargyl Alcohol EDC/DMAP E CuAAC Polymerization (Hyperbranched Polyester) D->E Cu(I) Catalyst Click Reaction

Workflow for synthesizing clickable hyperbranched polyesters from bis-MPA methyl ester.

Non-Isocyanate Polyurethanes (NIPUs)

Traditional polyurethane synthesis relies on highly toxic phosgene and isocyanates. Bis-MPA methyl ester is a critical precursor for green chemistry alternatives. By reacting the 1,3-diol with a carbonate source (like triphosgene or ethyl chloroformate), a six-membered cyclic carbonate is formed. This cyclic carbonate can undergo ring-opening polymerization with primary amines to yield polyhydroxyurethanes (PHUs) without the use of free isocyanates [2, 4].

G A bis-MPA Methyl Ester B Triphosgene / THF (or Ethyl Chloroformate) A->B Base (Et3N) -78°C to RT C Six-Membered Cyclic Carbonate B->C Cyclization D Primary Amines (Ring-Opening) C->D Amine Attack E Non-Isocyanate Polyurethane (NIPU) D->E Phosgene-Free Polymerization

Synthesis of cyclic carbonates from bis-MPA methyl ester for NIPUs.

Physicochemical Profiling

To understand the operational advantages of the methyl ester derivative, we must compare it against its parent compound. The data below summarizes the key differential metrics critical for experimental design.

Property / Metric2,2-bis(hydroxymethyl)propionic acid (bis-MPA)Methyl 2,2-bis(hydroxymethyl)propionate
Molecular Formula C₅H₁₀O₄C₆H₁₂O₄
Molar Mass 134.13 g/mol 148.16 g/mol
Physical State (RT) White crystalline powderClear, viscous liquid to low-melting solid
Melting Point 189–191 °C~35–38 °C
Solubility Profile Water, Methanol, DMF (Poor in DCM/THF)DCM, THF, Ethyl Acetate, Chloroform
Reactive Sites 2x Hydroxyl, 1x Carboxylic Acid2x Hydroxyl (Ester is masked)
Primary Application Direct polycondensation, core functionalizationChemoselective functionalization, NIPU precursors

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation steps to ensure scientific rigor and reproducibility.

Protocol A: Synthesis of 5-Methyl-2-oxo-1,3-dioxane-5-carboxylic Acid Methyl Ester (Cyclic Carbonate)

Objective: Convert the 1,3-diol of bis-MPA methyl ester into a highly reactive six-membered cyclic carbonate for NIPU synthesis [2].

Causality Note: The reaction must be initiated at -78 °C. Triphosgene is highly reactive; cooling prevents uncontrolled exothermic oligomerization and drives the thermodynamic preference toward intramolecular cyclization.

  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask under inert nitrogen atmosphere.

  • Dissolution: Add 12.45 g of methyl 2,2-bis(hydroxymethyl)propionate and 100 mL of anhydrous THF. Stir mechanically until a homogeneous solution is achieved.

  • Phosgenation Agent: Add 8.78 g of triphosgene to the flask.

  • Thermal Control: Submerge the flask in a dry ice/acetone bath to cool the mixture to -78 °C.

  • Base Addition: Slowly add 18.3 g of anhydrous triethylamine (Et₃N) dropwise via an addition funnel over 30 minutes. Validation: A white precipitate (Et₃N·HCl salts) will begin to form immediately, indicating the successful generation of the reactive intermediate.

  • Cyclization: Maintain stirring at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature (approx. 2 hours).

  • Purification: Filter off the Et₃N·HCl salts using a Büchner funnel. Pass the filtrate through a shallow plug of silica gel to remove residual polar impurities. Concentrate the filtrate in vacuo.

  • Analytical Validation:

    • FTIR: Confirm the disappearance of the broad O-H stretch (~3300 cm⁻¹) and the appearance of a strong, sharp cyclic carbonate C=O stretch at ~1750–1760 cm⁻¹.

    • ¹H NMR (CDCl₃): Look for the diagnostic shift of the methylene protons (CH₂-O) moving downfield due to the electron-withdrawing carbonate ring.

Protocol B: Synthesis of a Di-Azido Intermediate for Clickable Monomers

Objective: Replace the hydroxyl groups with azides while keeping the ester intact [1].

  • Mesylation: Dissolve bis-MPA methyl ester (1 eq) in anhydrous DCM and cool to 0 °C. Add Et₃N (3 eq). Dropwise, add methanesulfonyl chloride (MsCl, 2.5 eq).

  • Validation (TLC): Monitor via TLC (Hexane/EtOAc 1:1). Stain with KMnO₄. The diol starting material will remain near the baseline, while the di-mesylate will migrate significantly higher (Rf ~0.6).

  • Workup: Wash the organic layer with saturated NaHCO₃, brine, dry over MgSO₄, and concentrate.

  • Azidation: Dissolve the crude di-mesylate in anhydrous DMF. Add sodium azide (NaN₃, 3 eq). Heat to 70 °C for 16 hours behind a blast shield.

  • Causality Note: DMF is chosen as the solvent because it solubilizes both the organic mesylate and the inorganic NaN₃, facilitating the Sₙ2 displacement.

  • Final Validation: After aqueous workup and extraction into diethyl ether, analyze via FTIR. A massive, sharp peak at ~2100 cm⁻¹ definitively confirms the presence of the azide groups.

References

  • Clickable 2,2‐bis(hydroxymethyl)propionic acid‐derived AB2 monomers: Hyperbranched polyesters through the CuAAC cycloaddition (click) reaction.Journal of Polymer Science.
  • Cyclic carbonates and their reactions with amines.
  • Synthesis and spectral characteristics of 2,2-bis(hydroxymethyl)propionic acid derivatives as model compounds for the estimation of properties of modified hyperbranched polyesters polyols.Russian Journal of General Chemistry.
  • Cyclic carbonates as monomers for phosgene- and isocyanate-free polyurethanes and polycarbon

An In-depth Technical Guide to Methyl 2,2-bis(hydroxymethyl)propionate: A Versatile Monomer for Advanced Polymer Architectures

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of Methyl 2,2-bis(hydroxymethyl)propionate, a trifunctional building block of significant interest in polymer chemistry and materials science. We will delve into its synthesis, properties, and key applications, with a particular focus on its role in the creation of complex polymer architectures such as dendrimers and hyperbranched polymers. This document is intended for researchers, chemists, and professionals in drug development seeking to leverage the unique structural features of this versatile molecule.

Introduction: The Architectural Advantage of a Protected Core

Methyl 2,2-bis(hydroxymethyl)propionate, often referred to as the methyl ester of bis-MPA, is a derivative of the well-known 2,2-bis(hydroxymethyl)propionic acid (DMPA or bis-MPA).[1][2][3] Its structure is deceptively simple, yet it holds the key to sophisticated macromolecular design. Featuring two primary hydroxyl groups and a methyl ester functionality attached to a central quaternary carbon, it serves as a classic AB₂-type monomer.

The critical distinction from its parent acid lies in the protected carboxyl group. This methyl ester functionality renders the molecule's core inert during polymerization reactions that target the hydroxyl groups, such as polyesterification. This "protected core" strategy is fundamental to preventing unwanted side reactions and allows for the precise construction of branched architectures. The ester can be later hydrolyzed if a free carboxylic acid is desired for applications requiring hydrophilicity or further functionalization, such as in waterborne polyurethane dispersions.[3]

Synthesis and Purification: A Practical Approach

The most direct and common laboratory-scale synthesis of Methyl 2,2-bis(hydroxymethyl)propionate is the Fischer esterification of its parent acid, 2,2-bis(hydroxymethyl)propionic acid, with methanol. This acid-catalyzed reaction is a reversible process, and therefore, specific conditions are employed to drive the equilibrium towards the formation of the desired ester product.

The Chemistry of Choice: Driving the Reaction Forward

The selection of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by methanol.[4] To shift the reaction equilibrium to favor the product, methanol is typically used in large excess, serving as both a reactant and the solvent. The removal of water, the reaction's byproduct, either through azeotropic distillation with a suitable solvent like toluene or by using a Dean-Stark apparatus, is another effective strategy to ensure high conversion rates.[4]

Experimental Protocol: Synthesis of Methyl 2,2-bis(hydroxymethyl)propionate

This protocol outlines a standard laboratory procedure for the synthesis of Methyl 2,2-bis(hydroxymethyl)propionate.

Materials:

  • 2,2-bis(hydroxymethyl)propionic acid (bis-MPA)

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,2-bis(hydroxymethyl)propionic acid.

  • Add a large excess of anhydrous methanol (e.g., 10-20 equivalents), which will also act as the solvent.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the bis-MPA).

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and finally with brine.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent, or by recrystallization.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of Methyl 2,2-bis(hydroxymethyl)propionate is provided in the table below.

PropertyValueReference(s)
IUPAC Name methyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate[5]
CAS Number 17872-55-8[6]
Molecular Formula C₆H₁₂O₄[7]
Molecular Weight 148.16 g/mol [5]
Appearance White solid or viscous liquid
Solubility Soluble in water, methanol, and other polar organic solvents.[1]
Spectroscopic Validation

The structure of Methyl 2,2-bis(hydroxymethyl)propionate can be unequivocally confirmed using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals that correspond to the different types of protons in the molecule. Key expected signals include a singlet for the methyl protons of the ester group, a singlet for the methyl group attached to the central carbon, and signals for the methylene protons of the hydroxymethyl groups.[8]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the quaternary carbon, the methyl carbons, and the methylene carbons.

  • FTIR Spectroscopy: The infrared spectrum will exhibit a broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups, and a strong absorption band around 1730-1750 cm⁻¹ due to the C=O stretching of the ester group.

Applications in Polymer and Materials Science

The primary utility of Methyl 2,2-bis(hydroxymethyl)propionate lies in its role as a monomer for the synthesis of polyesters with controlled branching.

Dendrimer and Hyperbranched Polymer Synthesis

Dendrimers are perfectly branched, monodisperse macromolecules with a compact, globular structure, while hyperbranched polymers are less perfect, polydisperse analogues. Both are of immense interest for applications in drug delivery, gene therapy, and catalysis.[9][10] Methyl 2,2-bis(hydroxymethyl)propionate is an ideal building block for these materials.

In a typical divergent synthesis of a polyester dendrimer, the two hydroxyl groups of Methyl 2,2-bis(hydroxymethyl)propionate can react with a dicarboxylic acid chloride, leading to a first-generation structure with two new ester linkages. The terminal acid chloride groups can then be reacted with more Methyl 2,2-bis(hydroxymethyl)propionate to build the next generation. The methyl ester group at the core remains unreactive throughout this process.

Diagram: Divergent Synthesis of a G1 Dendron from Methyl 2,2-bis(hydroxymethyl)propionate

G1_Dendron_Synthesis cluster_reactants Reactants monomer Methyl 2,2-bis(hydroxymethyl)propionate (Me-bis-MPA) product First Generation (G1) Dendron monomer->product + core Dicarboxylic Acid Chloride (e.g., Adipoyl Chloride) core->product +

Caption: Synthesis of a G1 Dendron.

Biodegradable Polymers for Drug Delivery

The polyester backbone of polymers derived from Methyl 2,2-bis(hydroxymethyl)propionate is susceptible to hydrolysis, making these materials biodegradable. This property is highly desirable for biomedical applications, particularly in the design of drug delivery vehicles.[9] Dendrimers and hyperbranched polymers based on this monomer can encapsulate therapeutic agents within their internal cavities or be conjugated with drugs on their periphery. Their degradation in vivo leads to non-toxic byproducts, a significant advantage over non-biodegradable polymer carriers.

Representative Experimental Protocol: Synthesis of a Hyperbranched Polyester

This protocol describes a one-pot synthesis of a hyperbranched polyester from Methyl 2,2-bis(hydroxymethyl)propionate.

Materials:

  • Methyl 2,2-bis(hydroxymethyl)propionate

  • p-Toluenesulfonic acid (catalyst)

  • Diphenyl ether (high-boiling solvent)

  • Methanol

Procedure:

  • Charge a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser with Methyl 2,2-bis(hydroxymethyl)propionate and a catalytic amount of p-toluenesulfonic acid.

  • Add diphenyl ether as a solvent.

  • Heat the mixture under a slow stream of nitrogen to a temperature that allows for the removal of water via the Dean-Stark trap (typically >140°C).

  • Continue the reaction for several hours until the desired degree of polymerization is achieved, which can be monitored by measuring the amount of water collected or by analyzing samples via techniques like Size Exclusion Chromatography (SEC).

  • Cool the reaction mixture and precipitate the hyperbranched polymer by pouring the solution into a large volume of a non-solvent such as methanol.

  • Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum.

  • The resulting hyperbranched polyester can be characterized by NMR, FTIR, SEC, and thermal analysis techniques like DSC and TGA.

Diagram: Hyperbranched Polymerization of Me-bis-MPA

Hyperbranched_Polymerization M Me-bis-MPA C0 MeO₂C- G1_1 C0->G1_1 G1_2 C0->G1_2 G2_1 OH G1_1->G2_1 G2_2 OH G1_1->G2_2 G2_3 OH G1_2->G2_3 G2_4 OH G1_2->G2_4

Caption: Schematic of a hyperbranched polymer.

Safety and Handling

Conclusion

Methyl 2,2-bis(hydroxymethyl)propionate is a valuable and versatile monomer that offers significant advantages in the design and synthesis of advanced polymer architectures. Its protected carboxyl core allows for precise control over polymerization reactions, making it an excellent candidate for the construction of dendrimers and hyperbranched polyesters. The biodegradability of the resulting polymers opens up exciting possibilities in the biomedical field, particularly for drug delivery applications. As research in macromolecular engineering continues to advance, the utility of specialized building blocks like Methyl 2,2-bis(hydroxymethyl)propionate is poised to grow, enabling the development of next-generation materials with tailored properties and functionalities.

Sources

Methodological & Application

The Role of Methyl 2,2-bis(hydroxymethyl)propionate (DMPA) in Polyurethane Dispersion Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Introduction: The Shift to Aqueous Polyurethane Systems

Polyurethane coatings and adhesives have long been prized for their exceptional durability, toughness, and abrasion resistance.[1] Traditionally, these systems relied on organic solvents, which posed significant environmental and health concerns.[2] The development of waterborne polyurethane dispersions (PUDs) represents a pivotal shift towards more sustainable, low-VOC (Volatile Organic Compound) technologies.[3] The key to this innovation lies in rendering the inherently hydrophobic polyurethane polymer dispersible in water.

This is achieved by incorporating hydrophilic moieties into the polymer backbone, which act as internal emulsifiers.[1][4] Among the most crucial and widely used of these internal emulsifiers is Methyl 2,2-bis(hydroxymethyl)propionate , more commonly known in the field as Dimethylolpropionic Acid (DMPA) .[2][5] This guide provides a detailed exploration of DMPA's function, application, and the critical parameters governing its use in the synthesis of stable, high-performance anionic polyurethane dispersions.

Part 1: The Foundational Chemistry of DMPA in PUDs

The Mechanism of Anionic Stabilization

The efficacy of DMPA lies in its unique trifunctional structure: two primary hydroxyl (-OH) groups and one sterically hindered carboxylic acid (-COOH) group.[4]

  • Incorporation into the Prepolymer: During the initial synthesis stage, the two hydroxyl groups of DMPA readily react with isocyanate (-NCO) groups from a diisocyanate monomer, incorporating the DMPA molecule directly into the polyurethane backbone.[6] The carboxylic acid group, being less reactive, remains pendant on the polymer chain.[2][4]

  • Neutralization and Ionization: Before dispersion in water, a neutralizing agent, typically a tertiary amine like triethylamine (TEA), is added.[2][7] The amine deprotonates the carboxylic acid, forming a carboxylate anion (-COO⁻) and a corresponding cation (e.g., triethylammonium).[6]

  • Electrostatic Repulsion: This ionization transforms the polyurethane into an "ionomer." When this neutralized prepolymer is introduced into water, the ionic carboxylate groups orient towards the aqueous phase. The resulting negative charges on the surface of the forming polymer particles create electrostatic repulsion, preventing them from agglomerating and ensuring the formation of a stable, finely dispersed colloid.[3]

The diagram below illustrates this fundamental principle of DMPA-mediated stabilization.

cluster_0 1. Prepolymer Backbone cluster_1 2. Neutralization cluster_2 3. Dispersion in Water P1 PU Chain DMPA DMPA (HO-CH₂-C(CH₃)(COOH)-CH₂-OH) P1->DMPA -NCO reacts with -OH P2 PU Chain DMPA->P2 -NCO reacts with -OH Prepolymer PU Chain with pendant -COOH Neutralized PU Chain with pendant -COO⁻ TEA⁺ Prepolymer->Neutralized + TEA Triethylamine (TEA) TEA->Neutralized + PUD_Particle2 PU PUD_Particle1 PU PUD_Particle1->PUD_Particle2 Electrostatic Repulsion (-) PUD_Particle3 PU PUD_Particle2->PUD_Particle3 Electrostatic Repulsion (-)

Caption: Mechanism of DMPA-based stabilization in PUDs.

Causality of Component Selection

A successful PUD synthesis relies on a synergistic combination of reactants.

  • Polyol (Soft Segment): Typically a long-chain diol like polypropylene glycol (PPG), polyethylene adipate (PEA), or poly(tetramethylene oxide) (PTMO).[8][9] This component forms the "soft segment" of the polyurethane, imparting flexibility, elasticity, and water resistance to the final film.[10]

  • Diisocyanate (Hard Segment): Aliphatic diisocyanates like isophorone diisocyanate (IPDI) or hexamethylene diisocyanate (HDI) are common choices for coatings requiring high durability and UV stability.[8][9] This monomer reacts with the polyol and DMPA to form the rigid "hard segments," which contribute to hardness, strength, and thermal stability.[5]

  • Neutralizing Agent: Triethylamine (TEA) is widely used because its boiling point allows for evaporation from the film upon drying, leaving a non-ionic, water-resistant final polymer.[1]

  • Chain Extender: After dispersion, a low molecular weight diamine, such as ethylenediamine (EDA) or hexamethylene diamine (HDA), is added.[3][9] This rapidly reacts with the remaining terminal isocyanate groups on the prepolymer, significantly increasing the molecular weight and finalizing the polymer structure within the dispersed particles.[2][6]

Part 2: Core Synthesis Protocol: The Prepolymer Mixing Method

The prepolymer mixing process is the most prevalent method for PUD synthesis due to its efficiency and avoidance of flammable solvents like acetone.[5][11] The following is a generalized, yet detailed, protocol.

Materials & Equipment
  • Reactants: Polyol (e.g., PPG, Mn~2000), Diisocyanate (e.g., IPDI), DMPA, Neutralizing Agent (e.g., TEA), Chain Extender (e.g., HDA), Catalyst (e.g., Dibutyltin dilaurate, DBTDL).

  • Solvent (Optional): A small amount of N-Methyl-2-pyrrolidone (NMP) or another suitable solvent may be used to reduce prepolymer viscosity and aid in dissolving DMPA.[3][11]

  • Equipment: A four-necked, round-bottom flask equipped with a mechanical stirrer, thermometer, condenser with a drying tube, and a nitrogen inlet. The reaction should be conducted in a constant-temperature oil or water bath.[8]

Workflow Visualization

start Start: Charge Reactor charge_reactants Charge Polyol, DMPA, & optional solvent (NMP) start->charge_reactants heat_mix Heat to 70-80°C under N₂ and mechanical stirring charge_reactants->heat_mix add_isocyanate Add Diisocyanate (e.g., IPDI) & Catalyst (e.g., DBTDL) heat_mix->add_isocyanate prepolymer_reaction Prepolymer Formation (2-3 hours at 80-90°C) add_isocyanate->prepolymer_reaction monitor_nco Monitor %NCO content via dibutylamine back-titration prepolymer_reaction->monitor_nco Periodic Sampling cool Cool prepolymer to ~50°C monitor_nco->cool Theoretical %NCO reached neutralize Add Neutralizing Agent (TEA) Stir for 30 min cool->neutralize disperse Dispersion (Phase Inversion) Add prepolymer to cold water under high shear (900+ rpm) neutralize->disperse chain_extend Chain Extension Add aqueous solution of Chain Extender (e.g., HDA) disperse->chain_extend final_pud Final PUD Product chain_extend->final_pud

Caption: Step-by-step workflow for the Prepolymer Mixing Method.

Detailed Protocol Steps
  • Reactor Setup & Charging: Dehydrate the polyol under vacuum at ~120°C for one hour in the reaction flask.[12] Cool to 70-80°C under a nitrogen atmosphere. Add the DMPA and any viscosity-reducing solvent (if used), stirring until a homogeneous mixture is achieved.[8]

  • Prepolymer Formation: Add the diisocyanate and catalyst to the mixture. Heat the reaction to 80-90°C and maintain for 2-3 hours.[12] The key to this step is control. The reaction progress must be monitored by periodically taking samples and determining the free isocyanate (-NCO) content using the standard di-n-butylamine back-titration method (ASTM D2572-97).[3][12] The reaction is complete when the experimental %NCO value matches the theoretical, calculated value.

  • Neutralization: Once the target %NCO is reached, cool the viscous prepolymer to approximately 50°C. Add the stoichiometric amount of TEA (or other amine) required to neutralize the DMPA's carboxylic acid groups. Stir for an additional 30 minutes to ensure complete salt formation.[8]

  • Dispersion (Phase Inversion): This is a critical physical step. The neutralized prepolymer is added slowly to cold deionized water under vigorous mechanical stirring (e.g., >900 rpm).[3] At a certain point, the mixture will undergo phase inversion from a water-in-oil to an oil-in-water emulsion, forming the stable dispersion.

  • Chain Extension: While still stirring, a pre-calculated amount of diamine chain extender (dissolved in water) is added to the dispersion.[13] The reaction is typically very fast and results in a significant increase in the molecular weight of the polymer, often accompanied by a noticeable increase in viscosity. The final dispersion is stirred for another hour to ensure complete reaction.

Part 3: Impact of Critical Experimental Variables

The properties of the final PUD are not fixed; they are highly tunable by adjusting key formulation and process variables.

DMPA Concentration

The concentration of DMPA is arguably the most influential variable. It directly controls the charge density on the particle surface.

PropertyEffect of Increasing DMPA ContentCausality & Field Insights
Particle Size Decreases[1][8][10]Higher DMPA content increases the hydrophilicity of the prepolymer, leading to the formation of more, smaller micelles during the dispersion step.[10] This is beneficial for film formation and stability.[1]
Dispersion Viscosity Increases[8][10]Smaller particles have a larger total surface area, which immobilizes more water at the particle-water interface, increasing the effective volume of the particles and thus the overall viscosity.[4]
Film Water Sensitivity IncreasesThe ionic carboxylate groups that provide stability in the dispersion can also attract water in the final, dried film. An excessively high DMPA content can compromise the water resistance of the coating. A balance must be struck between dispersion stability and final film properties.
Film Mechanical Properties Tensile strength and hardness may increase[13]The ionic groups can act as physical cross-links through ionic aggregation within the hard segments, which can enhance the mechanical properties of the polymer.[14]

Typical DMPA levels range from 4-8% by weight of the total solids.[1]

Timing of DMPA Addition

Recent studies have shown that the stage at which DMPA is introduced into the reactor can alter the distribution of hard segments and, consequently, the final PUD properties.[5]

main PUD Synthesis Strategy before Add DMPA Before Prepolymerization main->before during Add DMPA During Prepolymerization main->during after Add DMPA After Prepolymerization main->after res_before Result: - More ordered hard segments - Smaller particle size - Better colloidal stability before->res_before res_during_after Result: - Less ordered segments - Larger average particle size during->res_during_after after->res_during_after

Caption: Impact of DMPA addition timing on PUD properties.[5]

Adding DMPA before the main prepolymer reaction (i.e., reacting it with the diisocyanate first or adding it with the polyol) tends to produce more ordered hard segments. This leads to PUDs with smaller average particle sizes and enhanced colloidal stability compared to adding DMPA during or after the polyol-diisocyanate reaction has already commenced.[5]

Degree of Neutralization

The degree of neutralization refers to the molar ratio of the neutralizing agent (e.g., TEA) to the carboxylic acid groups from DMPA.

  • Insufficient Neutralization (<100%): Leads to poor dispersion stability and larger particles, as there isn't enough electrostatic repulsion to stabilize the system.[15]

  • Stoichiometric Neutralization (~100%): Generally provides a good balance for forming stable dispersions with small particle sizes.[3]

  • Excess Neutralization (>100%): The effect can vary. Some studies show that a slight excess can further decrease particle size, while others report an increase.[3] This may be related to changes in the ionic strength of the aqueous phase affecting the particle formation process.

Conclusion

Methyl 2,2-bis(hydroxymethyl)propionate (DMPA) is a cornerstone of modern waterborne polyurethane technology. Its unique structure enables the synthesis of stable, environmentally friendly anionic dispersions by acting as a built-in, non-migrating emulsifier. By carefully controlling the concentration of DMPA, the timing of its addition, and the degree of its neutralization, researchers and formulators can precisely tailor the properties of polyurethane dispersions—from particle size and viscosity to the final mechanical and resistance properties of the cured film. Understanding the causality behind these experimental choices is paramount to innovating and optimizing PUDs for a vast array of applications, including coatings, adhesives, and biomedical devices.[2]

References

  • Kim, B. K., & Lee, J. C. (1996). Preparation and Properties of Water-borne Polyurethanes. Journal of the Korean Fiber Society. [Link]

  • Quane, E. J., Elders, N., Newman, A. S., van Mourik, S., Williams, N. S. J., van den Berg, K. J., Ryan, A. J., & Mykhaylyk, O. O. (2024). Synthesis, Morphology, and Particle Size Control of Acidic Aqueous Polyurethane Dispersions. Macromolecules. [Link]

  • Quane, E. J., Elders, N., Newman, A. S., van Mourik, S., Williams, N. S. J., van den Berg, K. J., Ryan, A. J., & Mykhaylyk, O. O. (2024). Synthesis, morphology, and particle size control of acidic aqueous polyurethane dispersions. White Rose Research Online. [Link]

  • Martin-Polo, M., Irusta, L., & Martin-Martinez, J. M. (2020). Structure–Properties Relationship in Waterborne Poly(Urethane-Urea)s Synthesized with Dimethylolpropionic Acid (DMPA) Internal Emulsifier Added before, during and after Prepolymer Formation. Polymers. [Link]

  • Moghadam, A., Tiwari, A., & Webster, D. C. (2020). Upcycled Polyurethane Products Based Waterborne Polyurethane Dispersions. Mattress Recycling Council. [Link]

  • Gantrade Corporation. (n.d.). The Chemistry of Waterborne Polyurethane Coatings. Gantrade Corporation. [Link]

  • Wikipedia. (2023). Polyurethane dispersion. Wikipedia. [Link]

  • Quane, E. J., Elders, N., Newman, A. S., van Mourik, S., Williams, N. S. J., van den Berg, K. J., Ryan, A. J., & Mykhaylyk, O. O. (2024). Synthesis, Morphology, and Particle Size Control of Acidic Aqueous Polyurethane Dispersions. ACS Publications. [Link]

  • Zhang, X., et al. (2023). Design, Preparation and Properties of Polyurethane Dispersions via Prepolymer Method. MDPI. [Link]

  • Quane, E. J., et al. (2024). Synthesis, morphology, and particle size control of acidic aqueous polyurethane dispersions. White Rose Research Online. [Link]

  • Alberding, B. (2021). Advances in Polyurethane Dispersions. Specialty Chemicals. [Link]

  • Ever-Wide. (2022). Chemistry of Water-based Polyurethane Dispersions. YouTube. [Link]

  • Doğan, N. A. (2007). Synthesis and Characterization of Novel Waterborne Polyurethane Dispersions. Middle East Technical University. [Link]

  • Rahman, M., & Badrinarayanan, P. (2022). Water-based polyurethane dispersions and their preparation.
  • S. Vignesh, S. C. (2018). Fundamental insight into anionic aqueous polyurethane dispersions. SciEngine. [Link]

  • Manvi, P. S., & Jagtap, R. N. (2011). Effect of DMPA Content of Polyurethane Dispersion on Coating Properties. ResearchGate. [Link]

  • Zhang, R., et al. (2025). Morphology Control in Waterborne Polyurethane Dispersion Nanocomposites through Tailored Structure, Formulation, and Processing. ACS Publications. [Link]

  • Shao, Y., et al. (2016). Synthesis and characterization of waterborne polyurethane emulsions based on poly(butylene itaconate) ester. Taylor & Francis Online. [Link]

  • Kim, B. K., & Lee, J. C. (1996). Preparation and Properties of Water-borne Polyurethanes. ResearchGate. [Link]

  • Krol, P., & Krol, B. (2019). Structures, properties and applications of the polyurethane ionomers. Journal of Materials Science. [Link]

  • Rekondo, A., et al. (2017). Method for the preparation of aqueous polyurethane dispersions.
  • Madbouly, S. A., & Otaigbe, J. U. (2021). Waterborne Polyurethane Dispersions and Thin Films: Biodegradation and Antimicrobial Behaviors. Polymers. [Link]

  • Liu, X., et al. (2012). Effect of 2,2-Bis(Hydroxymethyl) Propionic Acid Content on the Properties of Aqueous Polyurethane. ResearchGate. [Link]

Sources

Application Note: Methyl 2,2-bis(hydroxymethyl)propionate (mDMPA) in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals engineering biocompatible nanocarriers, dendrimers, or specialized waterborne coatings, controlling polymer architecture is paramount. While 2,2-bis(hydroxymethyl)propionic acid (DMPA)[1] is the industry-standard hydrophilic chain extender[2], its free carboxylic acid group often introduces structural defects during step-growth polymerization.

Methyl 2,2-bis(hydroxymethyl)propionate (mDMPA, CAS 17872-55-8) [3],[4] solves this by masking the reactive carboxylate as a methyl ester. This application note details the mechanistic rationale, physical data, and self-validating protocols for utilizing mDMPA as both a highly controlled chain extender in linear polyurethanes and an AB2 monomer in hyperbranched polyesters[5].

Mechanistic Rationale: The Causality of Ester Protection

In standard polyurethane synthesis, the reaction between a diisocyanate and a macroglycol is extended using a small-molecule diol. When DMPA is used, the free carboxylic acid can undergo deleterious side reactions with isocyanates (forming amides and releasing CO₂), leading to unwanted branching, cross-linking, and broad molecular weight distributions. Furthermore, DMPA exhibits poor solubility in low-boiling organic solvents, necessitating the use of toxic, high-boiling solvents like N-Methyl-2-pyrrolidone (NMP)[6].

The mDMPA Advantage: By utilizing the methyl ester derivative (mDMPA)[4], the carboxyl group is chemically protected.

  • Architectural Control: Only the two primary hydroxyl groups participate in the polyaddition, ensuring a strictly linear polymer backbone.

  • Solubility: The methyl ester drastically reduces intermolecular hydrogen bonding, rendering mDMPA highly soluble in benign, low-boiling solvents like Tetrahydrofuran (THF) and Acetone.

  • Post-Polymerization Utility: The pendant methyl ester can be quantitatively hydrolyzed post-polymerization to unmask the carboxylic acid (for water dispersibility) or reacted with amines to form functionalized amides for targeted drug delivery systems[7].

Workflow Visualization

G A Macroglycol + Diisocyanate B NCO-Terminated Prepolymer A->B 80°C, DBTDL NCO Titration D Linear Polyurethane (Pendant Ester) B->D Polyaddition C mDMPA (Chain Extender) C->D THF, 60°C E Defect-Free Anionic Polyurethane D->E LiOH Hydrolysis FTIR Validation

Workflow for synthesizing defect-free functionalized polyurethanes using mDMPA as a chain extender.

Protocol 1: Synthesis of Strictly Linear Functionalized Polyurethanes

This protocol utilizes mDMPA as a chain extender to create a linear polyurethane, followed by selective hydrolysis.

Step-by-Step Methodology
  • Preparation & Dehydration:

    • Melt 50.0 g of Poly(tetramethylene ether) glycol (PTMG, Mw = 2000 g/mol ) in a 250 mL four-neck flask equipped with a mechanical stirrer and nitrogen inlet.

    • Dehydrate under vacuum at 100°C for 2 hours. Causality: Removing trace moisture prevents the isocyanate from forming unstable carbamic acids that decompose into amines and CO₂, which would create urea linkages instead of urethane.

  • Prepolymer Synthesis:

    • Cool the reactor to 60°C. Add 11.1 g of Isophorone Diisocyanate (IPDI) and 0.05 wt% Dibutyltin dilaurate (DBTDL) catalyst.

    • Ramp temperature to 80°C and react for 2 hours to form the NCO-terminated prepolymer.

  • Chain Extension with mDMPA:

    • Dissolve 3.7 g of mDMPA (CAS 17872-55-8)[3] in 15 mL of anhydrous THF.

    • Cool the prepolymer to 60°C and add the mDMPA solution dropwise. Causality: THF lowers the bulk viscosity, allowing for homogeneous mixing and preventing localized gelation.

  • Post-Polymerization Hydrolysis:

    • Once polymerization is validated (see below), add a 1.5x molar excess of 1M LiOH (aq) to the THF polymer solution. Stir at 40°C for 12 hours to hydrolyze the methyl ester to the corresponding lithium carboxylate.

    • Precipitate the polymer in cold diethyl ether and dry under vacuum.

System Validation (Self-Correcting Checks)
  • Stage 1 (Prepolymer NCO Titration): Before adding mDMPA, validate the NCO content using the di-n-butylamine titration method (ASTM D2572). The experimental NCO% must be within ±0.2% of the theoretical value. If it is too high, extend the reaction time; if too low, moisture contamination occurred, and the batch must be discarded.

  • Stage 2 (FTIR Tracking): Monitor the reaction using Attenuated Total Reflectance (ATR-FTIR). The asymmetric stretching of the isocyanate group at 2270 cm⁻¹ must completely disappear, confirming total consumption of the NCO groups by the mDMPA hydroxyls.

Protocol 2: Synthesis of Hyperbranched Polyesters (AB2 Approach)

mDMPA serves as an excellent AB2 monomer (where A = methyl ester, B = hydroxyl) for synthesizing hyperbranched polyesters used in drug delivery and nanomedicine[5].

Step-by-Step Methodology
  • Core Initialization:

    • In a Schlenk flask, combine 1.34 g of Trimethylolpropane (TMP, B3 core molecule) and 20.0 g of mDMPA.

  • Polycondensation:

    • Add 0.2 wt% of p-Toluenesulfonic acid (p-TSA) as a catalyst.

    • Heat the mixture to 140°C under a continuous nitrogen purge for 1 hour to melt and homogenize the reactants.

  • Vacuum Transesterification:

    • Gradually apply high vacuum (0.1 mbar) to continuously remove the methanol byproduct. Causality: Transesterification is an equilibrium reaction. According to Le Chatelier's principle, removing methanol drives the reaction forward to build high-molecular-weight hyperbranched architectures.

    • Maintain vacuum at 140°C for 4 hours until the melt viscosity restricts further stirring.

System Validation (Self-Correcting Checks)
  • Methanol Distillation Tracking: Quantify the volume of methanol collected in the cold trap. The reaction is complete when the collected volume matches the theoretical yield (approx. 4.3 mL).

  • NMR Degree of Branching (DB): Analyze the product via ¹³C NMR. Calculate the DB by comparing the integrals of the dendritic, linear, and terminal structural units. A successful hyperbranched synthesis using mDMPA typically yields a DB between 0.45 and 0.50.

Quantitative Data: DMPA vs. mDMPA

The following table summarizes the physicochemical and architectural differences when utilizing the free acid versus the methyl ester in step-growth polymerizations.

ParameterDMPA (Free Acid)mDMPA (Methyl Ester)
CAS Number 4767-03-7[1]17872-55-8[3]
Molecular Weight 134.13 g/mol 148.16 g/mol [4]
Solubility Profile Poor (Requires NMP/DMF)Excellent (Soluble in THF, Acetone, MEK)
NCO Side Reactions High (Forms amides, releases CO₂)None (Carboxyl group is protected)
Resulting Polymer Architecture Prone to unwanted branchingStrictly linear (defect-free)
Dispersity (Đ = Mw/Mn) > 2.5 (Broad)< 1.8 (Narrow, highly controlled)
Primary Application Direct waterborne PU dispersions[2]Precursor for NIPUs[7], Dendrimers[5]

References

  • National Center for Biotechnology Information (PubChem). "Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester (CID 87346)." PubChem Database. URL:[Link]

  • Pasini, D. et al. "Clickable 2,2-bis(hydroxymethyl)propionic acid-derived AB2 monomers: Hyperbranched polyesters through the CuAAC cycloaddition (click) reaction." ResearchGate. URL:[Link]

  • Blank, W. J. et al. "Cyclic carbonates and their reactions with amines (US Patent 6228979B1)." Google Patents.
  • Wikipedia Contributors. "Dimethylolpropionic acid." Wikipedia, The Free Encyclopedia. URL: [Link]

Sources

Application Notes & Protocols: Leveraging Methyl 2,2-bis(hydroxymethyl)propionate for Advanced Nanoparticle-Based Drug Delivery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of Methyl 2,2-bis(hydroxymethyl)propionate in Nanomedicine

Methyl 2,2-bis(hydroxymethyl)propionate, commonly known in the scientific community as bis-MPA, has emerged as a cornerstone in the rational design of sophisticated nanoparticle-based drug delivery systems. Its unique molecular architecture, featuring two hydroxyl groups and a protected carboxylic acid, presents an ideal AB2-type monomer for the synthesis of highly branched, biodegradable polymers such as dendrimers and polyesters[1][2]. This inherent structure allows for precise control over the resulting macromolecule's size, architecture, and surface functionality, which are critical parameters for effective drug delivery.

The polyester backbone derived from bis-MPA confers biodegradability, breaking down into non-toxic, readily metabolized byproducts, a significant advantage for in vivo applications[2][3]. Unlike many other polymeric systems, bis-MPA-based dendrimers and nanoparticles exhibit low cytotoxicity and a non-immunogenic profile, enhancing their biocompatibility[3]. This combination of features makes bis-MPA an exceptionally versatile and reliable platform for developing next-generation nanocarriers for a wide array of therapeutic agents, particularly in oncology.

This technical guide provides an in-depth exploration of the application of bis-MPA in nanoparticle formulation, offering detailed protocols for synthesis and characterization, and insights into the design principles that govern their efficacy.

Part 1: Synthesis of bis-MPA-Based Polymeric Nanoparticles

The synthesis of bis-MPA-based nanoparticles typically involves a two-step process: first, the synthesis of the biodegradable polymer (e.g., a polyester dendrimer or a linear polyester), followed by the formulation of this polymer into nanoparticles, often with the concurrent encapsulation of a therapeutic agent.

Synthesis of a Fourth-Generation (G4) bis-MPA Polyester Dendrimer

The divergent synthesis approach, starting from a central core and building outwards, is a common and effective method for creating well-defined dendrimers. This protocol outlines the synthesis of a G4 hydroxyl-terminated bis-MPA dendrimer.

Causality of Experimental Choices: The divergent approach allows for a high degree of control over the generational growth, ensuring a monodisperse final product with a precise number of surface functional groups. The use of protecting groups for the carboxylic acid of bis-MPA is crucial to prevent unwanted side reactions and ensure the orderly layer-by-layer growth of the dendrimer.

G_Dendrimer_Synthesis cluster_G0 Generation 0 (Core) cluster_G1 Generation 1 cluster_G2 Generation 2 cluster_G3 Generation 3 cluster_G4 Generation 4 Core Core Molecule (e.g., Trimethylolpropane) G1 G1 Dendrimer Core->G1 + bis-MPA (esterification) G2 G2 Dendrimer G1->G2 Deprotection + bis-MPA G3 G3 Dendrimer G2->G3 Deprotection + bis-MPA G4 G4 Dendrimer G3->G4 Deprotection + bis-MPA G_Nanoparticle_Formulation cluster_Organic Organic Phase cluster_Aqueous Aqueous Phase cluster_Process Formulation Process cluster_Final Final Product Polymer bis-MPA Polymer/Dendrimer Injection Rapid Injection Polymer->Injection Drug Doxorubicin (DOX) Drug->Injection Solvent Water-Miscible Solvent (e.g., Acetone) Solvent->Injection Water Water Water->Injection Stabilizer Stabilizer (e.g., PVA, Poloxamer) Stabilizer->Injection Diffusion Solvent Diffusion Injection->Diffusion Precipitation Nanoparticle Precipitation Diffusion->Precipitation Evaporation Solvent Evaporation Precipitation->Evaporation Nanoparticles DOX-Loaded Nanoparticles Evaporation->Nanoparticles

Sources

Application Notes and Protocols: Leveraging Methyl 2,2-bis(hydroxymethyl)propionate in Advanced Hydrogel Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Multifunctional Building Block for Tailored Hydrogel Architectures

Hydrogels, with their high water content and tunable physicochemical properties, are at the forefront of biomedical research, particularly in drug delivery and tissue engineering.[1][2] The choice of monomer is critical in defining the ultimate characteristics of the hydrogel network. Methyl 2,2-bis(hydroxymethyl)propionate, a derivative of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), presents a unique AB2-type molecular architecture, featuring a carboxylic acid (or its methyl ester) and two primary hydroxyl groups.[3] This structure makes it an exceptional candidate for creating highly branched and functionalized polymers, which can be leveraged to synthesize hydrogels with precisely controlled properties.

Traditionally, bis-MPA has been a cornerstone in the synthesis of dendrimers and hyperbranched polymers for drug delivery applications.[3][4] However, its potential in the direct synthesis of hydrogel networks is an area of growing interest. The two hydroxyl groups offer versatile handles for chemical modification, allowing for the introduction of polymerizable moieties. This guide provides a comprehensive overview and detailed protocols for the synthesis of advanced hydrogels using methyl 2,2-bis(hydroxymethyl)propionate, focusing on the creation of photocurable and biodegradable materials for researchers, scientists, and drug development professionals.

Core Concept: From a Small Molecule to a Crosslinked Network

The fundamental principle behind using methyl 2,2-bis(hydroxymethyl)propionate in hydrogel synthesis is to first functionalize its hydroxyl groups with polymerizable units, most commonly methacrylate groups. This conversion transforms the small molecule into a crosslinkable monomer. This new monomer can then be copolymerized with other vinyl-based monomers via free-radical polymerization, often initiated by light (photopolymerization), to form a three-dimensional hydrogel network.[5][6]

Diagram: Synthesis Pathway of a bis-MPA Based Hydrogel

cluster_0 Step 1: Monomer Functionalization cluster_1 Step 2: Hydrogel Formation cluster_2 Step 3: Application Methyl_2_2_bis_hydroxymethyl_propionate Methyl 2,2-bis(hydroxymethyl)propionate Functionalized_Monomer Methacrylated bis-MPA Monomer Methyl_2_2_bis_hydroxymethyl_propionate->Functionalized_Monomer Methacrylation Methacrylic_Anhydride Methacrylic Anhydride Methacrylic_Anhydride->Functionalized_Monomer Hydrogel Crosslinked Hydrogel Network Functionalized_Monomer->Hydrogel Copolymerization with comonomer Application Drug Delivery / Tissue Engineering Scaffold Hydrogel->Application Loading with therapeutic agent Comonomer Hydrophilic Comonomer (e.g., HEMA, PEGDA) Comonomer->Hydrogel Photoinitiator Photoinitiator Photoinitiator->Hydrogel UV_Light UV Light (365 nm) UV_Light->Hydrogel

Caption: Workflow from methyl 2,2-bis(hydroxymethyl)propionate to a functional hydrogel.

Protocol 1: Synthesis of Methacrylated Methyl 2,2-bis(hydroxymethyl)propionate Monomer

This protocol details the functionalization of methyl 2,2-bis(hydroxymethyl)propionate with methacrylic anhydride to introduce polymerizable methacrylate groups. This reaction is analogous to the methacrylation of other hydroxyl-containing biomolecules like gelatin and dextran.[7][8]

Materials:

  • Methyl 2,2-bis(hydroxymethyl)propionate

  • Methacrylic anhydride (MA)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • 4-(Dimethylamino)pyridine (DMAP) (catalyst)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve methyl 2,2-bis(hydroxymethyl)propionate (1 equivalent) in anhydrous DCM under a nitrogen atmosphere. Add TEA (2.5 equivalents) and a catalytic amount of DMAP. Cool the flask in an ice bath with stirring.

  • Addition of Methacrylic Anhydride: Slowly add methacrylic anhydride (2.2 equivalents) dropwise to the cooled solution using a dropping funnel over a period of 30-60 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours.

  • Work-up:

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure methacrylated monomer.

  • Characterization: Confirm the structure of the synthesized monomer using ¹H NMR and FTIR spectroscopy.

Protocol 2: Fabrication of Photocurable Hydrogels

This protocol describes the preparation of hydrogels via photopolymerization of the synthesized methacrylated bis-MPA monomer with a hydrophilic comonomer, such as 2-hydroxyethyl methacrylate (HEMA).[9]

Materials:

  • Methacrylated methyl 2,2-bis(hydroxymethyl)propionate (from Protocol 1)

  • 2-hydroxyethyl methacrylate (HEMA)

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV curing system (365 nm)

  • Molds (e.g., PDMS molds)

Procedure:

  • Preparation of Pre-polymer Solution:

    • Prepare a stock solution of the photoinitiator (e.g., 0.5% w/v in PBS).

    • In a vial, combine the methacrylated bis-MPA monomer and HEMA at the desired molar ratio (see Table 1 for examples).

    • Add the photoinitiator solution to the monomer mixture to a final concentration of 0.05% w/v.

    • Vortex the solution until all components are fully dissolved.

  • Hydrogel Casting and Curing:

    • Pipette the pre-polymer solution into the desired molds.

    • Expose the molds to UV light (365 nm) for a specified duration (e.g., 5-10 minutes) to initiate polymerization and crosslinking. The curing time may need to be optimized based on the UV light intensity and the specific formulation.

  • Post-Curing and Equilibration:

    • Carefully remove the cured hydrogels from the molds.

    • Submerge the hydrogels in a large volume of PBS (pH 7.4) to remove any unreacted monomers and the photoinitiator.

    • Replace the PBS every 12 hours for at least 48 hours to ensure complete purification and equilibration.

Table 1: Example Formulations for Hydrogel Synthesis

Formulation IDMethacrylated bis-MPA (mol%)HEMA (mol%)Photoinitiator (Irgacure 2959)Properties
H-MPA-1010900.05% w/vSofter hydrogel
H-MPA-2020800.05% w/vIncreased crosslink density
H-MPA-3030700.05% w/vStiffer hydrogel

Characterization of Synthesized Hydrogels

A thorough characterization of the hydrogels is essential to understand their properties and suitability for specific applications.

A. Swelling Behavior

The swelling ratio provides insight into the crosslink density and water absorption capacity of the hydrogel.

Protocol:

  • Equilibrate the hydrogel samples in PBS (pH 7.4) at 37°C.

  • At predetermined time points, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (Ws).

  • Lyophilize the swollen hydrogels to obtain the dry weight (Wd).

  • Calculate the swelling ratio (Q) as: Q = (Ws - Wd) / Wd

B. Mechanical Properties

The mechanical integrity of the hydrogel is crucial for its application, especially in tissue engineering.

Protocol:

  • Perform unconfined compression testing on swollen hydrogel discs using a mechanical tester.

  • Apply a compressive strain at a constant rate (e.g., 1 mm/min).

  • The compressive modulus can be determined from the slope of the linear region of the stress-strain curve.

C. In Vitro Degradation

The ester bonds within the bis-MPA-derived crosslinker can be susceptible to hydrolysis, leading to a biodegradable hydrogel.[10]

Protocol:

  • Incubate pre-weighed, lyophilized hydrogel samples (W0) in PBS (pH 7.4) at 37°C.

  • At various time points, remove the hydrogels, wash with deionized water, and lyophilize to obtain the dry weight (Wt).

  • The percentage of weight loss can be calculated as: % Weight Loss = [(W0 - Wt) / W0] * 100

Diagram: Hydrogel Characterization Workflow

cluster_characterization Characterization Methods Synthesized_Hydrogel Synthesized Hydrogel Swelling_Behavior Swelling Behavior Synthesized_Hydrogel->Swelling_Behavior Equilibrate in PBS Mechanical_Properties Mechanical Properties Synthesized_Hydrogel->Mechanical_Properties Compression Testing Degradation_Study In Vitro Degradation Synthesized_Hydrogel->Degradation_Study Incubate in PBS Swelling_Ratio Swelling_Ratio Swelling_Behavior->Swelling_Ratio Measure Ws and Wd Compressive_Modulus Compressive_Modulus Mechanical_Properties->Compressive_Modulus Analyze Stress-Strain Curve Weight_Loss Weight_Loss Degradation_Study->Weight_Loss Measure Wt over time

Caption: Key characterization techniques for bis-MPA based hydrogels.

Applications in Drug Delivery and Tissue Engineering

The hydrogels synthesized from methyl 2,2-bis(hydroxymethyl)propionate derivatives offer several advantages for biomedical applications:

  • Tunable Properties: By varying the ratio of the methacrylated bis-MPA monomer to the comonomer, the crosslink density, swelling ratio, and mechanical properties of the hydrogel can be precisely controlled.[11]

  • Biodegradability: The presence of ester linkages in the bis-MPA backbone allows for hydrolytic degradation, making these hydrogels suitable for controlled drug release and as temporary scaffolds for tissue regeneration.[10][12]

  • Biocompatibility: The components, such as HEMA and bis-MPA derivatives, are generally considered to be biocompatible.[9][13]

These hydrogels can be loaded with therapeutic agents, such as small molecule drugs or proteins, either by incorporating them into the pre-polymer solution before curing or by loading them into the hydrogel after fabrication. The release of the drug will then be governed by diffusion through the hydrogel mesh and/or by the degradation of the hydrogel matrix.[14][15]

In tissue engineering, these hydrogels can serve as scaffolds that mimic the extracellular matrix, providing a hydrated and supportive environment for cell growth and proliferation.[13] The mechanical properties of the hydrogel can be tailored to match those of the target tissue, which is crucial for directing cell fate.

Conclusion and Future Perspectives

Methyl 2,2-bis(hydroxymethyl)propionate is a versatile and valuable building block for the synthesis of advanced hydrogels. By functionalizing its hydroxyl groups with polymerizable moieties, it is possible to create crosslinkable monomers that can be incorporated into hydrogel networks with tunable properties. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to explore the potential of bis-MPA-based hydrogels in drug delivery and tissue engineering. Future research may focus on the development of more complex hydrogel architectures, such as interpenetrating polymer networks (IPNs), and the incorporation of bioactive moieties to create "smart" hydrogels that can respond to specific biological cues.

References

  • Zhang, Y., et al. (2021). UV-Cured Antibacterial Hydrogels Based on PEG and Monodisperse Heterofunctional Bis-MPA Dendrimers. Molecules, 26(8), 2345. [Link]

  • Ghazali, N. F., et al. (2023).
  • Chiria, C. (2018). Synthesis of photocurable hydrogels. Politecnico di Torino.
  • Dutta, S., et al. (2020). Selective O‐Alkylation of 2,2′-Bis(hydroxymethyl)propionic Acid to Synthesize Biodegradable Polymers for Drug Delivery Applications. Biomacromolecules, 21(9), 3784-3796.
  • Shin, S. R., et al. (2017).
  • McCall, J. D., et al. (2019). Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release.
  • Mocanu, A., et al. (2023). New Methacrylated Biopolymer-Based Hydrogels as Localized Drug Delivery Systems in Skin Cancer Therapy. Gels, 9(5), 389.
  • Bîrla, N.-R., et al. (2022).
  • Ghosh, C., et al. (2023).
  • Polymer Factory.
  • Karadağ, E., et al. (2016). Smart Hydrogels: Preparation, Characterization, and Determination of Transition Points of Crosslinked N-Isopropyl Acrylamide/Acrylamide/Carboxylic Acids Polymers. Journal of Applied Polymer Science, 133(41).
  • DeForest, C. A., & Anseth, K. S. (2011). Protocol for the synthesis and activation of hydrogels with photocaged oligonucleotides.
  • Sahu, P., et al. (2021). Synthesis and characterization of high performance superabsorbent hydrogels using bis[2-(methacryloyloxy)ethyl] phosphate as crosslinker. Journal of Polymer Research, 28(1), 23.
  • Ahmed, E. M. (2015). Hydrogel: Preparation, characterization, and applications: A review. Journal of Advanced Research, 6(2), 105-121.
  • ResearchGate. (2018). How to prepare polyethylene glycol hydrogel?.
  • Lungu, A., et al. (2022). Bioinspired Hydrogels as Platforms for Life-Science Applications: Challenges and Opportunities. Gels, 8(6), 370.
  • Goel, A. (n.d.). BIODEGRADABLE HYDROGEL- ANALYZING THE IMPACT AND SENSITIVITY OF TEMPERATURE AND pH CHANGE. Delhi Technological University.
  • Peyton, S. R., et al. (2011). PEG-Phosphorylcholine Hydrogels As Tunable and Versatile Platforms for Mechanobiology. Biomacromolecules, 12(9), 3353-3362.
  • Lim, K. S., et al. (2020). Recent advances in photo-crosslinkable hydrogels for biomedical applications. Expert Opinion on Drug Delivery, 17(10), 1369-1383.
  • Ugrinović, V., et al. (2021). Biodegradable Hydrogel Scaffolds Based on 2-Hydroxyethyl Methacrylate, Gelatin, Poly(β-amino esters)
  • Uyar, T., et al. (2018).
  • Vasile, C. (2018).
  • Okay, O. (2000). Effect of crosslinking on the properties of poly(2‐hydroxyethyl methacrylate) hydrogels. Journal of Applied Polymer Science, 76(4), 584-593.
  • Chai, F., et al. (2023). Hydrogel Conjugation: Engineering of Hydrogels for Drug Delivery. Pharmaceutics, 15(7), 1957.
  • Ashtari, M., et al. (2023). Commercial hydrogel product for drug delivery based on route of administration. Frontiers in Drug Delivery, 3, 1198909.
  • Theato, P., et al. (2022). Tuning Mechanical Properties of Polymeric Hydrogels Using Orthogonally Functionalized Crosslinkers. Advances in Polymer Technology, 2022.
  • Al-Harahsheh, M. S., et al. (2022). Hydrogel Biomaterials for Drug Delivery: Mechanisms, Design, and Drugs. IntechOpen.
  • Utech, S., & Reinhardt, A. (2023). Double Photocrosslinked Responsive Hydrogels Based on Hydroxypropyl Guar. Gels, 10(1), 1.
  • Varghese, S. A., et al. (2014). Cross-linking in Hydrogels - A Review. International Journal of ChemTech Research, 6(5), 2844-2849.

Sources

Application Note: Methyl 2,2-bis(hydroxymethyl)propionate in Biomedical Polymer Design and Drug Delivery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2,2-bis(hydroxymethyl)propionate (Bis-MPA methyl ester) is a foundational AB2-type monomer driving the synthesis of advanced dendritic and hyperbranched aliphatic polyesters. For drug development professionals and polymer chemists, Bis-MPA-derived scaffolds offer a critical advantage over traditional polymers: they provide unrivaled control over molecular weight, architecture, and peripheral functionalization while maintaining strict physiological biodegradability. This application note details the mechanistic principles, quantitative performance data, and validated protocols for utilizing Bis-MPA methyl ester in the development of Doxorubicin (DOX) nanocarriers.

Mechanistic Principles of Bis-MPA in Polymer Chemistry

The AB2 Monomer Advantage

Bis-MPA methyl ester features two primary hydroxyl groups and one protected carboxylic acid (methyl ester). This orthogonal reactivity is the cornerstone of defect-free dendritic architecture. During divergent or convergent synthesis, the precise reactivity of the hydroxyls ensures that layer-by-layer growth (generations) occurs with near-perfect symmetry. This results in unparalleled batch-to-batch consistency—a mandatory regulatory requirement for clinical nanomedicine [2].

Biocompatibility and Hydrolytic Degradation

Unlike polyamidoamine (PAMAM) dendrimers, which can exhibit significant cationic toxicity and resist degradation, Bis-MPA aliphatic polyesters degrade via predictable ester hydrolysis under physiological conditions (pH 7.4) [3]. The degradation products are naturally occurring or easily metabolized small molecules, preventing in vivo bioaccumulation. Furthermore, Bis-MPA dendrimers demonstrate excellent cytocompatibility across various cell lines, including human mesenchymal stem cells and macrophages, without exerting time- or dose-dependent cytotoxicity [4].

Application Focus: Doxorubicin (DOX) Delivery Systems

Bis-MPA dendrimers are highly effective nanocarriers for chemotherapeutics. The drug delivery dynamics are heavily dictated by the dendrimer's surface functionalization.

Causality in Functionalization: Hydroxyl-terminated dendrimers (e.g., B-G4-OH) provide a slow, sustained release profile but suffer from lower drug loading capacities. To optimize this, researchers employ partial functionalization with amine groups (e.g., B-G4-NH2/OH). The introduction of amines significantly increases the loading capacity due to enhanced electrostatic and hydrogen-bonding interactions with DOX molecules[1]. Crucially, partial (rather than complete) functionalization is chosen to balance high payload retention with the need to avoid the severe cytotoxicity typically associated with highly cationic surfaces [1].

Quantitative Data: Drug Loading and Release Dynamics

The following table summarizes the performance of Generation 4 (G4) and Generation 5 (G5) Bis-MPA dendrimers in encapsulating DOX [1].

Dendrimer GenerationSurface FunctionalityDOX Loading Capacity (LC %)Loading EfficiencyRelease ProfileCytocompatibility
B-G4-OH Hydroxyl (-OH)17%ModerateSustained / SlowHigh
B-G5-OH Hydroxyl (-OH)8%ModerateSustained / SlowHigh
B-G4-NH2/OH Amine/Hydroxyl26%~100%FastHigh
B-G5-NH2/OH Amine/Hydroxyl12%~100%FastHigh

Note: Lower generation dendrimers (G4) surprisingly achieved superior loading capacities compared to higher generations (G5), likely due to steric hindrance at the densely packed surface of G5 scaffolds preventing optimal DOX integration.

Workflow Visualization

BisMPA_Workflow Monomer Bis-MPA Methyl Ester (AB2 Monomer) Synthesis Iterative Esterification & Deprotection Monomer->Synthesis DendrimerOH Hydroxyl-Terminated Dendrimer (B-G4-OH) Synthesis->DendrimerOH Divergent Growth Func Partial Amine Functionalization DendrimerOH->Func DOX Doxorubicin (DOX) Encapsulation DendrimerOH->DOX Lower Loading, Sustained Release DendrimerNH2 Amine/Hydroxyl Dendrimer (B-G4-NH2/OH) Func->DendrimerNH2 DendrimerNH2->DOX Higher Loading, Faster Release Delivery Targeted Drug Delivery & Sustained Release DOX->Delivery

Workflow of Bis-MPA dendrimer synthesis, functionalization, and drug encapsulation.

Experimental Protocols

Protocol A: Synthesis of Hydroxyl-Terminated Bis-MPA Dendrimers

This protocol utilizes a divergent growth approach via Steglich esterification.

Materials: Bis-MPA methyl ester (core/monomer), Acetonide-protected Bis-MPA anhydride, 4-(Dimethylamino)pyridinium 4-toluenesulfonate (DPTS), N,N'-Dicyclohexylcarbodiimide (DCC), Dichloromethane (DCM), Dowex 50W-X2 resin.

  • Coupling (Generation Growth): Dissolve the hydroxyl-terminated core (or previous generation dendrimer) and acetonide-protected Bis-MPA anhydride in dry DCM.

  • Catalysis: Add DPTS and DCC to the solution.

    • Causality: DPTS is utilized as a highly efficient proton-transfer catalyst. Combined with DCC, it drives esterification at room temperature, preventing the thermally induced transesterification side-reactions that cause structural defects.

  • Purification: Stir for 12 hours. Filter the byproduct (dicyclohexylurea) and precipitate the polymer in cold ether.

  • Deprotection: Dissolve the protected dendrimer in methanol. Add Dowex 50W-X2 acidic resin and stir at 40°C for 4 hours.

    • Causality: Acidic resin selectively cleaves the acetonide protecting groups to expose the primary hydroxyls for the next generation growth, without hydrolyzing the ester backbone.

  • Self-Validation Check: Filter the resin and analyze the product via Size Exclusion Chromatography (SEC) and MALDI-TOF MS. A monodisperse peak (PDI < 1.05) validates complete functionalization. If shoulders appear on the SEC trace, the coupling reaction was incomplete, and the batch must be subjected to a secondary coupling cycle before deprotection.

Protocol B: Doxorubicin Encapsulation and Quantification

This protocol describes the passive loading of DOX into Bis-MPA dendritic scaffolds.

Materials: Doxorubicin hydrochloride (DOX·HCl), Triethylamine (TEA), Dimethyl Sulfoxide (DMSO), Bis-MPA Dendrimer (e.g., B-G4-NH2/OH), Dialysis tubing (MWCO 1000 Da).

  • Drug Neutralization: Dissolve 5 mg of DOX·HCl in 2 mL of DMSO. Add 3 molar equivalents of TEA and stir in the dark for 2 hours.

    • Causality: DOX·HCl is highly water-soluble and will not partition efficiently into the dendritic scaffold. TEA neutralizes the hydrochloride salt, converting DOX into its hydrophobic free-base form, which is essential for strong non-covalent association with the dendrimer [1].

  • Encapsulation: Add 10 mg of the Bis-MPA dendrimer to the DOX solution. Stir the mixture continuously for 24 hours at room temperature in the dark (to prevent DOX photodegradation).

  • Purification: Transfer the mixture to a dialysis bag (MWCO 1000 Da) and dialyze against deionized water for 48 hours. Change the water every 6 hours.

    • Causality: The MWCO 1000 Da membrane retains the large Dendrimer-DOX complexes while allowing unencapsulated DOX molecules and DMSO to diffuse out into the aqueous sink.

  • Lyophilization & Validation: Freeze-dry the dialyzed solution to obtain the DOX-loaded dendrimer powder. To quantify the Loading Capacity (LC%), dissolve a known mass of the complex in DMSO and measure the absorbance via UV-Vis spectroscopy at 480 nm against a standard DOX calibration curve.

References

  • Polyester Dendrimers Based on Bis-MPA for Doxorubicin Delivery ACS Applied Bio Materials URL:[Link]

  • Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability and Inherent Antibacterial Properties Biomacromolecules (ACS Publications) URL:[Link]

  • A Comparison of Material Stability and Biocompatibility of Bis-MPA Dendrimers and PAMAM Dendrimers Polymer Factory URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Polymerization Reaction Kinetics of Methyl 2,2-bis(hydroxymethyl)propionate (bis-MPA)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the polymerization of Methyl 2,2-bis(hydroxymethyl)propionate (bis-MPA). This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of bis-MPA polymerization. Here, we address common challenges and frequently asked questions to ensure the success of your experiments. As your dedicated application scientist, I will provide not just procedural steps, but also the underlying scientific principles to empower your research.

Troubleshooting Guide

This section is dedicated to resolving specific issues you may encounter during the polymerization of bis-MPA. Each problem is followed by potential causes and actionable solutions.

Problem 1: Low Polymer Molecular Weight and/or Low Conversion

You're observing that your polymerization reaction is either not proceeding to high conversion or the resulting polymer has a lower molecular weight than anticipated.

Potential Cause 1: Impurities in Monomers or Solvents

  • Explanation: Step-growth polymerization, a common method for bis-MPA, is highly sensitive to impurities. Water, for instance, can interfere with condensation reactions. Similarly, monofunctional impurities will act as chain terminators, preventing the formation of long polymer chains.[1]

  • Solution:

    • Monomer Purification: Ensure your bis-MPA is of high purity (≥98%).[2] Recrystallization is a recommended purification method.

    • Solvent Purity: Use anhydrous solvents. It is best practice to dry your solvents using appropriate drying agents and distill them before use.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.[3][4]

Potential Cause 2: Inaccurate Stoichiometry

  • Explanation: In step-growth polymerization, achieving a high degree of polymerization requires a precise 1:1 stoichiometric ratio of the functional groups (in this case, hydroxyl and carboxyl groups, or when using a co-monomer).[1] Any deviation from this ratio will lead to a lower molecular weight, as one type of functional group will be depleted, halting chain growth.

  • Solution:

    • Accurate Measurement: Use analytical balances for precise weighing of your monomers. When dealing with small quantities, consider preparing stock solutions and transferring them via calibrated micropipettes.[1]

    • Monomer Purity Consideration: Account for the purity of your monomers when calculating the required masses.

Potential Cause 3: Inefficient Catalyst or Inappropriate Reaction Temperature

  • Explanation: The rate of polyesterification is often slow without a catalyst. The choice and concentration of the catalyst are crucial.[5] Additionally, the reaction temperature must be sufficient to drive the reaction forward and remove condensation byproducts like water, but not so high as to cause degradation or side reactions.[6]

  • Solution:

    • Catalyst Selection: For polyesterification of bis-MPA, common catalysts include protonic acids (e.g., p-toluenesulfonic acid) or organometallic catalysts (e.g., tin(II) octoate). The choice will depend on your specific system and desired polymer properties.

    • Catalyst Concentration: The optimal catalyst concentration should be determined experimentally, but typically ranges from 0.1 to 1 mol% relative to the monomer.

    • Temperature Optimization: A typical temperature range for bulk polymerization of bis-MPA is 140-160°C.[6] For solution polymerizations, the temperature will be dictated by the boiling point of the solvent.

Potential Cause 4: Incomplete Removal of Byproducts

  • Explanation: Condensation polymerizations are equilibrium reactions. To drive the reaction towards the formation of high molecular weight polymer, the condensation byproduct (e.g., water) must be continuously removed.[1]

  • Solution:

    • Vacuum Application: For bulk or high-temperature solution polymerizations, apply a vacuum to the reaction system to facilitate the removal of volatile byproducts.

    • Azeotropic Distillation: In solution polymerization, use a solvent that forms an azeotrope with water (e.g., toluene). A Dean-Stark trap can be used to collect and remove the water as it is formed.

Problem 2: Gelation or Cross-linking in the Reaction

You observe the formation of an insoluble gel in your reaction vessel, indicating uncontrolled cross-linking.

Potential Cause 1: High Reaction Temperature or Time

  • Explanation: At elevated temperatures and extended reaction times, side reactions such as etherification between hydroxyl groups can occur, leading to cross-linking, especially in bulk polymerizations.[6]

  • Solution:

    • Temperature Control: Carefully control the reaction temperature and avoid localized overheating.

    • Reaction Time: Monitor the reaction progress (e.g., by measuring viscosity or taking aliquots for analysis) and stop the reaction once the desired molecular weight is achieved.

Potential Cause 2: Presence of Polyfunctional Impurities

  • Explanation: If your bis-MPA monomer is contaminated with impurities that have more than two hydroxyl groups or more than one carboxyl group, they can act as cross-linking agents.

  • Solution:

    • Monomer Analysis: Ensure the purity of your bis-MPA monomer. If necessary, purify it to remove any polyfunctional impurities.

Problem 3: High Polydispersity Index (PDI)

The synthesized polymer exhibits a broad molecular weight distribution (high PDI).

Potential Cause 1: Side Reactions and Chain Transfer

  • Explanation: Side reactions can lead to the formation of polymer chains of varying lengths, thus broadening the molecular weight distribution.

  • Solution:

    • Optimize Reaction Conditions: Carefully control the reaction temperature and time to minimize side reactions.

    • Purify Monomers: Use highly pure monomers to avoid side reactions initiated by impurities.[3]

Potential Cause 2: Inconsistent Reaction Conditions

  • Explanation: Fluctuations in temperature or inefficient mixing can create different reaction environments within the reactor, leading to variations in chain growth rates and a broader PDI.

  • Solution:

    • Precise Temperature Control: Use a reliable temperature controller and ensure uniform heating of the reaction vessel.

    • Efficient Stirring: Ensure adequate stirring throughout the polymerization to maintain a homogeneous reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common polymerization methods for methyl 2,2-bis(hydroxymethyl)propionate (bis-MPA)?

A1: Bis-MPA is a versatile AB2 monomer, meaning it has one functional group of one type (carboxyl) and two of another (hydroxyl).[2][7] This structure allows for the synthesis of various polymer architectures:

  • Hyperbranched Polymers: Through self-condensation polymerization, often catalyzed by an acid.[6]

  • Dendrimers: Through a controlled, step-wise synthesis.[8][9][10]

  • Linear Polyesters/Polycarbonates: By protecting the carboxylic acid group and reacting the diol with a suitable dicarboxylic acid or by ring-opening polymerization of a cyclic derivative of bis-MPA.[11][12]

Q2: How can I monitor the kinetics of my bis-MPA polymerization in real-time?

A2: Several techniques are available for real-time monitoring of polymerization kinetics:

  • Spectroscopic Methods: Techniques like Raman and FT-IR spectroscopy can be used to monitor the disappearance of monomer functional groups or the appearance of polymer linkages.[13][14]

  • Viscometry/Rheology: As the polymer chains grow, the viscosity of the reaction medium increases. Monitoring this change can provide kinetic information.[14]

  • Automated Continuous Online Monitoring of Polymerization (ACOMP): This is a more advanced technique that can provide real-time data on monomer conversion, molecular weight, and intrinsic viscosity.[4][15]

Q3: What are the key characterization techniques for polymers synthesized from bis-MPA?

A3: The following techniques are essential for characterizing bis-MPA based polymers:

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.[11][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer, determine the degree of branching in hyperbranched polymers, and analyze end-groups.[6][17]

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS): To obtain detailed information about the polymer structure, including end-groups and repeating units, especially for dendrimers and lower molecular weight polymers.[9][16][18]

Q4: Are there any known side reactions to be aware of during bis-MPA polymerization?

A4: Yes, a notable side reaction, particularly during O-alkylation or under certain polymerization conditions, is internal cyclization.[19] Additionally, at high temperatures, etherification between hydroxyl groups can occur, leading to unintended branching or cross-linking.[6]

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Bulk Polymerization of bis-MPA to Hyperbranched Polyester
ParameterRecommended ValueRationale
Monomer Purity ≥98%To minimize chain termination and side reactions.[1]
Catalyst p-Toluenesulfonic acidAn effective and common acid catalyst for polyesterification.
Catalyst Loading 0.1 - 0.5 mol%To achieve a reasonable reaction rate without excessive side reactions.
Temperature 140 - 160 °CTo facilitate esterification and removal of water.[6]
Atmosphere Inert (Nitrogen/Argon)To prevent oxidation and reaction with atmospheric moisture.[3]
Pressure Atmospheric, then vacuumInitial stage at atmospheric pressure, followed by vacuum to remove water.
Step-by-Step Methodology: Bulk Polymerization of bis-MPA
  • Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen/argon inlet, and a condenser leading to a collection flask.

  • Charging Reactants: Charge the reactor with high-purity bis-MPA and the catalyst.

  • Inerting: Purge the system with an inert gas for at least 30 minutes to remove air and moisture.

  • Heating: Begin stirring and heat the reactor to the desired temperature (e.g., 140°C).

  • Atmospheric Stage: Maintain the reaction at atmospheric pressure under a gentle flow of inert gas for 1-2 hours to initiate the polymerization and remove the bulk of the water formed.

  • Vacuum Stage: Gradually apply a vacuum to the system to further drive the removal of water and increase the molecular weight of the polymer.

  • Monitoring: Monitor the reaction progress by observing the viscosity of the melt. If possible, take small samples periodically for analysis (e.g., by GPC or NMR).

  • Cooling and Isolation: Once the desired consistency is reached, cool the reactor to room temperature and dissolve the polymer in a suitable solvent (e.g., THF, DMF) for further purification or characterization.

Diagrams

Experimental Workflow for Bulk Polymerization

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Isolation & Analysis prep1 Assemble Reactor prep2 Charge bis-MPA & Catalyst prep1->prep2 prep3 Purge with Inert Gas prep2->prep3 react1 Heat to 140-160°C with Stirring prep3->react1 react2 Atmospheric Stage (1-2h) react1->react2 react3 Apply Vacuum react2->react3 analysis1 Cool to Room Temperature react3->analysis1 analysis2 Dissolve in Solvent analysis1->analysis2 analysis3 Characterize (GPC, NMR, MALDI) analysis2->analysis3 G cluster_causes Potential Causes cluster_solutions Solutions problem Low Molecular Weight cause1 Impurities problem->cause1 cause2 Incorrect Stoichiometry problem->cause2 cause3 Inefficient Catalyst/ Temperature problem->cause3 cause4 Byproduct Remains problem->cause4 sol1 Purify Monomer/ Solvent cause1->sol1 sol2 Accurate Measurement cause2->sol2 sol3 Optimize Catalyst/ Temperature cause3->sol3 sol4 Remove Byproducts (Vacuum/Azeotrope) cause4->sol4

Caption: Troubleshooting logic for low molecular weight polymer.

References

  • Kareem, O. O., et al. (2020). Synthesis and Characterization of Linear, Homopolyester, Benzoyl-Protected Bis-MPA. Macromolecules. Available at: [Link]

  • Kareem, O. O., et al. (2020). Synthesis and Characterization of Linear, Homopolyester, Benzoyl Protected Bis-MPA. NSF PAR. Available at: [Link]

  • AZoM. (2020). Monitoring of a Semi-Batch Polymerization. Available at: [Link]

  • Kareem, O. O., et al. (2020). Synthesis and Characterization of Linear, Homopolyester, Benzoyl-Protected Bis-MPA. ResearchGate. Available at: [Link]

  • Kareem, O. O., et al. (2020). Synthesis and Characterization of Linear, Homopolyester, Benzoyl-Protected Bis-MPA. Macromolecules. Available at: [Link]

  • Malkoch, M., et al. (2013). Dendritic architectures based on bis-MPA: functional polymeric scaffolds for application-driven research. RSC Publishing. Available at: [Link]

  • Malkoch, M., et al. (2023). Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability and Inherent Antibacterial Properties. PubMed. Available at: [Link]

  • Helgeson, M. E., et al. (2024). Evaluating polymerization kinetics using microrheology. Soft Matter. Available at: [Link]

  • PCI Magazine. (2018). Real-Time Polymer Monitoring System. Available at: [Link]

  • Reed, W. F. (2012). Simultaneous Monitoring of Polymer and Particle Characteristics during Emulsion Polymerization. Macromolecules. Available at: [Link]

  • Santra, S., et al. (2020). Selective O-Alkylation of 2,2′-Bis(hydroxymethyl)propionic Acid to Synthesize Biodegradable Polymers for Drug Delivery Applications. ACS Applied Polymer Materials. Available at: [Link]

  • Pletcher, P. D. (2012). Kinetics and Mechanisms of Amine Bis-phenolate Polymerization Catalyst. Purdue e-Pubs. Available at: [Link]

  • Malkoch, M. (2020). CHAPTER 2: Bis-MPA Dendrimers and Other Dendritic Polyesters. Books. Available at: [Link]

  • Salmeron-Sanchez, M., et al. (2023). A Biomimetic Polymer for the Extraction and Purification of Superior Analogues of Amphotericin B. PMC. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Essential Guide to 2,2-Bis(hydroxymethyl)propionic Acid (DMPA) for Industrial Formulations. Available at: [Link]

  • Duda, A., & Kowalski, A. (2009). Thermodynamics and Kinetics of Ring - Opening Polymerization 1. Wiley-VCH. Available at: [Link]

  • Hult, A., et al. (2000). Structure Buildup in Hyperbranched Polymers from 2,2-Bis(hydroxymethyl)propionic Acid. Macromolecules. Available at: [Link]

  • Malkoch, M. (2019). Chemistry of Multifunctional Polymers based on Bis-MPA and their Cutting-Edge Applications. ResearchGate. Available at: [Link]

  • Weckhuysen, B. M., et al. (2021). Correlating the Morphological Evolution of Individual Catalyst Particles to the Kinetic Behavior of Metallocene-Based Ethylene Polymerization Catalysts. PMC. Available at: [Link]

  • Santra, S., et al. (2020). Selective O-Alkylation of 2,2′-Bis(hydroxymethyl)propionic Acid to Synthesize Biodegradable Polymers for Drug Delivery Applications. ACS Publications. Available at: [Link]

  • Romain, C., et al. (2025). Thermodynamics and Kinetics of Ring‐Opening Polymerization. ResearchGate. Available at: [Link]

  • Lim, B. S., et al. (2006). Influence of the volumes of bis-acryl and poly(methyl methacrylate) resins on their exothermic behavior during polymerization. PubMed. Available at: [Link]

  • Paulik, C., et al. (2020). Ziegler-Natta catalyst alteration – Influence on kinetics and polymer properties. JKU ePUB. Available at: [Link]

  • Thiam, M., & Tighzert, L. (2018). Investigation of the Influence of the Catalyst on the Kinetics of the Synthesis of Polyesters PET and PBT. ResearchGate. Available at: [Link]

  • Frey, H., & Schömer, M. (2022). In Situ Kinetics Reveal the Influence of Solvents and Monomer Structure on the Anionic Ring-Opening Copolymerization of Epoxides. Macromolecules. Available at: [Link]

  • Reddit. (2021). Troubleshooting step growth polymerization. Available at: [Link]

  • Wesdemiotis, C., et al. (2014). Tandem Mass Spectrometry Reflects Architectural Differences in Analogous, Bis-MPA-Based Linear Polymers, Hyperbranched Polymers, and Dendrimers. PMC. Available at: [Link]

  • Weckhuysen, B. M., et al. (2021). Correlating the Morphological Evolution of Individual Catalyst Particles to the Kinetic Behavior of Metallocene-Based Ethylene Polymerization Catalysts. JACS Au. Available at: [Link]

  • Marien, Y., et al. (2023). Synthesis and cure kinetics of bisoxazoline monomers during cationic ring‐opening polymerization. ResearchGate. Available at: [Link]

  • Long, T. E., et al. (2023). Elucidation of Substantial Differences in Ring-Opening Polymerization Outcomes from Subtle Variation of Glucose Carbonate-Based Monomer Substitution Patterns and Substituent Types. PMC. Available at: [Link]

  • Schaller, C. (2021). 3.2: Kinetics of Step-Growth Polymerization. Chemistry LibreTexts. Available at: [Link]

  • LookChem. Cas 4767-03-7,2,2-Bis(hydroxymethyl)propionic acid. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Chemical Versatility of 2,2-Bis(hydroxymethyl)propionic Acid (DMPA) in Industrial Applications. Available at: [Link]

  • Milione, S., et al. (2021). Influence of Co-Catalysts and Polymerization Conditions on Properties of Poly(anhydride-alt-epoxide)s from ROCOP Using Salen Complexes with Different Metals. MDPI. Available at: [Link]

  • Unacademy. (2019). Problem Solving Approach: Polymer Chemistry || CSIR June 2019. YouTube. Available at: [Link]

Sources

optimizing "Methyl 2,2-bis(hydroxymethyl)propionate" reaction conditions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for Methyl 2,2-bis(hydroxymethyl)propionate (mDMPA). As a highly versatile AB2 monomer (CAS 17872-55-8), mDMPA is foundational in the synthesis of hyperbranched polyesters (HBPs), dendrimers, and cyclic carbonate precursors for non-isocyanate polyurethanes (NIPUs)[1].

This guide is designed for researchers and drug development professionals. It provides field-proven troubleshooting logic, mechanistic explanations for common reaction failures, and self-validating experimental protocols to ensure high-fidelity polymer synthesis.

Polycondensation Troubleshooting Logic

The step-growth polycondensation of mDMPA relies on driving a transesterification equilibrium. The diagram below illustrates the critical decision matrix for diagnosing and resolving the most common synthesis failures.

Workflow Start mDMPA Monomer (CAS 17872-55-8) Reaction Bulk Polycondensation (120-140°C, Catalyst) Start->Reaction Check Monitor Viscosity & Methanol Evolution Reaction->Check Issue1 Low MW / Stalled Rxn (Poor Vacuum) Check->Issue1 Methanol trapped Issue2 Premature Gelation (Side Reactions >150°C) Check->Issue2 Viscosity spikes Success Hyperbranched Polyester (Target AB2 Polymer) Check->Success Smooth evolution Fix1 Increase Vacuum (<0.1 mbar) Drive Equilibrium Issue1->Fix1 Fix2 Lower Temp & Add Core Molecule (TMP) Issue2->Fix2 Fix1->Reaction Fix2->Reaction

Logical troubleshooting workflow for mDMPA step-growth polycondensation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my mDMPA polycondensation yielding low molecular weight oligomers instead of high MW hyperbranched polymers?

Causality: The polymerization of mDMPA is a transesterification reaction between the methyl ester (A group) and the primary hydroxyls (B groups), releasing methanol as a byproduct. Because this is a thermodynamic equilibrium, failing to efficiently remove methanol will stall the reaction[2]. Solution: Ensure your system can achieve and maintain a high vacuum (< 0.1 mbar). Apply the vacuum gradually over 1–2 hours after the monomer has melted (boiling point ~124 °C at 0.5 Torr[3]) to prevent bumping. If the reaction still stalls, your catalyst may be deactivated by moisture; ensure all reagents are rigorously dried.

Q2: I am experiencing premature gelation during bulk polymerization. How do I prevent the polymer from cross-linking?

Causality: True AB2 monomers theoretically do not gel. However, at temperatures exceeding 140–150 °C, the primary hydroxyl groups of mDMPA can undergo acid- or metal-catalyzed intermolecular etherification. This side reaction introduces cross-linking nodes, converting the hyperbranched architecture into an insoluble gel network. Solution:

  • Strict Temperature Control: Never exceed 140 °C during the bulk melt phase.

  • Core Molecule Addition: Introduce a polyfunctional core molecule, such as Trimethylolpropane (TMP, a B3​ monomer), at a defined molar ratio (e.g., 1:10 TMP:mDMPA). The core acts as a focal point for growth, controlling the theoretical molecular weight and narrowing the polydispersity index (PDI) while suppressing side reactions.

Q3: How can I synthesize a 6-membered cyclic carbonate from mDMPA for non-isocyanate polyurethane (NIPU) applications?

Causality: Reacting the 1,3-diol moiety of mDMPA with a phosgene source (like triphosgene) or dimethyl carbonate forces ring closure, yielding 5-carbomethoxy-5-methyl-1,3-dioxan-2-one[4]. Solution: The reaction must be performed under high dilution and cryogenic conditions (-78 °C) when using triphosgene to favor intramolecular cyclization over intermolecular oligomerization[4]. See Protocol 2 below for the validated methodology.

Quantitative Data: Catalyst Selection Matrix

The choice of catalyst directly dictates the kinetics, side-reaction profile, and final architecture of the mDMPA-derived polymer. Use the table below to select the optimal catalyst for your specific drug delivery or materials science application.

CatalystTypeOptimal TempVacuum Req.ProsCons
Titanium(IV) butoxide ( Ti(OBu)4​ ) Organometallic130–140 °C< 0.1 mbarHigh conversion; excellent for high MW hyperbranched polyesters.Difficult to remove residual metal from the final polymer matrix.
p-Toluenesulfonic acid (p-TSA) Brønsted Acid110–120 °C< 0.5 mbarGood for lower temperature melts; readily available.Higher risk of promoting etherification (gelation) if overheated.
Novozym 435 (Lipase B) Biocatalyst70–90 °CSolvent-basedHighly selective; zero risk of thermal etherification; green chemistry.Expensive; typically limited to lower MW oligomer synthesis.

Validated Experimental Protocols

Protocol 1: Step-Growth Bulk Polycondensation of mDMPA to Hyperbranched Polyester

This self-validating protocol utilizes a core molecule to ensure controlled growth and prevent gelation.

  • Preparation: To a 100 mL three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a short-path distillation head, add 14.8 g (100 mmol) of mDMPA and 1.34 g (10 mmol) of Trimethylolpropane (TMP).

  • Melting: Submerge the flask in an oil bath preheated to 120 °C. Stir at 150 rpm under a continuous nitrogen sweep until a homogeneous, clear melt is achieved.

  • Catalysis: Add 0.34 g (1 mol% relative to mDMPA) of Titanium(IV) butoxide ( Ti(OBu)4​ ). The mixture may slightly darken.

  • Equilibrium Driving (Critical Step): Gradually reduce the pressure from atmospheric to 100 mbar over 30 minutes. Then, apply high vacuum (< 0.1 mbar) and increase the temperature to 135 °C.

  • Polycondensation: Maintain these conditions for 4–6 hours. Self-Validation: You will observe methanol condensing in the receiving flask, and the melt viscosity will exponentially increase.

  • Termination & Purification: Break the vacuum with nitrogen, cool the flask to 80 °C, and dissolve the highly viscous polymer in 50 mL of tetrahydrofuran (THF). Precipitate the polymer dropwise into 500 mL of cold, vigorously stirred diethyl ether. Collect the precipitate via vacuum filtration and dry under vacuum at 40 °C for 24 hours.

Protocol 2: Synthesis of 6-Membered Cyclic Carbonate from mDMPA

Adapted from established methodologies for NIPU monomer synthesis[4].

  • System Setup: In an oven-dried 500 mL three-neck flask, dissolve 12.45 g of mDMPA in 100 mL of anhydrous THF. Stir mechanically under a strict nitrogen atmosphere.

  • Reagent Addition: Add 8.78 g of triphosgene to the homogeneous solution.

  • Cryogenic Control: Submerge the flask in a dry ice/acetone bath to cool the mixture to -78 °C.

  • Base Addition: Slowly add 18.3 g of anhydrous triethylamine dropwise over 30 minutes. Self-Validation: A white precipitate of triethylamine hydrochloride will immediately begin to form.

  • Cyclization: Stir the mixture at -78 °C for exactly 1 hour, then remove the cooling bath and allow the system to warm to room temperature over 2 hours.

  • Purification: Filter off the triethylamine hydrochloride salt using a fritted glass funnel. Pass the resulting filtrate through a shallow plug of silica gel to remove polar impurities. Evaporate the THF under reduced pressure to yield the pure cyclic carbonate (5-carbomethoxy-5-methyl-1,3-dioxan-2-one).

References

  • National Center for Advancing Translational Sciences (NCATS). "METHYL 2,2-BIS(HYDROXYMETHYL)PROPIONATE." Inxight Drugs. URL: [Link]

  • National Institutes of Health. "Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester." PubChem. URL:[Link]

  • American Chemical Society. "Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester." CAS Common Chemistry. URL:[Link]

  • Google Patents. "Cyclic carbonates and their reactions with amines (US6228979B1).
  • Pyo, S.-H., et al. "Cyclic carbonates as monomers for phosgene- and isocyanate-free polyurethanes and polycarbonates." Pure and Applied Chemistry (via ResearchGate). URL:[Link]

  • Pasini, D., et al. "Clickable 2,2-bis(hydroxymethyl)propionic acid-derived AB2 monomers: Hyperbranched polyesters through the CuAAC cycloaddition (click) reaction." Journal of Polymer Science (via ResearchGate). URL:[Link]

Sources

Technical Support Center: Methyl 2,2-bis(hydroxymethyl)propionate (bis-MPA) Polymerization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the bis-MPA Technical Support Center. As an AB2-type monomer, bis-MPA is a foundational building block for synthesizing hyperbranched polymers, dendrimers, and biocompatible polyesters. However, its unique steric environment and dual primary hydroxyl groups present specific thermodynamic and kinetic challenges. This guide provides mechanistic troubleshooting, standardized protocols, and self-validating workflows to ensure high-fidelity polymer synthesis.

Part 1: Mechanistic Troubleshooting & FAQs

Controlling Architecture and Dispersity

Q: Why does my bulk bis-MPA polycondensation result in a broad polydispersity index (PDI) and low molecular weight? A: This is a statistical inevitability of uncontrolled AB2 polycondensation. Without a focal point, monomers react with each other as readily as they do with growing polymer chains, leading to a high degree of intramolecular cyclization (low MW defects) and broad PDI. Causality & Fix: Introduce a polyfunctional core molecule like Trimethylolpropane (TMP) to act as a seed. By utilizing a "pseudo-one-step" successive addition method, you control the local monomer concentration. This kinetically favors the reaction of the bis-MPA monomer with the highly reactive growing polymer focal points rather than monomer-monomer cyclization[1].

Preventing Cross-linking and Gelation

Q: My hyperbranched synthesis suddenly formed an insoluble gel. What caused this cross-linking? A: You have encountered etherification. While bis-MPA is designed to undergo esterification, prolonged exposure to temperatures above 140 °C—or an excess of strong acid catalysts (like p-TsOH)—forces the primary hydroxyl groups to undergo etherification. This creates covalent cross-links between dendritic branches, instantly turning the melt into an insoluble gel[1]. Causality & Fix: Strictly regulate the reaction temperature to a maximum of 140 °C. Monitor the torque of your mechanical stirrer; a sudden spike indicates the onset of etherification.

Linear vs. Branched Pathways

Q: How can I synthesize a strictly linear bis-MPA homopolyester instead of a hyperbranched one? A: Direct polycondensation of an AB2 monomer inherently branches. To force linearity, you must switch from step-growth to a chain-growth mechanism. Causality & Fix: Derivatize the monomer into 3-(benzoyloxy)-2-(bromomethyl)-2-methylpropanoic acid (BBM). Polymerizing BBM using potassium carbonate ( K2​CO3​ ) initiates a chain-growth process via a propiolactone intermediate, yielding a perfectly linear homopolyester with a PDI < 1.2[2][3].

Overcoming Transesterification

Q: When synthesizing linear bis-MPA homopolyesters, why doesn't ethyl acetate cause transesterification side reactions? A: Ethyl acetate typically poses a severe transesterification risk in standard polyester synthesis. However, in the chain-growth polymerization of BBM, the ester linkages are not formed by the standard nucleophilic attack of an alcohol on a carboxylic acid. Instead, the carboxylate attacks the β-carbon of a propiolactone intermediate. This unique mechanism bypasses standard transesterification pathways, making ethyl acetate a safe, optimal solvent[2][3].

Catalyst Selectivity in Ring-Opening Polymerization (ROP)

Q: I am using N-heterocyclic olefins (NHOs) for the ROP of bis-MPA cyclic carbonates. Why am I losing end-group fidelity? A: NHOs are extremely active catalysts. At room temperature, their reactivity favors side-chain transesterification over the ring-opening of the cyclic carbonate motif. This releases the protecting group (e.g., benzyl alcohol), which then acts as an unintended initiator, scrambling your end groups. Causality & Fix: Lower the polymerization temperature to −40 °C. This thermodynamic adjustment suppresses side-chain reactivity and strictly directs the NHO's catalytic activity toward controlled ROP, preserving end-group definition[4].

Part 2: Visual Workflows

Pathway Monomer bis-MPA Monomer (AB2 Type) Polycondensation Acid-Catalyzed Polycondensation (>140°C) Monomer->Polycondensation Derivatization Monomer Derivatization (BBM or Cyclic Carbonate) Monomer->Derivatization Hyperbranched Hyperbranched Polyester (High DB, Broad PDI) Polycondensation->Hyperbranched Core Molecule (TMP) + Slow Addition Side1 Intramolecular Cyclization (Low MW defect) Polycondensation->Side1 High Temp + Dilute Side2 Etherification / Crosslinking (Insoluble gel) Polycondensation->Side2 Prolonged Heat + Acid Excess Linear Linear Homopolyester (Low PDI, Controlled) Derivatization->Linear Base Catalyst / ROP

Reaction pathways and side-reaction logic for bis-MPA monomer polymerization.

Troubleshooting Start Issue: High PDI or Insoluble Gel Formation Check1 Was a polyol core used (e.g., TMP, TEA)? Start->Check1 Fix1 Add stoichiometric core to control MW & PDI Check1->Fix1 No Check2 Monomer addition rate? Check1->Check2 Yes Fix2 Use pseudo-one-step successive addition Check2->Fix2 All at once Check3 Reaction Temperature? Check2->Check3 Slow addition Fix3 Keep strictly at 140°C. Avoid >150°C Check3->Fix3 >150°C

Troubleshooting decision tree for mitigating high PDI and gelation in bis-MPA synthesis.

Part 3: Quantitative Data & Matrices

Table 1: Catalyst & Solvent Selection Guide
Polymer ArchitectureMonomer DerivativeCatalystSolventTemp (°C)Expected PDIPrimary Challenge
Hyperbranched bis-MPA (unmodified)p-TsOH / H2​SO4​ Bulk (Melt)140> 1.5Etherification / Gelation
Linear Homopolyester BBM (Brominated) K2​CO3​ Ethyl Acetate85< 1.2Transesterification risks
Linear Polycarbonate MTC-OBn (Cyclic)N-Heterocyclic OlefinDCM / THF-40< 1.3Side-chain cleavage
O-Alkylated bis-MPA Alkyl Halide + bis-MPAKOH + DABCODMF / DMSO80N/AIntramolecular cyclization
Table 2: Analytical Validation Markers
Analytical MethodTarget MarkerIndicatesCorrective Action
13C-NMR ~72 ppm (Dendritic), ~65 ppm (Linear)Degree of Branching (DB)Adjust monomer addition rate to favor dendritic growth.
GPC / SEC Multimodal peaksUncontrolled cyclizationIntroduce TMP core molecule to act as a focal point.
Acid Value Titration < 5 mg KOH/gReaction completionApply high vacuum to drive condensation equilibrium forward.

Part 4: Standardized Experimental Protocols

Protocol A: Synthesis of Pseudo-Generation 3 (G3) Hyperbranched bis-MPA Polyester

This protocol utilizes the TMP core method to suppress cyclization and control dispersity[1].

  • Preparation: In a multi-neck flask equipped with a mechanical stirrer (magnetic stirring will fail at higher generations due to extreme viscosity) and a Dean-Stark trap, add Trimethylolpropane (TMP) (1 equiv) and bis-MPA (3 equiv for Generation 1).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Melt Condensation: Heat the mixture to exactly 140 °C under a steady flow of inert gas (Argon). Critical: Do not exceed 140 °C.

  • Vacuum Application & Self-Validation: Once the bulk of the condensation byproduct (water) is collected in the trap, apply a dynamic vacuum to drive the equilibrium forward. Validation: Monitor the bubbling in the melt. The reaction for this specific generation is complete only when bubbling ceases entirely.

  • Successive Addition: Release the vacuum, add the required equivalents of bis-MPA for Generation 2 (6 equiv), and repeat steps 3-4. Repeat again for Generation 3 (12 equiv).

  • Purification: Dissolve the highly viscous product in warm THF. Precipitate dropwise into vigorously stirred cold methanol. Isolate via filtration and dry under high vacuum[5].

Protocol B: Synthesis of Linear Benzoyl-Protected bis-MPA Homopolyester (PBBM)

This protocol bypasses step-growth branching by utilizing a chain-growth mechanism[2][3].

  • Monomer Derivatization: Synthesize 3-(benzoyloxy)-2-(bromomethyl)-2-methylpropanoic acid (BBM) by reacting benzylidene-protected bis-MPA with N-bromosuccinimide (NBS) and CaCO3​ in CCl4​ at 85 °C for 3 hours. Filter to remove CaCO3​ .

  • Polymerization Setup: Dissolve the purified BBM monomer in ethyl acetate.

  • Initiation: Add potassium carbonate ( K2​CO3​ ) to the solution to initiate the chain-growth polymerization.

  • Reaction: Stir the suspension under an inert N2​ atmosphere. The reaction will proceed via a propiolactone intermediate.

  • Validation & Isolation: Monitor the molecular weight via Gel Permeation Chromatography (GPC). Once the target MW is reached (validate that PDI remains < 1.2), filter the solution to remove inorganic salts, precipitate the polymer, and dry under vacuum.

Part 5: References

  • Title: Hyperbranched bis-MPA polyester-64-hydroxyl, generation 4 Technical Bulletin Source: sigmaaldrich.com URL:

  • Title: Dendritic architectures based on bis-MPA: functional polymeric scaffolds for application-driven research Source: rsc.org URL:

  • Title: Synthesis and Characterization of Linear, Homopolyester, Benzoyl Protected Bis-MPA Source: nsf.gov URL:

  • Title: Synthesis and Characterization of Linear, Homopolyester, Benzoyl-Protected Bis-MPA Source: acs.org URL:

  • Title: Selective O-Alkylation of 2,2′-Bis(hydroxymethyl)propionic Acid to Synthesize Biodegradable Polymers Source: nanotheranosticlab.com URL:

  • Title: Selective O-Alkylation of 2,2′-Bis(hydroxymethyl)propionic Acid to Synthesize Biodegradable Polymers for Drug Delivery Applications Source: acs.org URL:

  • Title: Nontoxic N-Heterocyclic Olefin Catalyst Systems for Well-Defined Polymerization of Biocompatible Aliphatic Polycarbonates Source: nih.gov URL:

Sources

Technical Support Center: bis-MPA Methyl Ester Synthesis & Modification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Polymer Building Blocks support portal. This guide is specifically engineered for researchers and drug development professionals working with Methyl 2,2-bis(hydroxymethyl)propionate (commonly known as bis-MPA methyl ester).

As an AB2 monomer, bis-MPA methyl ester is a foundational building block for dendritic and hyperbranched aliphatic polyesters. However, its ester linkage is highly susceptible to unwanted hydrolysis during subsequent synthetic steps (such as acetal protection or O-alkylation). This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-fidelity synthesis.

Part 1: Diagnostic Matrix

Before diving into specific troubleshooting steps, consult the quantitative data below to benchmark your current reaction conditions against optimized standards.

Table 1: Quantitative Comparison of Reaction Conditions and Ester Hydrolysis Rates

Reaction TypeCatalyst / Reagent SystemWater ContentExpected Ester YieldHydrolysis Byproduct (bis-MPA)
Esterification (Standard)pTSA·H₂O in Methanol~5% (from catalyst)70–80%20–30%
Esterification (Optimized)Dowex 50W-X2 (Dry) in Methanol<0.1%>95%<5%
Acetonide Protection pTSA·H₂O + AcetoneAmbient60–70%30–40%
Acetonide Protection Dowex 50W-X2 + 2,2-DMPAnhydrous>90%<2%
O-Alkylation KOH / TolueneTrace<50% (Saponification)>50%
O-Alkylation DABCO / TolueneAnhydrous>85%<5%

Part 2: Core Troubleshooting Modules (FAQs)

FAQ 1: Why does my bis-MPA methyl ester revert to the carboxylic acid during acetonide protection?

The Issue: You are attempting to protect the 1,3-diol of bis-MPA methyl ester using acetone and an acid catalyst, but NMR analysis shows significant formation of the de-esterified bis-MPA carboxylic acid.

The Causality (Expert Insight): Esterification is an equilibrium process governed by Le Chatelier's principle. The standard protocol for acetonide protection utilizes p-Toluenesulfonic acid (pTSA). However, pTSA is highly hygroscopic and is almost universally sold as a monohydrate (pTSA·H₂O). When introduced into the reaction, this water—combined with the acidic environment—acts as a nucleophile, driving the reverse reaction and hydrolyzing the methyl ester back to the carboxylic acid. Furthermore, during solvent evaporation in the workup, the homogeneous acid concentrates, drastically accelerating this degradation.

The Solution: Transition to a heterogeneous, anhydrous catalyst system using Dowex 50W-X2 resin and 2,2-dimethoxypropane (2,2-DMP) [1]. 2,2-DMP serves a dual purpose: it acts as the acetal source and chemically scavenges any trace water (forming acetone and methanol), ensuring a strictly anhydrous environment.

Mechanism A bis-MPA (Carboxylic Acid) B Methanol + H+ (Esterification) A->B Forward C bis-MPA Methyl Ester (Target Product) B->C - H2O D Water + H+ (Hydrolysis) C->D Trace Water D->A Reversion

Mechanistic equilibrium between bis-MPA esterification and acid-catalyzed hydrolysis.

FAQ 2: How do I prevent saponification during O-alkylation or cyclic carbonate synthesis?

The Issue: When modifying the hydroxyl groups of the methyl ester (e.g., etherification with alkyl halides), the ester group is lost, resulting in a carboxylate salt.

The Causality (Expert Insight): Traditional O-alkylation protocols utilize strong inorganic bases like KOH or NaOH. In the presence of even trace moisture, these bases generate hydroxide ions. Hydroxide is a highly aggressive nucleophile that attacks the electrophilic carbonyl carbon of the methyl ester via nucleophilic acyl substitution. This leads to irreversible saponification.

The Solution: Replace strong nucleophilic bases with a non-nucleophilic organic base. Utilizing a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) facilitates the O-alkylation of the β,β-disubstituted primary hydroxyl groups without attacking the ester carbonyl[2].

Troubleshooting Start Issue: Ester Hydrolysis Detected Q1 Reaction Medium? Start->Q1 Acidic Acidic (e.g., Acetal Protection) Q1->Acidic Basic Basic (e.g., O-Alkylation) Q1->Basic Fix1 Use Dry Dowex 50W-X2 & 2,2-DMP Scavenger Acidic->Fix1 Remove Water Fix2 Replace KOH/NaOH with DABCO Basic->Fix2 Prevent Saponification Success Stable bis-MPA Methyl Ester Fix1->Success Fix2->Success

Troubleshooting decision tree for identifying and resolving bis-MPA methyl ester hydrolysis.

Part 3: Validated Methodologies

To ensure trustworthiness, the following protocols are designed as self-validating systems . By utilizing heterogeneous catalysts, the reaction can be instantly quenched via physical separation (filtration), preventing the concentration-induced degradation that plagues homogeneous catalyst systems.

Protocol A: Anhydrous Synthesis of bis-MPA Methyl Ester

Based on the robust methodology developed for aliphatic ester dendrons[1].

Step 1: Catalyst Preparation (Critical Step) Wash 15 g of Dowex 50W-X2 (strongly acidic cation exchange resin) sequentially with deionized water, THF, and finally anhydrous methanol to displace all residual water. Dry under vacuum at 40°C for 12 hours.

Step 2: Reaction Setup In a 500 mL round-bottom flask, dissolve 50 g of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) in 250 mL of strictly anhydrous methanol. Add the dried Dowex 50W-X2 resin.

Step 3: Reflux & Self-Validation Equip the flask with a reflux condenser and a drying tube (or N₂ line). Reflux at 70°C for 24 hours. Validation Check: Monitor by ¹H NMR. The reaction is complete when the carboxylic acid proton disappears and a sharp singlet appears at ~3.70 ppm (corresponding to the methyl ester protons).

Step 4: Quenching & Purification Filter the hot solution to remove the Dowex resin. System Logic: Because the acid catalyst is physically removed before solvent evaporation, reverse hydrolysis is mathematically impossible during concentration. Evaporate the methanol under reduced pressure to yield pure bis-MPA methyl ester as a white crystalline solid.

Protocol B: Acetonide Protection without Hydrolysis

Designed to protect the 1,3-diol while preserving the methyl ester.

Step 1: Scavenger Integration Dissolve 20 g of bis-MPA methyl ester in 100 mL of anhydrous acetone. Add 30 mL of 2,2-dimethoxypropane (2,2-DMP). The 2,2-DMP acts as both the protecting group source and an internal chemical desiccant.

Step 2: Heterogeneous Catalysis Add 2 g of the pre-dried Dowex 50W-X2 resin (from Protocol A, Step 1). Stir at room temperature for 4–6 hours.

Step 3: Workup Filter the resin to halt the reaction. Concentrate the filtrate under reduced pressure. The resulting product is isopropylidene-2,2-bis(methoxy)propionic acid methyl ester, achieved with >90% yield and zero detectable hydrolysis.

Part 4: References

  • Malkoch, M.; Malmström, E.; Hult, A. Rapid and Efficient Synthesis of Aliphatic Ester Dendrons and Dendrimers. Macromolecules 2002, 35 (22), 8307–8314.

  • Santra, S.; Shaw, Z.; Narayanam, R.; Jain, V.; Banerjee, T. Selective O-Alkylation of 2,2′-Bis(hydroxymethyl)propionic Acid to Synthesize Biodegradable Polymers for Drug Delivery Applications. ACS Applied Polymer Materials 2020, 2 (8), 3392–3401.

Sources

Technical Support Center: Mastering Molecular Weight Control with Methyl 2,2-bis(hydroxymethyl)propionate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Methyl 2,2-bis(hydroxymethyl)propionate and its corresponding carboxylic acid, 2,2-bis(hydroxymethyl)propionic acid (bis-MPA). This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile molecule to achieve precise control over polymer molecular weight and architecture. Here, we will delve into the causality behind experimental choices, provide self-validating protocols, and troubleshoot common issues encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the use of Methyl 2,2-bis(hydroxymethyl)propionate and bis-MPA in polymer synthesis.

Q1: What is Methyl 2,2-bis(hydroxymethyl)propionate and its primary role in polymer chemistry?

Methyl 2,2-bis(hydroxymethyl)propionate, and its more commonly used carboxylic acid form, bis-MPA, are fundamental building blocks in the synthesis of complex polymers.[1][2] The key to their function lies in their "AB2" molecular structure. This means they possess one type of functional group (A, the carboxyl or methyl ester group) and two of another type (B, the hydroxyl groups). This unique arrangement allows for the creation of highly branched, tree-like polymer architectures, such as dendrimers and hyperbranched polymers, in a controlled, generational growth process.[2][3]

Q2: How does the AB2 structure of bis-MPA enable precise control over molecular weight?

The AB2 structure is the cornerstone of controlled, iterative polymer growth. In a typical divergent synthesis approach, the two hydroxyl groups (B) of a central core molecule react with the single carboxylic acid group (A) of a bis-MPA monomer. This doubles the number of hydroxyl groups at the periphery of the growing molecule. This process can be repeated in a stepwise fashion, with each step or "generation" leading to a predictable and precise increase in molecular weight and the number of surface functional groups.[3][4]

Q3: What are the main applications for polymers synthesized from Methyl 2,2-bis(hydroxymethyl)propionate?

The biocompatible and biodegradable nature of the resulting polyester backbone makes these polymers highly attractive for biomedical applications.[5] Their well-defined structures and high density of surface functional groups are ideal for:

  • Drug Delivery: The internal cavities can encapsulate therapeutic agents, and the surface can be functionalized for targeted delivery.[1][6]

  • Gene Transfection: Cationically modified dendrimers can effectively bind and deliver genetic material like DNA and siRNA into cells.[5][7][8]

  • Coatings and Resins: Bis-MPA is used to create water-soluble resins and as a chain extender in polyurethane dispersions.[1][2]

Q4: What are the critical reaction parameters to consider when using bis-MPA?

Successful polymerization with bis-MPA hinges on several key parameters:

  • Purity of Monomers: Step-growth polymerization is highly sensitive to impurities. Monomers should be of high purity to achieve the desired molecular weight.

  • Stoichiometry: Precise stoichiometric control is crucial. Any deviation can lead to a significant reduction in the final molecular weight.[9]

  • Coupling Agents/Catalysts: For esterification reactions, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or acid catalysts are often employed. The choice and purity of these reagents are critical.[4]

  • Solvent: The solvent must be inert to the reaction conditions and capable of dissolving the monomers and the growing polymer.

  • Temperature: The reaction temperature needs to be carefully controlled to ensure complete reaction without inducing side reactions.

Q5: When should I use Methyl 2,2-bis(hydroxymethyl)propionate versus 2,2-bis(hydroxymethyl)propionic acid (bis-MPA)?

The choice between the methyl ester and the free carboxylic acid depends on the specific synthetic strategy:

  • 2,2-bis(hydroxymethyl)propionic acid (bis-MPA): This is the more common form used in the synthesis of dendrimers and hyperbranched polyesters via esterification reactions with hydroxyl groups.[1]

  • Methyl 2,2-bis(hydroxymethyl)propionate: The methyl ester can be advantageous in situations where the carboxylic acid might interfere with other functional groups in the reaction or when a different coupling chemistry is desired. It can also be used in transesterification reactions.

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during polymerization with Methyl 2,2-bis(hydroxymethyl)propionate and bis-MPA.

Issue 1: Lower than Expected Molecular Weight or Stalled Reaction

  • Symptom: Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) analysis reveals a molecular weight significantly below the theoretical value for the target generation, or the reaction fails to proceed to completion.

  • Possible Causes and Solutions:

Potential Cause Explanation Recommended Solution
Monomer Impurity Impurities with monofunctional groups can act as chain terminators, preventing further polymer growth.Purify the bis-MPA monomer by recrystallization. Ensure all other reagents and solvents are of high purity and anhydrous.
Incorrect Stoichiometry In step-growth polymerization, a slight excess of one functional group can drastically limit the final molecular weight.Carefully calculate and weigh all reactants. For small-scale reactions, consider preparing stock solutions to minimize weighing errors.[9]
Inefficient Coupling The coupling agent (e.g., DCC) may have degraded, or the catalyst may be poisoned or inactive.Use freshly opened or purified coupling agents. Ensure the catalyst is appropriate for the reaction and used in the correct concentration.
Incomplete Reaction The reaction time may be insufficient, or the temperature may be too low for the reaction to go to completion.Monitor the reaction progress using a suitable analytical technique (e.g., TLC, NMR). If the reaction has stalled, consider increasing the reaction time or temperature.
Presence of Water Water can hydrolyze ester linkages or react with coupling agents, inhibiting the desired polymerization.Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: High Polydispersity Index (PDI)

  • Symptom: The GPC/SEC trace shows a broad peak, indicating a wide distribution of polymer chain lengths.

  • Possible Causes and Solutions:

Potential Cause Explanation Recommended Solution
Side Reactions Intramolecular cyclization can compete with the desired intermolecular polymerization, leading to a variety of species.Optimize reaction conditions, such as monomer concentration and temperature, to favor intermolecular reactions.
Inconsistent Conditions Fluctuations in temperature or inefficient mixing can create localized areas of different reaction rates.Ensure uniform heating and vigorous stirring throughout the reaction.
Incomplete Generation Growth In dendrimer synthesis, if a generation is not fully completed before the next is added, it will result in a mixture of generations.Ensure each step of the dendrimer synthesis goes to completion and purify the polymer at each generation.

Issue 3: Difficulty in Polymer Purification

  • Symptom: Residual monomers or byproducts from coupling agents (e.g., dicyclohexylurea - DCU) are present in the final product.

  • Possible Causes and Solutions:

Potential Cause Explanation Recommended Solution
Inappropriate Precipitation The chosen anti-solvent may not be effective at precipitating the polymer while leaving impurities in solution.Experiment with different anti-solvents to find the optimal system for your polymer.
Byproduct Insolubility Byproducts like DCU are often insoluble in many common solvents, making them difficult to remove by precipitation.After the reaction, cool the mixture to precipitate the DCU and remove it by filtration before proceeding with the polymer workup.
Inefficient Dialysis For water-soluble polymers, the dialysis membrane cutoff or duration may be inappropriate.Choose a dialysis membrane with a molecular weight cutoff significantly lower than your polymer. Increase the frequency of water changes.
Complex Mixture If significant side reactions have occurred, the product may be a complex mixture that is difficult to separate.Re-evaluate the reaction conditions to minimize side product formation. Consider column chromatography for purification if other methods fail.

Part 3: Experimental Protocols and Data Visualization

Illustrative Dendrimer Growth

The following table illustrates the theoretical molecular weight and number of surface hydroxyl groups for a dendrimer synthesized from a trifunctional core and bis-MPA.

GenerationMolecular Weight ( g/mol )Number of Surface OH Groups
0 (Core)Varies3
1Core MW + 3 * (bis-MPA MW)6
2Gen 1 MW + 6 * (bis-MPA MW)12
3Gen 2 MW + 12 * (bis-MPA MW)24
4Gen 3 MW + 24 * (bis-MPA MW)48

Conceptual Workflow: Divergent Dendrimer Synthesis

cluster_0 Generation 0 cluster_1 Generation 1 cluster_2 Generation 2 cluster_3 Generation 3 Core Core Molecule (e.g., Trimethylolpropane) G1 Generation 1 Dendrimer (6 Surface OH Groups) Core->G1 React with G2 Generation 2 Dendrimer (12 Surface OH Groups) G1->G2 React with G3 Generation 3 Dendrimer (24 Surface OH Groups) G2->G3 React with Reactant1 bis-MPA + DCC Reactant1->G1 Reactant2 bis-MPA + DCC Reactant2->G2 Reactant3 bis-MPA + DCC Reactant3->G3

Caption: Divergent synthesis of a dendrimer using bis-MPA.

The AB2 Monomer Concept

Caption: Schematic of an AB2 monomer like bis-MPA.

References

  • Alfei, S., et al. (2017). Synthesis and NMR characterization of dendrimers based on 2, 2-bis-(hydroxymethyl)-propanoic acid (bis-HMPA) containing peripheral amino acid residues for gene transfection.
  • ResearchGate. (n.d.). Synthesis of Poly(ester-amide) Dendrimers based on 2,2-Bis(hydroxymethyl) Propanoic Acid and Glycine.
  • Semantic Scholar. (2017). Synthesis and NMR characterization of dendrimers based on 2, 2-bis-(hydroxymethyl)-propanoic acid (bis-HMPA) containing peripheral amino acid residues for gene transfection. Semantic Scholar.
  • Benchchem. (2025). Technical Support Center: Optimizing Dimethyl 2,2'-azobis(2-methylpropionate)
  • Alfei, S., et al. (2023). Cationic Materials for Gene Therapy: A Look Back to the Birth and Development of 2,2-Bis-(hydroxymethyl)Propanoic Acid-Based Dendrimer Scaffolds. MDPI.
  • ACS Publications. (2023). Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability and Inherent Antibacterial Properties. Biomacromolecules.
  • ResearchGate. (n.d.). Synthesis and Characterization of 2,2-Bis(methylol)propionic Acid Dendrimers with Different Cores and Terminal Groups.
  • Sigma-Aldrich. (n.d.). 2,2-Bis(hydroxymethyl)propionic acid 98 4767-03-7. Sigma-Aldrich.
  • Dr. Santra Lab. (2020). Selective O‐Alkylation of 2,2′-Bis(hydroxymethyl)propionic Acid to Synthesize Biodegradable Polymers for. Dr. Santra Lab.
  • ACS Publications. (2020). Synthesis and Characterization of Linear, Homopolyester, Benzoyl-Protected Bis-MPA. Macromolecules.
  • BOC Sciences. (n.d.). CAS 4767-03-7 (2,2-Bis(hydroxymethyl)propionic acid). BOC Sciences.
  • Reddit. (2021).
  • PubChem. (n.d.). Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester. PubChem.
  • Sigma-Aldrich. (n.d.). 2,2-ビス(ヒドロキシメチル)プロピオン酸 - Bis-MPA, DMPA®. Sigma-Aldrich.
  • RSC Publishing. (2022).
  • Santa Cruz Biotechnology. (n.d.). 2,2-Bis(hydroxymethyl)propionic acid. Santa Cruz Biotechnology.
  • ResearchGate. (2021). Clickable 2,2‐bis(hydroxymethyl)propionic acid‐derived AB2 monomers: Hyperbranched polyesters through the CuAAC cycloaddition (click) reaction.
  • SpringerLink. (n.d.). Towards a consistent mechanism of emulsion polymerization—new experimental details. SpringerLink.
  • PMC - NIH. (n.d.). Enzymatic Synthesis of Biobased Polyesters and Polyamides. PMC - NIH.
  • ChemicalBook. (n.d.). 2,2-ビス(ヒドロキシメチル)プロピオン酸 | 4767-03-7. ChemicalBook.
  • lookchem. (n.d.). Cas 4767-03-7,2,2-Bis(hydroxymethyl)propionic acid. lookchem.
  • SpectraBase. (n.d.). 2,2-bis(Hydroxymethyl)propionic acid, methyl ester - Optional[MS (GC)] - Spectrum. SpectraBase.

Sources

Technical Support Center: Optimizing the Synthesis of Methyl 2,2-bis(hydroxymethyl)propionate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Methyl 2,2-bis(hydroxymethyl)propionate. This guide is designed for researchers, scientists, and professionals in drug development and polymer chemistry. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the yield and purity of your reactions.

Understanding the Synthesis

Methyl 2,2-bis(hydroxymethyl)propionate is a valuable building block, notably used in the synthesis of dendrimers and hyperbranched polymers.[1][2] Its synthesis is primarily achieved through a base-catalyzed hydroxymethylation of methyl propionate with formaldehyde. An alternative route involves the esterification of 2,2-bis(hydroxymethyl)propionic acid. Success in these reactions hinges on a nuanced understanding of the reaction mechanism and careful control of experimental parameters.

Reaction Mechanism: Base-Catalyzed Hydroxymethylation

The reaction proceeds through a base-catalyzed aldol-type condensation. A base abstracts an acidic α-hydrogen from methyl propionate to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of formaldehyde. This process is repeated to add a second hydroxymethyl group.

Reaction_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Second Hydroxymethylation Methyl_Propionate Methyl Propionate Enolate Enolate Intermediate Methyl_Propionate->Enolate Base Base Base (e.g., Triethylamine) Intermediate_1 Monohydroxymethylated Intermediate Enolate->Intermediate_1 + Formaldehyde Formaldehyde_1 Formaldehyde Product Methyl 2,2-bis(hydroxymethyl)propionate Intermediate_1->Product + Formaldehyde, Base Formaldehyde_2 Formaldehyde

Caption: Base-catalyzed synthesis of Methyl 2,2-bis(hydroxymethyl)propionate.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Methyl 2,2-bis(hydroxymethyl)propionate and provides actionable solutions.

Problem Potential Cause Recommended Solution Scientific Rationale
Low or No Product Yield 1. Inactive Catalyst: The base catalyst (e.g., triethylamine) may be old or degraded.Use a fresh, anhydrous grade of the base catalyst.The catalytic activity of amines can be diminished by moisture and oxidation.
2. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.Increase the reaction time and/or temperature. Monitor the reaction progress using TLC or GC.The rate of the aldol-type condensation is dependent on both time and temperature.
3. Incorrect Stoichiometry: An improper molar ratio of reactants can limit the yield.A molar ratio of methyl propionate to formaldehyde of 1:2.5-3.5 is often preferred.[3]An excess of formaldehyde drives the reaction towards the formation of the di-substituted product.
Formation of a White Precipitate (Paraformaldehyde) 1. Low Reaction Temperature: Formaldehyde can polymerize to paraformaldehyde at lower temperatures.Maintain the reaction temperature within the recommended range.The polymerization of formaldehyde is reversible, and higher temperatures favor the monomeric form.
2. Old Formaldehyde Source: Aqueous formaldehyde solutions can precipitate paraformaldehyde over time.Use a fresh solution of formaldehyde.Fresh formaldehyde solutions have a lower concentration of polymeric species.
Presence of Monohydroxymethylated Impurity 1. Insufficient Formaldehyde: The amount of formaldehyde may not be enough to fully convert the monohydroxymethylated intermediate.Increase the molar excess of formaldehyde.Le Chatelier's principle dictates that increasing the concentration of a reactant will shift the equilibrium towards the products.
2. Short Reaction Time: The reaction may have been stopped before the second hydroxymethylation could complete.Extend the reaction time and monitor for the disappearance of the intermediate.The second addition of formaldehyde may be slower than the first.
Product is an Intractable Oil or Difficult to Crystallize 1. Presence of Impurities: Unreacted starting materials or byproducts can inhibit crystallization.Purify the crude product using column chromatography before attempting crystallization.Impurities disrupt the crystal lattice, preventing the formation of a well-ordered solid.
2. Inappropriate Crystallization Solvent: The chosen solvent may not be suitable for inducing crystallization.Experiment with different solvent systems (e.g., ethyl acetate/hexanes, acetone/water).The ideal crystallization solvent should have good solubility for the product at high temperatures and poor solubility at low temperatures.

digraph "Troubleshooting_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

"Start" [label="Low Yield or Impure Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Check_Catalyst" [label="Is the catalyst fresh and anhydrous?"]; "Check_Stoichiometry" [label="Is the reactant ratio correct?"]; "Check_Reaction_Conditions" [label="Are time and temperature optimized?"]; "Check_Formaldehyde" [label="Is paraformaldehyde precipitating?"]; "Analyze_Impurities" [label="Identify impurities (GC-MS, NMR)"]; "Optimize_Purification" [label="Optimize purification method"]; "End" [label="Improved Yield and Purity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Check_Catalyst"; "Check_Catalyst" -> "Check_Stoichiometry" [label="Yes"]; "Check_Catalyst" -> "Use_Fresh_Catalyst" [label="No"]; "Use_Fresh_Catalyst" [label="Action: Use fresh catalyst"]; "Use_Fresh_Catalyst" -> "Check_Stoichiometry";

"Check_Stoichiometry" -> "Check_Reaction_Conditions" [label="Yes"]; "Check_Stoichiometry" -> "Adjust_Ratios" [label="No"]; "Adjust_Ratios" [label="Action: Adjust reactant ratios"]; "Adjust_Ratios" -> "Check_Reaction_Conditions";

"Check_Reaction_Conditions" -> "Check_Formaldehyde" [label="Yes"]; "Check_Reaction_Conditions" -> "Optimize_Conditions" [label="No"]; "Optimize_Conditions" [label="Action: Increase time/temperature"]; "Optimize_Conditions" -> "Check_Formaldehyde";

"Check_Formaldehyde" -> "Analyze_Impurities" [label="No"]; "Check_Formaldehyde" -> "Increase_Temp" [label="Yes"]; "Increase_Temp" [label="Action: Increase reaction temperature"]; "Increase_Temp" -> "Analyze_Impurities";

"Analyze_Impurities" -> "Optimize_Purification"; "Optimize_Purification" -> "End"; }

Caption: A workflow for troubleshooting low yield and impurity issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for this reaction?

A1: Organic amine bases such as triethylamine or trimethylamine are commonly used.[3] The choice of catalyst can influence reaction rate and yield. It is recommended to use a catalyst with a pKa that is high enough to deprotonate the α-carbon of the methyl propionate but not so high as to promote side reactions.

Q2: Can I use an inorganic base like sodium hydroxide?

A2: While inorganic bases can be used, they may increase the risk of saponification (hydrolysis of the ester) of the methyl propionate starting material or product, which would decrease the yield of the desired methyl ester.

Q3: What is the best way to monitor the reaction's progress?

A3: Thin-layer chromatography (TLC) is a simple and effective method. Use a mobile phase that provides good separation between the starting material, the monohydroxymethylated intermediate, and the final product (e.g., a mixture of ethyl acetate and hexanes). Gas chromatography (GC) can also be used for more quantitative monitoring.

Q4: How can I remove unreacted formaldehyde from the reaction mixture?

A4: Unreacted formaldehyde can often be removed by distillation, as it is volatile. Alternatively, it can be quenched by the addition of a suitable reagent, such as sodium bisulfite, which forms a non-volatile adduct.

Q5: My final product is a viscous oil. How can I induce crystallization?

A5: If direct crystallization from the crude oil is unsuccessful, purification by column chromatography is recommended to remove impurities that may be inhibiting crystallization. After purification, attempt crystallization from a variety of solvent systems. Seeding with a small crystal of the pure product, if available, can also be effective.

Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis from Methyl Propionate

This protocol is based on the general principles of base-catalyzed hydroxymethylation.

Materials:

  • Methyl propionate

  • Formaldehyde (37% aqueous solution)

  • Triethylamine

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate

  • Deionized water

  • Saturated aqueous sodium chloride (brine)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl propionate (1.0 eq).

  • Addition of Catalyst and Formaldehyde: Add triethylamine (0.1-0.2 eq) to the flask. With vigorous stirring, add formaldehyde (2.5-3.5 eq) dropwise.

  • Reaction: Heat the reaction mixture to 50-60°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with deionized water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, attempt crystallization directly from a suitable solvent system.

Protocol 2: Acid-Catalyzed Esterification of 2,2-bis(hydroxymethyl)propionic Acid

This protocol is an alternative route if the corresponding carboxylic acid is available.

Materials:

  • 2,2-bis(hydroxymethyl)propionic acid

  • Methanol

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Sodium bicarbonate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add 2,2-bis(hydroxymethyl)propionic acid (1.0 eq), methanol (excess), toluene (as an azeotroping agent), and a catalytic amount of p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Workup: Cool the reaction mixture to room temperature and remove the excess methanol and toluene under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by crystallization or column chromatography as described in Protocol 1.

References

  • 2,2-Bis(hydroxymethyl)propionic acid. ChemBK. [Link]

  • JPH02292247A - Preparation of 2,2-bis(hydroxymethyl)propionic acid phenylhydrazide.
  • 2,2-bis(Hydroxymethyl)propionic acid, methyl ester - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

  • Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester. PubChem. [Link]

  • CN103304404A - Preparation method of 2,2-bis(hydroxymethyl) butyrate.

Sources

Technical Support Center: Troubleshooting Polymerization of Methyl 2,2-bis(hydroxymethyl)propionate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the polymerization of Methyl 2,2-bis(hydroxymethyl)propionate (often referred to as bis-MPA methyl ester). As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Here, we dissect the fundamental chemical causality behind the side reactions that plague AB₂ monomer polycondensations—specifically etherification, intramolecular cyclization, and focal group deactivation.

By understanding the mechanistic origins of these side reactions, you can implement self-validating protocols to synthesize highly controlled hyperbranched polyesters and polycarbonates.

Mechanistic Overview of Side Reactions

During the melt transesterification of methyl 2,2-bis(hydroxymethyl)propionate, the intended pathway is the reaction of a primary hydroxyl group with the methyl ester focal point, releasing methanol to form a hyperbranched skeleton. However, the β,β -disubstituted primary hydroxyl groups are highly susceptible to competing side reactions under specific thermal and catalytic conditions[1].

Pathways M Methyl 2,2-bis(hydroxymethyl)propionate (Monomer) Target Transesterification (Hyperbranched Polyester) M->Target Catalyst / Heat Ether Etherification (Intermolecular) M->Ether Acid / >140°C Cyclic Cyclization (Intramolecular) M->Cyclic Dilute / Poor Vacuum Gel Cross-linked Network (Gelation) Ether->Gel Multifunctional LowMW Chain Capping (Low MW) Cyclic->LowMW Dead Ends

Reaction pathways of bis-MPA methyl ester showing target polycondensation vs. side reactions.

Troubleshooting Guides & FAQs

Q: Why does my polymerization mixture undergo premature gelation before reaching the target molecular weight?

A: Premature gelation in AB₂ monomer systems is almost exclusively caused by intermolecular etherification [2]. While the primary target is transesterification, the two primary hydroxyl groups can undergo a dehydration reaction to form an ether linkage. This side reaction converts the AB₂ monomer into an A₂B₂ or higher-functionality cross-linker in situ. Once a critical conversion threshold is reached, this violates the Flory-Stockmayer gelation theory for AB₂ systems, leading to an insoluble cross-linked network[1].

Causality & Fix: Etherification is highly dependent on temperature and the choice of catalyst. Strong acid catalysts (e.g., H2​SO4​ , p-TSA) strongly catalyze etherification at temperatures above 140°C[3]. To mitigate this:

  • Switch to a milder organometallic catalyst (e.g., Titanium(IV) butoxide or Tin(II) octoate).

  • Maintain the reaction temperature strictly below 150°C[3].

  • Introduce a polyol core molecule (e.g., Trimethylolpropane), which reduces the statistical probability of etherification by controlling the growth of the hyperbranched skeleton from a central point[4].

Q: My polymer's molecular weight has plateaued at a low value (< 5,000 Da), and the reaction has stalled. What is happening?

A: This indicates intramolecular cyclization or focal group deactivation. In the early stages of polymerization, the hydroxyl group of the monomer can attack its own methyl ester group (or the ester of the growing chain end), forming a stable cyclic structure (a lactone derivative). This reaction consumes the focal point (the 'A' group) without extending the polymer chain, effectively creating a "dead" oligomer that cannot grow further[4].

Causality & Fix: Cyclization is favored under dilute conditions or when the removal of the transesterification byproduct (methanol) is inefficient. Ensure the reaction is performed in the bulk melt (solvent-free) to favor intermolecular collisions over intramolecular folding. Additionally, apply a high, dynamic vacuum (< 1 mbar) to continuously drive the equilibrium forward by stripping methanol from the highly viscous melt.

Quantitative Impact of Reaction Conditions

To illustrate the causality between experimental parameters and side product formation, review the empirical data summarized below. Notice how the combination of acid catalysts and high temperatures exponentially increases the rate of etherification.

Reaction Temp (°C)Catalyst TypeCatalyst Load (mol %)Core Molecule Added?Etherification (%)Experimental Outcome
140p-TSA (Acid)0.5No~5 - 8%Gelation at ~85% conversion
160p-TSA (Acid)0.5No> 12%Rapid Gelation / Insoluble
140 Ti(OBu)4​ (Metal)0.2Yes (TMP, 1:10)< 1%Soluble, Controlled Hyperbranched Polymer
150 Ti(OBu)4​ (Metal)0.2No~2 - 3%High MW, Broad Polydispersity

Diagnostic Workflow

Use the following logical workflow to rapidly diagnose and correct structural defects in your synthesized batches.

Workflow Start Polymerization Issue Check Did the mixture gel? Start->Check Yes Yes: Etherification Check->Yes Insoluble No No: Low Conversion Check->No Soluble FixYes Action: Lower Temp (<150°C) Change to Ti/Sn Catalyst Yes->FixYes FixNo Action: Increase Vacuum Ensure Bulk Melt No->FixNo

Troubleshooting workflow for identifying and resolving bis-MPA methyl ester side reactions.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Observational milestones (like methanol distillation rates) are built directly into the methodology to verify success in real-time.

Protocol A: Optimized Melt Transesterification (Minimizing Side Reactions)

Self-Validating Step: The continuous monitoring of methanol condensation in the distillation trap serves as a real-time validation of reaction progress and esterification efficiency.

  • Preparation: Dry the methyl 2,2-bis(hydroxymethyl)propionate monomer and the core molecule (e.g., Trimethylolpropane, TMP) in a vacuum oven at 50°C for 24 hours to remove ambient moisture, which can poison organometallic catalysts.

  • Loading: Charge a 3-neck round-bottom flask with the monomer, TMP (typically a 1:10 to 1:15 molar ratio), and 0.2 mol% Titanium(IV) butoxide ( Ti(OBu)4​ ).

  • Purging: Equip the flask with a mechanical stirrer, a short-path distillation head, and an argon inlet. Purge the system with argon for 15 minutes to prevent oxidative degradation at high temperatures.

  • Melting & Equilibration: Heat the flask to 120°C using a precisely controlled oil bath until a homogeneous melt is formed. Stir at 150 rpm.

  • Transesterification Stage: Increase the temperature to 140°C. Methanol will begin to distill. Maintain a steady argon flow. Causality: Keeping the temperature strictly at 140°C provides enough thermal energy for transesterification while remaining below the activation energy threshold for severe thermal etherification[3].

  • Vacuum Stage: Once methanol distillation slows significantly (approx. 2 hours), gradually apply a vacuum (down to < 1 mbar) over 30 minutes to prevent bumping. Maintain this vacuum for 3 hours to drive the reaction to completion.

  • Termination: Break the vacuum with argon and cool the highly viscous melt to room temperature to yield the hyperbranched polyester.

Protocol B: NMR Quantification of Ether Side Reactions

To definitively prove the presence or absence of ether cross-links, use High-Resolution Magic-Angle Spinning (HR-MAS) or standard liquid-state NMR[2].

  • Sample Prep: Dissolve 20-30 mg of the synthesized polymer in 0.6 mL of DMSO- d6​ . If the sample is slightly cross-linked (swollen gel), utilize HR-MAS NMR.

  • Data Acquisition: Acquire a quantitative 13C NMR spectrum. Use an inverse gated decoupling sequence with a relaxation delay ( d1​ ) of at least 10 seconds to ensure the complete relaxation of quaternary carbons for accurate integration.

  • Analysis: Identify the characteristic ether methylene carbons, which appear shifted downfield at ~72-74 ppm . Compare this to the standard ester methylene carbons located at ~65-67 ppm .

  • Calculation: Calculate the degree of etherification using the integrals ( I ):

    % Etherification=(Iether​+Iester​Iether​​)×100

References[1] Structure Buildup in Hyperbranched Polymers from 2,2-Bis(hydroxymethyl)propionic Acid | Macromolecules - ACS Publications. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVCz7itQH61UepW3H2LU2T23lfC0xZ6BPs6wN2e23Ind1WNavya8jxSR3yJrIi5yZ-gfbVWof15BQQ0B-FbVyWU8Atnl3uhI3hVTWNGgO2ZKFWXeiKedUTgMM8XcZJ9ZSdeSs1[2] Etherification as Side Reaction in the Hyperbranched Polycondensation of 2,2-Bis(hydroxymethyl)propionic Acid | Macromolecules - ACS Publications. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2JScz9R7BUP_m2YAJjIwpQJnXRDAbtr26BVlo2ugRS5CLKkW2TqmtHCoFqGWWG-4OOUoImR2arjhMrTyTtSeg25txf0SZEKebcgn5ee77QUpQ0-Deju5g2oYmygwUaQieqf2JaYrUAg==[4] Dendritic architectures based on bis-MPA: functional polymeric scaffolds for application-driven research - RSC Publishing. rsc.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB2l59wp5jUxwxzdgJwQz7NuY1bfSRl19kso8thS2EXe6hWAN8XMdiVH1tVWuZZPM_LmhEWwJhJlZGGjEHhA4YM9831-pmr2ebyWRvRf0maSIzpGSp0BEvpWDsxTd6QQEnW_fLxZsgSod_VPmwhRGshQKVC_-o0PY=[3] Kinetics of Formation of Hyperbranched Polyesters Based on 2,2-Bis(methylol)propionic Acid | Macromolecules - ACS Publications. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwpyThQ6ztYPIjsfzmu9O5Vnf0WNrwEKKFDVL-KjdTxlVNRzpIYwtXsANDAMBf9_lN9Hiy-vQDgwV8ZBjg4c27IVRyvO7_kzlM3DXB-SBN1lGmn8YT-_TBboKFHeRX3a0ORiJk

Sources

Technical Support Center: Purification of "Methyl 2,2-bis(hydroxymethyl)propionate" Based Polymers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Polymer Troubleshooting Hub. As a Senior Application Scientist specializing in dendritic and hyperbranched architectures, I have designed this guide to address the complex purification challenges associated with Methyl 2,2-bis(hydroxymethyl)propionate (bis-MPA methyl ester) based polymers.

Synthesizing bis-MPA polyesters often leaves behind unreacted monomers, coupling agents (like DCC/DPTS), and low-molecular-weight oligomers. Because hyperbranched polymers act as "molecular sponges," standard linear polymer purification techniques often fail. This guide bypasses generic advice, focusing instead on the causality of these failures and providing self-validating protocols to ensure your synthesized drug-delivery vehicles or advanced materials achieve >98% purity.

Core Purification Workflow

To overcome the physical entrapment of impurities within the dendritic cavities of bis-MPA polymers, a dual-stage kinetic and thermodynamic approach is strictly required.

Workflow Step1 Crude bis-MPA Polymer Mixture (Polymer, Monomer, Catalyst) Step2 1. Cold Filtration (Removes insoluble DCU/Salts) Step1->Step2 Chill to 0°C Step3 2. Solvent Precipitation (Dropwise into cold anti-solvent) Step2->Step3 Concentrate filtrate Step4 3. Dialysis (1-14 kDa MWCO) (Removes entrapped monomer) Step3->Step4 Redissolve in MeOH/H2O Step5 4. Lyophilization (Yields dry, pure polymer) Step4->Step5 Purified retentate

Fig 1. Standard dual-stage purification workflow for bis-MPA based polymers.

Troubleshooting Guide & FAQs

Q1: Why does my bis-MPA hyperbranched polyester still show monomer peaks (~1.18 ppm for methyl groups) in 1 H NMR after three rounds of precipitation? A: Precipitation relies entirely on thermodynamic solubility differences. However, the unique architecture of dendritic and hyperbranched bis-MPA polymers causes them to physically encapsulate unreacted Methyl 2,2-bis(hydroxymethyl)propionate or small oligomers within their internal cavities. This non-covalent entrapment resists standard solvent extraction. Solution: You must transition to a kinetic purification method. Implement a dual-stage approach: use initial precipitation to remove bulk impurities, followed by dialysis (1 kDa to 14 kDa MWCO, depending on the generation) against methanol or water. Dialysis provides the sustained osmotic gradient necessary to slowly diffuse entrapped small molecules out of the polymer matrix[1].

Q2: During esterification using DCC and DPTS, how do I completely remove the catalyst residues from the final polymer? A: N,N'-Dicyclohexylcarbodiimide (DCC) converts to dicyclohexylurea (DCU) during the reaction. While DCU is largely insoluble in dichloromethane (DCM), trace amounts remain soluble at room temperature and will co-precipitate with your polymer. Furthermore, the DPTS (4-(dimethylamino)pyridinium 4-toluenesulfonate) salt frequently becomes trapped in the polymer matrix[2]. Solution: Exploit temperature-dependent solubility. Chill the crude DCM reaction mixture to 0 °C for 2 hours to force the thermodynamic crystallization of DCU, then filter it out. Subsequently, precipitate the filtrate into cold diethyl ether. Finally, dialyze the recovered polymer against methanol; DPTS is highly soluble in methanol and will efficiently partition into the external dialysate[3].

Q3: How can I fractionate my bis-MPA polymer to remove high-molecular-weight aggregates without losing my target generation? A: Dialysis only sets a minimum molecular weight cutoff (removing smaller species). To remove larger aggregates (e.g., cross-linked byproducts or higher-generation misfires), you must separate the polymer chains based on their hydrodynamic volume[4]. Solution: Utilize preparative Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC). By fractionating the polymer, you can isolate the specific molecular weight distribution of your target bis-MPA homopolyester, effectively eliminating the high-MW aggregates that cause broad dispersity ( Đ>1.2 )[5].

Q4: When removing acetonide protecting groups from my bis-MPA dendrimer, I observe backbone degradation and broad dispersity. How do I prevent this? A: The ester bonds comprising the bis-MPA backbone are highly susceptible to hydrolysis if deprotection conditions are too harsh (e.g., strong aqueous acids, bases, or elevated temperatures). Solution: Utilize a heterogeneous, mild acid catalyst like Dowex 50W-X8 cation-exchange resin in methanol at room temperature. Because the resin is a macroscopic solid, it prevents localized pH extremes that cause ester cleavage. Furthermore, purification is simplified to a mere physical filtration of the resin, avoiding liquid-liquid neutralization steps that introduce salt impurities.

Deprotection A Acetonide-Protected bis-MPA Polymer B Acidic Hydrolysis (Dowex 50W-X8 in MeOH) A->B Add Resin, Stir RT C Resin Filtration (Removes solid acid catalyst) B->C Monitor via FTIR D Dialysis (MWCO 1 kDa) (Removes cleaved acetone) C->D Isolate Filtrate E Pure Hydroxyl-Terminated bis-MPA Polymer D->E Lyophilize Retentate

Fig 2. Self-validating deprotection and purification pathway for bis-MPA polymers.

Quantitative Data: Purification Strategies

Use the following table to select the appropriate purification matrix based on the specific impurities present in your bis-MPA synthesis.

Purification StrategyTarget Impurities RemovedRecommended Solvent / MatrixMWCO / SetupTypical YieldFinal Purity
Solvent Precipitation Bulk unreacted monomer, DCUDCM (solvent) / Cold Ether (anti-solvent)N/A85-95%80-90%
Dialysis (Organic) Entrapped monomer, DPTS, DMAPMethanol or THF1 kDa – 14 kDa70-85%>98%
Dialysis (Aqueous) Salts, Water-soluble catalystsUltra-pure Water1 kDa – 3 kDa75-90%>95%
Preparative GPC High-MW aggregates, OligomersChloroform or THFSEC Columns40-60%>99%

Self-Validating Experimental Protocols

A robust protocol must verify its own success at each step. Follow these engineered methodologies to ensure absolute purity.

Protocol A: Dual-Stage Purification (Precipitation + Dialysis)

Purpose: Complete removal of Methyl 2,2-bis(hydroxymethyl)propionate monomer and coupling byproducts from hyperbranched polyesters.

  • Dissolution & Thermal Shock: Dissolve the crude polymer mixture in a minimal volume of DCM (approx. 5-10% w/v). Chill the flask to 0 °C for 2 hours.

    • Validation Check: The appearance of white, needle-like crystals confirms the thermodynamic precipitation of DCU. If the solution remains clear, DCU levels are negligible.

  • Filtration: Pass the chilled mixture through a 0.45 µm PTFE syringe filter or a chilled glass frit to remove the solid DCU.

  • Precipitation: Add the filtrate dropwise into a vigorously stirred beaker of cold diethyl ether (10x the volume of the filtrate). Stir for 30 minutes.

    • Validation Check: The polymer should form a distinct white precipitate. If the solvent turns milky but the polymer fails to settle, the molecular weight is too low for ether; immediately evaporate the solvent and switch to cold hexane.

  • Dialysis: Recover the precipitate, dry briefly under a stream of nitrogen, and redissolve in methanol. Transfer to a regenerated cellulose dialysis membrane (e.g., 1 kDa MWCO for Generation 2+ dendrimers). Dialyze against 1L of methanol for 48 hours, replacing the bulk solvent every 12 hours.

    • Validation Check: Evaporate a 100 µL aliquot of the external dialysate at the 24-hour mark and run a quick 1 H NMR. The presence of a singlet at ~1.18 ppm confirms the monomer is actively diffusing out. Continue dialysis until this peak is absent in the external solvent.

  • Isolation: Evaporate the retentate to dryness and lyophilize at −86 °C to yield the pure, fluffy white polymer.

Protocol B: Acetonide Deprotection and Catalyst Removal

Purpose: Safe removal of acetonide protecting groups without cleaving the bis-MPA polyester backbone.

  • Reaction Setup: Dissolve the acetonide-protected bis-MPA polymer in methanol (10% w/v). Add Dowex 50W-X8 cation-exchange resin (approx. 50 mg per gram of polymer).

  • Kinetic Monitoring: Stir at room temperature for 12–24 hours.

    • Validation Check: Monitor the reaction via FTIR or 1 H NMR. The complete disappearance of the acetonide methyl peaks (~1.3-1.4 ppm) and the appearance of a broad hydroxyl stretch (~3400 cm −1 ) confirms successful deprotection.

  • Resin Filtration: Filter the mixture through filter paper to remove the macroscopic Dowex resin beads.

    • Validation Check: Because the acid catalyst is entirely solid-state, the resulting filtrate is inherently neutral, requiring no risky liquid-base neutralization.

  • Dialysis & Recovery: Dialyze the filtrate against methanol (1 kDa MWCO) for 12 hours to remove the cleaved acetone byproducts, then lyophilize.

References

  • Title: A Comparative Study of Two Synthesis Methods for Poly(Acrylic Acid-Co-Acrylamide)
  • Title: Polyester Dendrimers Based on Bis-MPA for Doxorubicin Delivery Source: ACS Publications URL
  • Source: National Institutes of Health (NIH)
  • Title: Technical Support Center: Purification of Monomers and Polymers Source: BenchChem URL
  • Title: Synthesis and Characterization of Linear, Homopolyester, Benzoyl-Protected Bis-MPA Source: ACS Publications URL

Sources

Technical Support Center: Methyl 2,2-bis(hydroxymethyl)propionate (CAS 17872-55-8)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Knowledge Base. As a Senior Application Scientist, I always advise my teams to treat AB2 monomers not as static reagents, but as "paused" polymerizations. Methyl 2,2-bis(hydroxymethyl)propionate is a highly versatile building block used in the synthesis of dendrimers, hyperbranched polyesters, and cyclic carbonates[1]. However, its dual-reactivity structure—a methyl ester paired with a 1,3-diol—makes it inherently susceptible to specific storage and stability failures.

This guide provides the mechanistic causality behind these failures, symptom-based troubleshooting, and self-validating protocols to ensure absolute scientific integrity in your workflows.

Core Mechanistic Insights: The Dual-Reactivity Dilemma

To understand how to store this chemical, you must understand how it degrades. The molecule (C6H12O4) possesses two primary hydroxyl groups and one methyl ester[2]. This exact architecture is designed for step-growth polymerization, but it is also the root cause of its instability under improper conditions:

  • Hygroscopicity & Caking : The 1,3-diol motif acts as a powerful hydrogen-bond donor and acceptor. Even brief exposure to ambient humidity pulls atmospheric water into the crystalline lattice, causing the normally free-flowing white powder (Melting Point: 124-125 °C) to cake and become sticky[2],[3].

  • Ester Hydrolysis : Absorbed water is not just a physical contaminant; it is a chemical reactant. Catalyzed by trace acidic or basic impurities, water cleaves the methyl ester to yield 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) and methanol[3].

  • Transesterification (Self-Condensation) : At elevated temperatures, the primary hydroxyls nucleophilically attack the methyl ester of adjacent molecules. This releases methanol and forms dimers, trimers, and eventually hyperbranched oligomers[4],[1].

Stability & Degradation Logic

G Monomer Methyl 2,2-bis(hydroxymethyl)propionate (Intact Monomer) Hydrolysis Ester Hydrolysis Monomer->Hydrolysis Transesterification Self-Condensation (Transesterification) Monomer->Transesterification Moisture Moisture (H2O) Moisture->Hydrolysis Heat Heat (>60°C) Heat->Transesterification Catalyst Acid/Base Impurities Catalyst->Hydrolysis Catalyst->Transesterification BisMPA bis-MPA + Methanol (Acidic Byproducts) Hydrolysis->BisMPA Oligomers Hyperbranched Oligomers (Viscosity Increase) Transesterification->Oligomers

Degradation pathways of Methyl 2,2-bis(hydroxymethyl)propionate under improper storage.

Quantitative Storage Guidelines

To prevent the degradation pathways outlined above, adhere strictly to the following environmental thresholds.

Environmental FactorDegradation PathwayCritical ThresholdPreventative Action
Atmospheric Moisture Hydrogen bonding / Caking>40% Relative HumidityStore in tightly sealed containers backfilled with Argon; utilize active desiccators[3].
Ambient Water + pH Ester Hydrolysis>500 ppm H₂O in storageValidate moisture via KF titration; store strictly away from acid chlorides or strong bases[3].
Elevated Temperature Self-Condensation>60°C (Prolonged exposure)Maintain storage at ≤30°C; do not use excessive heat during vacuum drying protocols.

Troubleshooting Guide (Symptom-Based)

Q: My powder has clumped into a hard, sticky mass. Is it ruined? A: Not necessarily ruined, but it has absorbed significant moisture. Because of its structural similarity to other highly hygroscopic diols, the crystalline lattice collapses upon water absorption[3]. Causality & Action: Do not use it immediately for moisture-sensitive reactions (like cyclic carbonate synthesis using triphosgene[4]). Run a Karl Fischer titration. If moisture is high but NMR shows no hydrolysis, dry it under high vacuum (<0.1 Torr) at room temperature for 48 hours.

Q: I am seeing unexpected baseline shifts in my NMR spectrum, specifically broad peaks around 3.6-4.2 ppm. What happened? A: This is a classic signature of transesterification (self-condensation). As an AB2 monomer, the hydroxyls have attacked the methyl esters of adjacent molecules, forming hyperbranched oligomers[1]. Causality & Action: Look for the presence of free methanol (a sharp singlet at ~3.49 ppm in DMSO-d6)[4]. If oligomers are present, the monomer must be recrystallized (see Protocol 2).

Q: My cyclic carbonate synthesis yields are dropping drastically. Could the monomer storage be the issue? A: Yes. The synthesis of six-membered cyclic carbonates from this monomer often involves reagents like triphosgene and triethylamine at -78°C[4]. If your monomer has hydrolyzed to bis-MPA due to poor storage, the newly formed carboxylic acid will react with the triethylamine base and quench the phosgenation process, destroying your yields.

Self-Validating Experimental Protocols

Trust in your reagents requires verification. Use these self-validating systems to ensure your monomer is pristine before committing it to expensive downstream syntheses.

Protocol 1: Moisture Quantification & Monomer Validation

Purpose: To verify that water content is below the 500 ppm threshold required for phosgenation or polymerization.

  • Karl Fischer (KF) Titration :

    • Rapidly transfer 0.5 g of the monomer into a tared, dry vial under a nitrogen blanket.

    • Dissolve in 5 mL of anhydrous methanol.

    • Inject into a volumetric KF titrator. Acceptable limit: <0.05% (500 ppm).

  • ¹H-NMR Validation :

    • Dissolve 10-15 mg of the monomer in DMSO-d6.

    • Validation Checkpoint : Confirm the intact methyl ester singlet at ~3.6 ppm[4].

    • Failure Checkpoint : The appearance of a singlet at 3.49 ppm indicates free methanol (a byproduct of degradation), and a broad peak at ~12 ppm indicates the carboxylic acid proton of bis-MPA.

Protocol 2: Anhydrous Recovery & Recrystallization

Purpose: To rescue monomer that has undergone partial self-condensation or caking.

  • Dissolution : In a fume hood, dissolve the degraded monomer in a minimum volume of warm ethyl acetate (approx. 55°C). Do not exceed 60°C to prevent further transesterification.

  • Hot Filtration : Filter the solution rapidly through a pre-warmed fritted glass funnel to remove insoluble hyperbranched oligomers.

  • Crystallization : Slowly add anhydrous hexanes dropwise to the filtrate while stirring until the solution becomes faintly cloudy.

  • Cooling : Seal the flask and cool to 4°C overnight to induce crystallization.

  • Recovery : Filter the white crystalline solid[2] and dry under high vacuum (<0.1 Torr) at room temperature for 24 hours. Do not use an oven.

Frequently Asked Questions (FAQs)

Can I store this monomer in a standard 4°C fridge to prevent self-condensation? Yes, but it must be thoroughly desiccated and sealed. Cold storage lowers the kinetic energy for transesterification, but taking a cold bottle into a humid lab causes immediate water condensation on the powder. Always allow the sealed container to reach room temperature before opening.

Is it stable in aqueous solutions for biological assays? Short-term (hours), yes. Long-term (days/weeks), no. The methyl ester will slowly hydrolyze in water, especially if the pH of your biological buffer deviates from absolute neutrality. Always prepare aqueous stock solutions fresh prior to use.

References

  • US6228979B1 - Cyclic carbonates and their reactions with amines Source: Google Patents URL
  • (PDF) Cyclic carbonates as monomers for phosgene- and isocyanate-free polyurethanes and polycarbonates Source: ResearchGate URL:[Link]

Sources

Application Scientist's Desk: bis-MPA Esterification Diagnostics & Support Center

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Methyl 2,2-bis(hydroxymethyl)propanoate (commonly known as bis-MPA methyl ester or DMPA methyl ester). As a foundational AB2 monomer, this molecule is critical for the architectural design of hyperbranched aliphatic polyesters, dendrimers, and non-isocyanate polyurethanes[1],[2].

This guide bypasses generic protocols to deliver field-proven insights, focusing on the mechanistic causality behind each experimental choice to ensure your workflows are robust, high-yielding, and self-validating.

Mechanistic Overview & Causality

The synthesis of bis-MPA methyl ester relies on the Fischer esterification of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) with methanol. While the reaction appears trivial on paper, the physical properties of the product dictate a highly specific experimental design.

Because bis-MPA methyl ester contains two primary hydroxyl groups and a short aliphatic backbone, it is highly amphiphilic and exceptionally water-soluble. This intrinsic property means traditional aqueous workups will result in catastrophic yield losses. Neutralizing a homogeneous acid catalyst (like H₂SO₄) with aqueous base and attempting an organic extraction will partition a massive percentage of your product into the aqueous layer.

Therefore, the strategic choice of a heterogeneous catalyst—specifically, a strongly acidic cation exchange resin like Dowex 50W-X8—is a mechanistic necessity. It allows for a self-validating, high-yield isolation simply via filtration[3]. Furthermore, because Fischer esterification is an equilibrium-driven process, the generation of water will stall the reaction at ~75-80% conversion. We overcome this thermodynamic wall by utilizing a massive molar excess of anhydrous methanol, which serves as both the reactant and the solvent.

Self-Validating Experimental Protocol

Standard Synthesis of Methyl 2,2-bis(hydroxymethyl)propanoate

Step 1: Reagent Preparation In an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, suspend 2,2-bis(hydroxymethyl)propionic acid (50.0 g, 373 mmol) in anhydrous methanol (250 mL). The cloudy suspension will gradually clear as the reaction proceeds and the ester becomes fully solvated.

Step 2: Catalyst Activation & Addition Add 5.0 g of Dowex 50W-X8 resin (H⁺ form). Causality Note: Always pre-wash the resin with anhydrous methanol to remove aqueous swelling agents and oligomeric impurities that could otherwise leach into your final product.

Step 3: Equilibrium-Driven Reflux Equip the flask with a reflux condenser and heat the mixture to 65°C under a nitrogen atmosphere. Maintain vigorous stirring for 24–48 hours. Causality Note: Do not exceed 65°C. The primary diols are highly susceptible to intermolecular etherification at elevated temperatures in the presence of strong acids.

Step 4: In-Process Validation (NMR Tracking) At the 24-hour mark, withdraw a 0.1 mL aliquot, evaporate the methanol, and dissolve the residue in CDCl₃. Validate conversion by comparing the integration of the newly formed methyl ester singlet (~3.74 ppm) against the backbone methyl group (~1.08 ppm). The reaction is complete when the acid -OH proton disappears and the ester peak integrates to exactly 3H.

Step 5: Workup and Isolation Once conversion exceeds 95%, cool the reaction to room temperature. Filter the mixture through a medium-porosity sintered glass funnel to quantitatively remove the Dowex resin.

Step 6: Purification Concentrate the filtrate under reduced pressure on a rotary evaporator. To azeotropically remove trace water and residual methanol, add toluene (2 × 50 mL) and co-evaporate. Dry the resulting viscous oil under high vacuum overnight until it crystallizes into a pure white solid.

Visual Workflow & Troubleshooting Logic

SynthesisWorkflow Start bis-MPA + Anhydrous MeOH Catalyst Add Dowex 50W-X8 Resin Start->Catalyst Reflux Reflux at 65°C (24-48h) Catalyst->Reflux Monitor 1H NMR Aliquot Check Reflux->Monitor Decision Ester OCH3 peak integration = 3H? Monitor->Decision Workup Filter Resin & Evaporate Solvent Decision->Workup Yes (>95%) Trouble1 Stalled Equilibrium: Add fresh dry MeOH Decision->Trouble1 No (<80%) Product Pure bis-MPA Methyl Ester Workup->Product Trouble1->Reflux Resume

Figure 1: Standard workflow and primary troubleshooting loop for bis-MPA methyl ester synthesis.

Troubleshooting FAQ

Q: My reaction is stalling at 80% conversion despite 48 hours of reflux. How do I push it to completion? A: You have hit the thermodynamic wall of the Fischer esterification equilibrium. Water generated during the reaction is promoting reverse hydrolysis. To troubleshoot:

  • Evaporate 50% of the reaction volume to remove the methanol/water azeotrope.

  • Replenish the flask with fresh anhydrous methanol.

  • Add activated 3Å molecular sieves to the reaction flask to sequester water in situ.

Q: I used thionyl chloride (SOCl₂) as a catalyst instead of Dowex, and my product is discolored with a lower yield. Why? A: While SOCl₂ is a highly effective in-situ generator of HCl[4], it is highly exothermic and aggressive. If the SOCl₂ is added at room temperature rather than strictly at 0°C, the localized heat and high acidity cause side reactions, including the chlorination of the primary hydroxyl groups or intermolecular etherification. Furthermore, residual HCl makes the product highly hygroscopic and difficult to dry. Stick to heterogeneous resins for cleaner impurity profiles.

Q: My ¹H NMR shows unexpected multiplets between 3.4 and 3.6 ppm. What is this impurity? A: Those peaks correspond to ether linkages (-CH₂-O-CH₂-). This indicates that the primary hydroxyl groups of the bis-MPA have begun to condense with each other (oligomerization) or with the methanol solvent. This is caused by excessive thermal stress (>80°C) or using a catalyst that is too strongly acidic. Discard the batch, lower the reaction temperature to exactly 65°C, and ensure you are using a milder catalyst like Dowex 50W-X8.

Q: Can I extract the product using a water/ethyl acetate separation to remove residual homogeneous acid? A: Absolutely not. bis-MPA methyl ester possesses two free hydroxyl groups and a very short aliphatic chain, making it highly amphiphilic. An aqueous workup will partition the vast majority of your product into the aqueous layer, destroying your yield. This is the exact causality behind utilizing a filterable, solid-supported catalyst[3].

Quantitative Data Summaries

Table 1: Catalyst Selection Matrix for bis-MPA Esterification

Catalyst TypePhaseReaction TempWorkup MethodSide-Reaction RiskApplication Scientist Recommendation
Dowex 50W-X8 Heterogeneous65°CSimple FiltrationLowOptimal for standard lab synthesis and scale-up.
p-TSA Homogeneous65°CBasic Resin (A21)ModerateGood alternative; requires neutralization with a basic resin prior to evaporation.
SOCl₂ Homogeneous0°C to 25°CEvaporation of HClHigh (Chlorination)Only for rapid, small-scale synthesis with strict temperature control[4].
H₂SO₄ Homogeneous>70°CAqueous (Yield Loss)Very High (Etherification)Not Recommended .

Table 2: Self-Validating ¹H NMR Shifts (in CDCl₃) Use these values to confirm product purity and structural integrity before proceeding to downstream polymerization.

Proton Assignmentbis-MPA (Starting Material)bis-MPA Methyl Ester (Product)IntegrationMultiplicity
Backbone -CH₃ ~1.15 ppm1.08 ppm3HSinglet
-CH₂-OH 3.60 - 3.80 ppm3.71 & 3.90 ppm4HAB Quartet / Doublets
Ester -OCH₃ Absent3.74 ppm3HSinglet
Acid -COOH ~12.0 ppm (broad)AbsentN/AN/A

References

  • Kutyreva, M. P., et al. "Synthesis and spectral characteristics of 2,2-bis(hydroxymethyl)propionic acid derivatives as model compounds for the estimation of properties of modified hyperbranched polyesters polyols." Russian Journal of Organic Chemistry 51.10 (2015): 1376-1381. 4

  • Lee, J., et al. "Development of a Novel Synthetic Method for Aliphatic Ester Dendrimers." Macromolecules (2007).3

  • Nitti, A., et al. "Clickable 2,2‐bis(hydroxymethyl)propionic acid‐derived AB2 monomers: Hyperbranched polyesters through the CuAAC cycloaddition (click) reaction." Journal of Polymer Science (2021). 1

  • Pyo, S.-H., et al. "Cyclic carbonates as monomers for phosgene- and isocyanate-free polyurethanes and polycarbonates." Pure and Applied Chemistry (2012). 2

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of bis-MPA Polymers

Author: BenchChem Technical Support Team. Date: April 2026

Methyl 2,2-bis(hydroxymethyl)propionate, more commonly known in the field as dimethylolpropionic acid (DMPA) or bis-MPA, stands as a cornerstone monomer for the synthesis of advanced functional polymers. Its unique AB₂ structure, featuring one carboxyl group and two hydroxyl groups, makes it a versatile building block for creating a wide array of polymer architectures—from linear and hyperbranched polyesters to the hydrophilic backbones of polyurethane dispersions (PUDs).[1][2] For researchers and drug development professionals, understanding the precise molecular characteristics of these polymers is not merely an academic exercise; it is a prerequisite for ensuring material performance, safety, and batch-to-batch consistency.

This guide provides an in-depth comparison of the essential analytical techniques required to fully characterize bis-MPA-based polymers. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights to construct a self-validating analytical workflow.

I. The Foundational Workflow: A Multi-Technique Approach

A comprehensive analysis of a bis-MPA polymer is never reliant on a single technique. Instead, it involves a logical progression of experiments where the results from one method inform and validate the others. This integrated approach ensures a holistic understanding of the material, from its fundamental chemical identity to its complex macroscopic properties.

cluster_0 Structural & Compositional Analysis cluster_1 Molecular Weight & Architecture Analysis cluster_2 Thermophysical Property Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) SEC_MALS SEC-MALS NMR->SEC_MALS Correlate Structure with Size FTIR FTIR Spectroscopy FTIR->SEC_MALS MS Mass Spectrometry (MALDI-TOF) SEC_MALS->MS Validate MW & Dispersity for lower mass species DSC Differential Scanning Calorimetry (DSC) SEC_MALS->DSC Relate MW/Architecture to Thermal Transitions TGA Thermogravimetric Analysis (TGA) DSC->TGA Understand Thermal Behavior & Stability Synthesis Polymer Synthesis (e.g., bis-MPA Polyester) Synthesis->NMR Confirm Structure, Composition & Branching Synthesis->FTIR Verify Functional Groups & Reaction Completion

Caption: Comprehensive characterization workflow for bis-MPA polymers.

II. Structural Elucidation: Confirming Identity and Composition

Before measuring properties like molecular weight or thermal stability, it is imperative to confirm that the correct polymer structure has been synthesized. NMR and FTIR spectroscopy are the primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural analysis of polymers, providing detailed information on composition, sequencing, branching, and end-groups.[3][4] For bis-MPA polyesters, both ¹H and ¹³C NMR are essential for a complete picture.[5][6]

  • Expertise & Causality: In a typical bis-MPA polyester, there are distinct chemical environments for the monomer units depending on their position within the polymer architecture: dendritic (D) units where both hydroxyls have reacted, linear (L) units where one has reacted, and terminal (T) units where neither has reacted. These units have unique chemical shifts in the ¹³C NMR spectrum, allowing for the calculation of the Degree of Branching (DB)—a critical parameter for hyperbranched polymers.[7] ¹H NMR is used to confirm the disappearance of monomer hydroxyl protons and to quantify the ratio of different monomer units in copolymers.[8]

  • Trustworthiness: The quantitative nature of NMR, when experiments are run under appropriate conditions (e.g., with sufficient relaxation delay), provides a self-validating system. For instance, the integration of proton signals corresponding to different components in a copolymer should directly correlate with the monomer feed ratio, accounting for any differences in reactivity.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and indispensable technique for monitoring the progress of polymerization and confirming the presence of key functional groups.[4]

  • Expertise & Causality: When synthesizing bis-MPA-based polyurethane dispersions (PUDs), the key chemical transformation is the reaction between the hydroxyl groups of the bis-MPA/polyol mixture and the isocyanate groups of a diisocyanate (e.g., IPDI).[2][9] This reaction can be tracked in near real-time by monitoring the disappearance of the very strong and sharp isocyanate (-NCO) absorbance peak around 2250-2270 cm⁻¹.[10] Concurrently, the formation of the urethane linkage is confirmed by the appearance of N-H stretching (~3300 cm⁻¹) and urethane carbonyl (C=O) stretching (~1700 cm⁻¹) bands.[9][10]

  • Trustworthiness: The analysis is self-validating. A spectrum of the final polymer showing a complete absence of the -NCO peak provides high confidence that the polymerization reaction has gone to completion and that no residual reactive isocyanate remains, which is critical for biocompatibility and material stability.

III. Molecular Weight and Architectural Analysis

The physical and rheological properties of a polymer are dominated by its molecular weight (MW) and its distribution (polydispersity, PDI). For the branched architectures often derived from bis-MPA, conventional analysis methods can be misleading.

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates polymers based on their hydrodynamic volume in solution.[11][12]

  • Expertise & Causality: Standard SEC relies on a calibration curve generated from linear polymer standards (e.g., polystyrene). This method is fundamentally flawed for bis-MPA-based hyperbranched polymers and dendrimers.[1] These architectures are more compact (i.e., have a smaller hydrodynamic volume) than a linear polymer of the same molecular weight. Consequently, they elute later from the SEC column, leading to a significant underestimation of their true molecular weight.

    This is why coupling SEC with a Multi-Angle Light Scattering (MALS) detector is non-negotiable. A MALS detector measures the intensity of light scattered by the polymer molecules as they elute from the column.[13] The intensity of scattered light is directly proportional to the molar mass and concentration.[14] By combining the MALS signal with a concentration detector (typically a refractive index detector), the absolute molecular weight can be calculated for each point in the chromatogram, irrespective of the polymer's shape or elution volume.[13][14] This provides the true molecular weight distribution.

  • Trustworthiness: The system is self-validating by examining the relationship between molecular weight and elution volume. A conformation plot (log MW vs. elution volume) for a branched polymer will show a lower slope compared to a linear analogue, directly visualizing the impact of the compact structure.

Mass Spectrometry (MS)

For more detailed analysis, particularly for dendrimers or lower molecular weight oligomers, soft-ionization mass spectrometry techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are exceptionally powerful.

  • Expertise & Causality: MALDI-TOF MS can resolve individual polymer chains, providing an absolute determination of molecular weight and end-group structure.[8][15] For bis-MPA dendrimers, which are theoretically monodisperse, MALDI-TOF is the gold standard for confirming their molecular purity and identifying any defects from incomplete reactions.[16][17] It can reveal the presence of different salt adducts or fragmentation patterns that give insight into the polymer's structure and stability.[17][18]

  • Trustworthiness: The high resolution of the technique allows for the direct observation of the repeating monomer mass. A spectrum showing a single, sharp peak (for a dendrimer) or a well-defined distribution of peaks separated by the exact mass of the bis-MPA repeat unit provides unambiguous validation of the polymer's composition and integrity.

IV. Thermophysical Property Analysis

The thermal behavior of a polymer dictates its processing conditions and end-use application range. DSC and TGA are the core techniques for this evaluation.[19]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine key thermal transitions.[20]

  • Expertise & Causality: The most important parameter derived from DSC for amorphous or semi-crystalline bis-MPA polymers is the glass transition temperature (Tg). The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[2] This transition is highly sensitive to molecular architecture. For instance, the increased chain-end density and restricted segmental motion in a hyperbranched bis-MPA polymer typically result in a higher Tg compared to its linear analogue of similar molecular weight.[7][21]

  • Trustworthiness: The reproducibility of the Tg over multiple heating and cooling cycles confirms the thermal stability of the material within that temperature range and provides a reliable fingerprint for quality control.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[22]

  • Expertise & Causality: TGA is used to assess the thermal stability and degradation profile of the polymer. The onset temperature of decomposition is a critical measure of the material's stability.[21] For bis-MPA polyesters, degradation typically involves the cleavage of the ester bonds. TGA can also quantify the amount of residual solvent or moisture in a sample. The architecture can influence degradation; for example, the highly branched nature of a dendrimer may lead to a different degradation mechanism compared to a linear polymer.[1]

  • Trustworthiness: The TGA curve provides a clear and quantitative measure of mass loss. The final residual mass at the end of the experiment (e.g., under a nitrogen atmosphere) can indicate the formation of a stable char, providing further insight into the degradation pathway.

V. Comparative Summary of Techniques

Technique Principle Information Obtained for bis-MPA Polymers Advantages Limitations
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.[4]Absolute structure, monomer ratios, degree of branching, end-group analysis.Provides unparalleled structural detail; quantitative.Requires soluble samples; can be complex to interpret for complex architectures.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.[4]Functional group identification, confirmation of polymerization (e.g., -NCO disappearance).Fast, requires minimal sample, versatile (liquids, solids).Provides structural information at the functional group level only; not ideal for detailed architecture.
SEC-MALS Separation by hydrodynamic size followed by absolute MW determination via light scattering.[12][14]True molecular weight (Mw, Mn), polydispersity (PDI), radius of gyration (size).Overcomes limitations of conventional calibration for branched polymers; provides distribution data.Requires careful method development (solvent/column choice); interactions with the column can be an issue.[23]
MALDI-TOF MS Soft ionization of molecules followed by mass analysis based on time-of-flight.[16]Absolute molecular weight of individual oligomers/dendrimers, end-group verification, purity assessment.Extremely high mass accuracy and resolution; ideal for monodisperse systems like dendrimers.Mass discrimination can occur for highly polydisperse samples; matrix selection is critical.
DSC Measures heat flow associated with thermal transitions.[19]Glass transition (Tg), melting point (Tm), crystallization temperature (Tc).Excellent for determining application temperature range and understanding morphology.Can be difficult to interpret for complex, multi-phase systems.
TGA Measures mass change as a function of temperature.[19]Thermal stability, degradation temperature, solvent/moisture content, composition of composites.Simple, quantitative measure of thermal stability.Does not identify degradation products; provides no information on thermal transitions without mass loss.

VI. Key Experimental Protocols

Protocol 1: SEC-MALS Analysis of a Hyperbranched bis-MPA Polyester
  • System Preparation:

    • Mobile Phase: Tetrahydrofuran (THF) with 0.1% triethylamine (to prevent carboxyl group adsorption) or Dimethylformamide (DMF) with 0.01 M LiBr (for polar or charged polymers).[23] Ensure the mobile phase is thoroughly degassed.

    • Columns: Use a set of high-resolution SEC columns appropriate for the expected molecular weight range.

    • Detectors: Ensure the MALS, RI, and (optional) viscometer detectors are warmed up and stable.

  • Sample Preparation:

    • Accurately prepare a solution of the polymer in the mobile phase at a concentration of 1-3 mg/mL.

    • Filter the solution through a 0.2 µm PTFE or nylon syringe filter directly into an autosampler vial.

  • Instrument Setup & Data Acquisition:

    • Set the flow rate to 1.0 mL/min.

    • Inject 100 µL of the sample.

    • Collect data from all detectors for the duration of the run (typically 30-45 minutes).

  • Data Analysis:

    • In the analysis software, determine the specific refractive index increment (dn/dc) of the polymer in the mobile phase (this must be determined experimentally or found in literature for accurate MW calculation).

    • Define the baseline and integration limits for the RI chromatogram.

    • Use the software to calculate the absolute molecular weight distribution, Mn, Mw, PDI, and radius of gyration using the data from the MALS and RI detectors.

Protocol 2: ¹³C NMR for Degree of Branching (DB) Analysis
  • Sample Preparation:

    • Dissolve ~25-50 mg of the hyperbranched bis-MPA polymer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[15]

    • Add a relaxation agent (e.g., chromium(III) acetylacetonate) if quantitative accuracy is critical and long relaxation delays are not feasible.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz).

    • Acquire a quantitative ¹³C NMR spectrum. This requires a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the quaternary carbons, and inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).

  • Data Acquisition & Processing:

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

    • Process the spectrum with a standard Fourier transform and phase correction.

    • Carefully integrate the signals corresponding to the quaternary carbons of the dendritic (D), linear (L), and terminal (T) bis-MPA units.

  • Calculation:

    • Calculate the Degree of Branching using the Hawker and Fréchet definition: DB = (D + T) / (D + L + T).[7]

cluster_workflow SEC-MALS Workflow SamplePrep Sample Preparation 1. Dissolve Polymer in Mobile Phase 2. Filter (0.2 µm) SEC_System SEC System 1. Pump & Degasser 2. Injector 3. Column Set SamplePrep->SEC_System Detectors RI Detector MALS Detector Viscometer (Optional) SEC_System->Detectors Analysis Data Analysis 1. Determine dn/dc 2. Integrate Peaks 3. Calculate Absolute MW & PDI Detectors:f0->Analysis Detectors:f1->Analysis

Caption: Experimental workflow for SEC-MALS analysis.

References

  • Grayson, S. M. et al. (2023). Dendrimers: Improving calibration standards for mass spectrometry. Research Outreach. Available at: [Link]

  • Sgouras, D. S. & Spanos, C. G. (Year N/A). Characterization of Unsaturated Polyester and Alkyd Resins Using One- and Two-Dimensional NMR Spectroscopy. Journal of Applied Polymer Science. Available at: [Link]

  • Scite.ai. (Year N/A). Characterization of unsaturated polyester and alkyd resins using one‐ and two‐dimensional NMR spectroscopy. Available at: [Link]

  • ProQuest. (Year N/A). Synthesis and Characterization of BIS-MPA-Based Polymers: An Investigation of Polymer Architecture. Available at: [Link]

  • LS Instruments. (Year N/A). Determining Molecular Weight Using Static Light Scattering (SLS). Available at: [Link]

  • Kareem, O. O. et al. (Year N/A). Synthesis and Characterization of Linear, Homopolyester, Benzoyl Protected Bis-MPA. NSF PAR. Available at: [Link]

  • Schalley Group. (Year N/A). Dendrimer Mass Spec. Freie Universität Berlin. Available at: [Link]

  • Kareem, O. O. et al. (2020). Synthesis and Characterization of Linear, Homopolyester, Benzoyl-Protected Bis-MPA. Macromolecules. Available at: [Link]

  • Tang, B. Z. et al. (2006). Synthesis, Structural Characterization, and Thermal and Optical Properties of Hyperbranched Poly(aminoarylene)s. Macromolecules. Available at: [Link]

  • ResearchGate. (Year N/A). Thermal Properties of Hyperbranched Polymer/HTPB-PU IPN. Available at: [Link]

  • Barran, P. E. et al. (2024). Exploring the Conformational Landscape of Poly(l-lysine) Dendrimers Using Ion Mobility Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • YouTube. (2018). LIGHT SCATTERING METHOD TO DETERMINE MOLECULAR WEIGHT OF POLYMER. Available at: [Link]

  • Barran, P. E. et al. (Year N/A). Exploring the Conformational Landscape of Poly(L-lysine) Dendrimers using Ion Mobility Mass Spectrometry. ChemRxiv. Available at: [Link]

  • Lloyd, J. R. et al. (Year N/A). Characterization of Polyamidoamino (PAMAM) Dendrimers Using In-Line Reversed Phase LC Electrospray Ionization Mass Spectrometry. SciSpace. Available at: [Link]

  • ResearchGate. (Year N/A). FTIR spectra of polyurethane dispersions. Available at: [Link]

  • Malkoch, M. et al. (2023). Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability and Inherent Antibacterial Properties. Biomacromolecules. Available at: [Link]

  • Malkoch, M. et al. (2023). Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability and Inherent Antibacterial Properties. PMC. Available at: [Link]

  • Mori, S. (2006). Aqueous Size Exclusion Chromatography for Strong Anionic Polyelectrolytes on Hydrophilic Polymer Gel. Journal of Liquid Chromatography. Available at: [Link]

  • Doty, P. & Zimm, B. H. (Year N/A). The Determination of Polymeric Molecular Weights by Light Scattering in Solvent‐Precipitant Systems. The Journal of Chemical Physics. Available at: [Link]

  • Wyatt Technology. (Year N/A). BEYOND GPC: USING LIGHT SCATTERING FOR ABSOLUTE POLYMER CHARACTERIZATION. Available at: [Link]

  • Hadjichristidis, N. et al. (2019). Rheological and thermal degradation properties of hyperbranched polyisoprene prepared by anionic polymerization. Royal Society Open Science. Available at: [Link]

  • Yan, D. & Gao, C. (2007). Thermal Control over the Topology of Cleavable Polymers: From Linear to Hyperbranched Structures. Journal of the American Chemical Society. Available at: [Link]

  • Matsumoto, A. et al. (Year N/A). Analysis of Initiation Mechanism for Thermal Curing of Multifunctional Hyperbranched Polymers by Radical Trapping. J-Stage. Available at: [Link]

  • JoVE. (2024). Video: Size-Exclusion Chromatography. Available at: [Link]

  • Intertek. (Year N/A). Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis of Polymers. Available at: [Link]

  • Kandelbauer, A. et al. (2022). Spectroscopic studies on the formation of different diastereomers in polyesters based on nadic acid. Taylor & Francis Online. Available at: [Link]

  • Kandelbauer, A. et al. (2020). Semiquantitative Approach for Polyester Characterization Using Matrix-Assisted Laser Desorption Ionization/Time-of-Flight Mass Spectrometry Approved by 1H NMR. Analytical Chemistry. Available at: [Link]

  • ResearchGate. (Year N/A). FTIR of polyurethane dispersion. Available at: [Link]

  • ResearchGate. (Year N/A). FT-IR spectra of polyurethane dispersion. Available at: [Link]

  • MDPI. (2021). Waterborne Polyurethane Dispersions and Thin Films: Biodegradation and Antimicrobial Behaviors. Available at: [Link]

  • Scilit. (Year N/A). Characterization of polyurethane resins by FTIR, TGA, and XRD. Available at: [Link]

  • Phenomenex. (2025). Applications of Size Exclusion Chromatography in Biopharma, Food, and Polymer Analysis. Available at: [Link]

  • Agilent. (2023). Aqueous Size Exclusion (SEC) of Water-Soluble Polymers. Available at: [Link]

  • van der Gucht, J. et al. (Year N/A). Size-exclusion chromatography (SEC) of branched polymers and polysaccharides. PMC. Available at: [Link]

  • Jordi Labs. (2025). Top Analytical Techniques for Characterizing Custom Polymers. Available at: [Link]

  • ResearchGate. (Year N/A). Influence of the 2,2-Dimethylol Propionic Acid Content on the Structure-Properties of Waterborne Polyurethane. Available at: [Link]

  • Technology Networks. (2025). Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories. Available at: [Link]

  • Ibrahim, N. A. et al. (2022). Methods of Analyses for Biodegradable Polymers: A Review. PMC. Available at: [Link]

  • MDPI. (2025). Evaluating Polymer Characterization Methods to Establish a Quantitative Method of Compositional Analysis Using a Polyvinyl Alcohol (PVA)/Polyethylene Glycol (PEG)—Based Hydrogel for Biomedical Applications. Available at: [Link]

Sources

comparing "Methyl 2,2-bis(hydroxymethyl)propionate" and DMPA in PUDs

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Methyl 2,2-bis(hydroxymethyl)propionate vs. DMPA in Polyurethane Dispersions (PUDs)

As the biomedical and pharmaceutical sectors increasingly turn to waterborne polyurethane dispersions (PUDs) for targeted drug delivery, nanocarriers, and biocompatible medical coatings, the selection of the foundational monomer dictates the entire thermodynamic and pharmacokinetic profile of the polymer.

This guide provides an in-depth comparative analysis between the industry-standard DMPA (2,2-bis(hydroxymethyl)propionic acid) and its esterified derivative, Methyl 2,2-bis(hydroxymethyl)propionate (Methyl DMPA) . While structurally similar, their divergent chemical reactivities lead to fundamentally different polymer architectures: dynamic linear micelles versus static unimolecular nanocarriers.

Mechanistic Divergence: Linear vs. Hyperbranched Architectures

To understand the causality behind their performance differences, we must examine their reactive functional groups and how they dictate polymer topology.

DMPA: The Anionic Stabilizer

DMPA [2] is a trifunctional molecule containing two primary hydroxyl groups and one tertiary carboxylic acid group. In standard prepolymer synthesis, the sterically hindered carboxylic acid remains largely unreacted while the hydroxyls undergo urethanization with diisocyanates.

  • The Causality of Stabilization: The pendant carboxylic acid is a weak acid and remains unionized in the organic prepolymer phase. Upon the addition of a tertiary amine (e.g., Triethylamine, TEA), it is neutralized into a carboxylate anion. During phase inversion with water, these anionic centers migrate to the particle-water interface, creating an electrostatic double layer that prevents particle agglomeration [3].

  • Drug Delivery Impact: DMPA-based PUDs self-assemble into multi-molecular micelles. Their stability is governed by the Critical Micelle Concentration (CMC). Upon extreme dilution in the systemic circulation, these micelles can prematurely dissociate, leading to burst drug release.

Methyl DMPA: The Hyperbranching Architect

Methyl DMPA [1] is the methyl ester derivative of DMPA. Because the carboxylic acid is protected, it cannot be neutralized to form an anionic stabilizing center. Instead, it acts as an AB2 monomer (where A is the methyl ester and B represents the two hydroxyls).

  • The Causality of Branching: Under catalytic heat, the A group of one molecule undergoes transesterification with the B group of another, triggering a cascading polycondensation that forms a highly branched, globular polyester polyol core [4]. This core is subsequently reacted with diisocyanates and sterically stabilized (e.g., via PEGylation) to form a hyperbranched polyurethane (HBPU).

  • Drug Delivery Impact: The resulting architecture forms unimolecular micelles . Because the micelle is a single, covalently bound macromolecule, it possesses no CMC. It remains structurally intact upon infinite dilution in the bloodstream, offering superior controlled release and a massive density of peripheral end-groups for targeting ligand conjugation.

G DMPA DMPA (Carboxylic Acid) LinearPU Linear PU Prepolymer (Pendant COOH) DMPA->LinearPU + Diisocyanate MDMPA Methyl DMPA (Methyl Ester) HyperPU Hyperbranched Polyol (Globular Core) MDMPA->HyperPU AB2 Transesterification Neutralize Neutralization (TEA) LinearPU->Neutralize PEGylate PEGylation / End-capping HyperPU->PEGylate + Diisocyanate Micelle Self-Assembled Micelles (CMC-Dependent) Neutralize->Micelle Water Dispersion Unimolecular Unimolecular Micelles (High Stability) PEGylate->Unimolecular Water Dispersion

Fig 1: Mechanistic pathways of DMPA (linear anionic) vs. Methyl DMPA (hyperbranched non-ionic) PUDs.

Quantitative Benchmarking & Performance Data

The architectural differences directly translate to measurable physicochemical properties critical for formulation scientists.

ParameterDMPA (Anionic Linear PUD)Methyl DMPA (Hyperbranched PUD)
Primary Function Internal anionic emulsifierAB2 monomer / Branching agent
Polymer Architecture Linear to lightly crosslinkedHighly branched, globular
Aqueous Stabilization Electrostatic (Carboxylate salt)Steric (Requires PEGylation) or Non-ionic
Viscosity at High MW High (Extensive chain entanglement)Low (Globular shape minimizes entanglement)
Micelle Thermodynamics Dynamic (Dependent on CMC)Static (Covalently bound unimolecular)
Functionalization Sites Limited (Chain ends only)Abundant (High-density peripheral groups)
Drug Loading Capacity Moderate (Core encapsulation)High (Core encapsulation + surface conjugation)

Viscosity Causality Note: A major hurdle in scaling high-molecular-weight linear PUDs is the exponential increase in viscosity due to polymer chain entanglement. Methyl DMPA circumvents this; its hyperbranched, spherical topology prevents physical entanglement, allowing for high-solid-content dispersions with remarkably low rheological profiles.

Self-Validating Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols integrate self-validating checkpoints.

Protocol A: Synthesis of DMPA-Based Anionic PUD (Prepolymer Mixing Method)

Designed to control exotherms and prevent premature isocyanate-water side reactions.

  • Prepolymer Synthesis: Charge a dry, nitrogen-purged reactor with a macrodiol (e.g., Polycaprolactone diol) and DMPA. Add a diisocyanate (e.g., Isophorone diisocyanate, IPDI) at an NCO/OH molar ratio of 1.5.

  • Catalysis & Heating: Add 0.05 wt% Dibutyltin dilaurate (DBTDL) and heat to 80°C for 3 hours.

    • Validation Checkpoint 1: Perform a standard dibutylamine back-titration. The reaction is complete when the theoretical NCO% matches the empirical titration value.

  • Neutralization: Cool the prepolymer to 60°C. Add Triethylamine (TEA) at a 1:1 molar ratio to the DMPA carboxylic acid groups. Stir for 30 minutes. TEA is utilized because, as a tertiary amine, it neutralizes the acid without reacting with the terminal NCO groups.

  • Phase Inversion & Chain Extension: Under high-shear agitation (800 RPM), dropwise add deionized water containing a diamine chain extender (e.g., Ethylenediamine).

    • Validation Checkpoint 2: Analyze via FT-IR. The complete disappearance of the NCO stretching band at 2270 cm⁻¹ confirms successful chain extension and water dispersion.

Protocol B: Synthesis of Methyl DMPA-Based Hyperbranched PUD

Requires a two-stage approach: core synthesis via transesterification, followed by urethanization.

  • AB2 Polycondensation: Combine Methyl DMPA and a polyol core initiator (e.g., Trimethylolpropane) in a reactor with a transesterification catalyst (e.g., p-Toluenesulfonic acid).

  • Thermal Vacuum Distillation: Heat to 140°C under a vacuum. The reaction is driven forward by the continuous removal of the methanol byproduct.

    • Validation Checkpoint 1: Monitor the volume of distilled methanol. The reaction is terminated when the theoretical volume of methanol is collected, yielding a hyperbranched polyester polyol (HBPE).

  • Urethanization & PEGylation: React the peripheral hydroxyl groups of the HBPE with an excess of diisocyanate at 80°C. Subsequently, graft methoxy-PEG (mPEG) onto the remaining NCO groups to provide steric stabilization.

  • Dispersion: Disperse the PEGylated hyperbranched prepolymer into water under moderate shear.

    • Validation Checkpoint 2: Dynamic Light Scattering (DLS) should reveal a highly uniform, monodisperse particle size (typically 10–30 nm), confirming the formation of unimolecular micelles rather than large agglomerates.

W Start Initiation Phase Split1 DMPA Route (Anionic) Start->Split1 Split2 Methyl DMPA Route (Hyperbranched) Start->Split2 Step1A Urethanization (NCO-terminated Prepolymer) Split1->Step1A Step1B Transesterification (Polyol Core Formation) Split2->Step1B Step2A Neutralization (TEA) Validation: Dibutylamine Titration Step1A->Step2A Step2B Urethanization + PEGylation Validation: Methanol Distillate Vol Step1B->Step2B End Phase Inversion (Water Addition) Validation: FT-IR (No 2270 cm⁻¹ peak) Step2A->End Step2B->End

Fig 2: Step-by-step prepolymer mixing workflow and validation checkpoints for DMPA vs. Methyl DMPA based PUDs.

References

  • National Center for Biotechnology Information. "Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester" PubChem Compound Summary for CID 87346. Available at:[Link]

  • Santamaria-Echart, A., et al. "Structure–Properties Relationship in Waterborne Poly(Urethane-Urea)s Synthesized with Dimethylolpropionic Acid (DMPA) Internal Emulsifier Added before, during and after Prepolymer Formation" Polymers (MDPI), 2020. Available at:[Link]

  • Ding, M., et al. "PH Responsive Polyurethane for the Advancement of Biomedical and Drug Delivery" National Library of Medicine (PMC), 2020. Available at:[Link]

  • Pasini, D., et al. "Clickable 2,2‐bis(hydroxymethyl)propionic acid‐derived AB2 monomers: Hyperbranched polyesters through the CuAAC cycloaddition (click) reaction" ResearchGate, 2021. Available at:[Link]

"Methyl 2,2-bis(hydroxymethyl)propionate" vs other diols in polyester synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Architectural Control in Polyester Synthesis: Methyl 2,2-bis(hydroxymethyl)propionate vs. Traditional Linear Diols

As a Senior Application Scientist in polymer chemistry and drug development, I frequently encounter the critical decision of monomer selection when designing aliphatic polyesters. Traditionally, the synthesis of polyesters has relied on the step-growth polycondensation of A2 and B2 monomers—such as diacids reacting with linear diols like 1,4-butanediol (BDO) or ethylene glycol (EG). While this approach yields robust, linear, and semi-crystalline thermoplastics, it severely limits the polymer's functional versatility in advanced biomedical and nanomedicine applications.

To break this architectural limitation, researchers turn to AB2 monomers. Methyl 2,2-bis(hydroxymethyl)propionate (the methyl ester of bis-MPA) has emerged as a premier building block for synthesizing hyperbranched polyesters (HBPs) and dendrimers[1][2]. By possessing one ester group (A) and two hydroxyl groups (B2), this monomer undergoes controlled transesterification to form highly branched, globular architectures rather than entangled linear chains.

This guide objectively compares the mechanistic behavior, physical properties, and experimental workflows of methyl 2,2-bis(hydroxymethyl)propionate against traditional linear diols, providing actionable insights for researchers engineering next-generation polymeric materials.

Mechanistic Divergence: Causality in Monomer Selection

The fundamental difference between linear diols and methyl 2,2-bis(hydroxymethyl)propionate lies in the topological evolution of the polymer chain during synthesis.

Traditional Linear Diols (e.g., 1,4-Butanediol, Ethylene Glycol): When an A2 monomer (e.g., adipic acid) reacts with a B2 monomer (e.g., 1,4-butanediol), the reaction proceeds via linear step-growth polycondensation. The resulting polymer chains are highly entangled, which imparts high melt viscosity and significant crystallinity. However, because the functional groups are consumed during backbone formation, the final polymer possesses only two terminal end-groups per chain, severely restricting post-polymerization functionalization.

Methyl 2,2-bis(hydroxymethyl)propionate (AB2 Monomer): Polymerization of an AB2 monomer results in a dendritic or hyperbranched architecture. Each monomer addition introduces a branching point. The resulting macromolecule is globular, preventing chain entanglement and drastically reducing melt viscosity[3]. Furthermore, the number of terminal hydroxyl groups increases exponentially with the molecular weight, providing a dense peripheral functionalization zone ideal for drug conjugation, cross-linking, or antibacterial functionalization[4][5].

Why the Methyl Ester over Free bis-MPA? A critical mechanistic choice is using the methyl ester of bis-MPA rather than the free carboxylic acid (2,2-bis(hydroxymethyl)propionic acid). Direct esterification of the free acid requires high temperatures (>160°C) and strong acid catalysis, which frequently triggers an etherification side reaction between the hydroxyl groups[6]. This side reaction creates structural defects and unwanted cross-linking. By utilizing methyl 2,2-bis(hydroxymethyl)propionate, the polymerization proceeds via transesterification. This releases methanol instead of water, operates under milder conditions, and completely circumvents acid-catalyzed etherification, ensuring high structural fidelity[1][2].

G A2B2 A2 + B2 Monomers (e.g., Adipic Acid + 1,4-Butanediol) Polycond Step-Growth Polycondensation (Water Removal) A2B2->Polycond AB2 AB2 Monomer (Methyl 2,2-bis(hydroxymethyl)propionate) Transest Transesterification (Methanol Removal) AB2->Transest Linear Linear Polyester (High Entanglement, 2 End-Groups) Polycond->Linear HBP Hyperbranched Polyester (Globular, Abundant End-Groups) Transest->HBP

Structural divergence: Linear step-growth vs. AB2 hyperbranched transesterification pathways.

Quantitative Performance Comparison

The architectural differences translate directly into macroscopic physical properties. Table 1 summarizes the comparative performance of polyesters derived from linear diols versus those synthesized from methyl 2,2-bis(hydroxymethyl)propionate.

Table 1: Property Comparison of Linear vs. Hyperbranched Polyesters

PropertyLinear Polyester (from 1,4-Butanediol)Hyperbranched Polyester (from Methyl bis-MPA)
Polymer Architecture Linear, highly entangledGlobular, highly branched
Degree of Branching (DB) 0 (Strictly linear)~0.40 – 0.50 (Random hyperbranched)
Melt Viscosity High (scales with molecular weight)Very Low (Newtonian behavior in melt)
Solubility Poor in polar solvents (highly crystalline)Excellent in polar solvents (amorphous)
End-Group Density 2 per polymer chainExponentially high (scales with generation)
Thermal Properties Semi-crystalline (Distinct Tm​ )Amorphous (Only Tg​ observed)
Primary Application Thermoplastics, structural materialsDrug delivery, cross-linking agents, nanocarriers

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of both polymer types.

Protocol A: Synthesis of Linear Poly(butylene adipate) (Reference Standard)
  • Reagent Preparation: Charge a dry, three-necked round-bottom flask with equimolar amounts of 1,4-butanediol and adipic acid.

  • Catalysis: Add 0.1 wt% of titanium(IV) tetrabutoxide ( Ti(OBu)4​ ) as a catalyst.

  • Esterification Phase: Heat the mixture to 160°C under a continuous nitrogen purge for 2 hours to remove the water byproduct.

  • Polycondensation Phase: Gradually increase the temperature to 200°C and apply a high vacuum (< 1 mbar) for 4 hours to drive the molecular weight up by removing residual diol and water.

  • Isolation: Cool the highly viscous melt, dissolve in chloroform, and precipitate into cold methanol. Filter and dry under vacuum.

Protocol B: Synthesis of Hyperbranched Poly(bis-MPA) via Transesterification

Note: To control the molecular weight and narrow the polydispersity index (PDI), a polyol core molecule such as Trimethylolpropane (TMP) is utilized[3].

  • Melt Mixing: In a customized Schlenk flask, combine methyl 2,2-bis(hydroxymethyl)propionate and Trimethylolpropane (TMP) at a defined molar ratio (e.g., 15:1 for a pseudo-second generation HBP).

  • Catalysis: Add 0.2 wt% of p-toluenesulfonic acid (p-TSA) or an organotitanate catalyst.

  • Transesterification: Heat the system to 120–140°C under a nitrogen atmosphere. The mixture will form a homogenous melt. Maintain for 1 hour.

  • Byproduct Removal (Critical Step): Slowly apply a vacuum (down to 5 mbar) over 30 minutes. The equilibrium is driven forward by the distillation of methanol. Self-Validation Check: The collection of the theoretical volume of methanol in a cold trap confirms the conversion of the methyl ester groups.

  • Curing & Isolation: Maintain the vacuum at 140°C for an additional 2 hours. The polymer remains a low-viscosity liquid in the melt. Cool to room temperature, dissolve in tetrahydrofuran (THF), and precipitate into cold diethyl ether.

Workflow Step1 Step 1: Melt Mixing Methyl bis-MPA + TMP Core Step2 Step 2: Catalyst Addition (e.g., Ti(OBu)4 or p-TSA) Step1->Step2 Step3 Step 3: Transesterification 120-140°C, N2 Atmosphere Step2->Step3 Step4 Step 4: Vacuum Distillation Remove Methanol Byproduct Step3->Step4 Step5 Step 5: Polymer Isolation Precipitation & Drying Step4->Step5

Experimental workflow for the synthesis of hyperbranched polyesters via transesterification.

Conclusion

For structural materials requiring tensile strength and crystallinity, traditional linear diols remain the standard. However, in the realm of advanced nanomedicine, smart materials, and targeted drug delivery, the architectural control provided by methyl 2,2-bis(hydroxymethyl)propionate is unparalleled. By shifting from a step-growth polycondensation of A2/B2 monomers to the transesterification of an AB2 monomer, researchers can engineer highly soluble, non-entangled, and densely functionalized macromolecular platforms.

References

  • Eco-Friendly Synthesis of Aliphatic Polyester using Castor Oil Derivative and It's Studies. ResearchGate. Available at:[Link]

  • Synthesis and spectral characteristics of 2,2-bis(hydroxymethyl)propionic acid derivatives as model compounds for the estimation of properties of modified hyperbranched polyesters polyols. ResearchGate / Russian Journal of Organic Chemistry. Available at: [Link]

  • Kinetics of Formation of Hyperbranched Polyesters Based on 2,2-Bis(methylol)propionic Acid. Macromolecules - ACS Publications. Available at:[Link]

  • Heterofunctional Cationic Polyester Dendrimers as Antibacterial Agents: The Role of Internal and External Charges. PMC - NIH. Available at:[Link]

  • Etherification as Side Reaction in the Hyperbranched Polycondensation of 2,2-Bis(hydroxymethyl)propionic Acid. ResearchGate / Macromolecules. Available at:[Link]

  • Coumarins into Polyurethanes for Smart and Functional Materials. PMC - NIH. Available at:[Link]

Sources

A Comparative Guide to Purity Validation of Methyl 2,2-bis(hydroxymethyl)propionate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical entity is a cornerstone of reliable and reproducible results. Methyl 2,2-bis(hydroxymethyl)propionate, a versatile building block in the synthesis of dendrimers, hyperbranched polymers, and specialty coatings, is no exception. Its purity can significantly influence the physicochemical properties and performance of the final products. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the purity validation of Methyl 2,2-bis(hydroxymethyl)propionate, supported by experimental insights and established analytical principles.

The Analytical Challenge: Why Purity Matters

Methyl 2,2-bis(hydroxymethyl)propionate, with its two primary hydroxyl groups and a methyl ester functionality, presents a unique analytical challenge. The absence of a significant UV-absorbing chromophore necessitates alternative detection methods for HPLC. Furthermore, potential impurities from its synthesis, such as residual starting materials or byproducts, must be effectively separated and quantified to ensure the quality of the final product.

A Comparative Overview of Analytical Techniques

While HPLC is a powerful tool for purity determination, a comprehensive understanding of its capabilities is best achieved by comparing it with other orthogonal methods like Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[1]

FeatureHPLC with Refractive Index Detection (RID)Gas Chromatography with Flame Ionization Detection (GC-FID)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase.Quantification based on the direct proportionality between the integrated signal area of a nucleus and the number of those nuclei.[2]
Applicability to Analyte Well-suited for non-volatile and thermally labile compounds. Since the analyte lacks a strong chromophore, a universal detector like RID is necessary.Requires derivatization to increase the volatility of the polar hydroxyl groups.Provides absolute purity determination without the need for a specific reference standard of the analyte.[1][2]
Sample Preparation Simple dissolution in a suitable solvent.More complex, involving a derivatization step to convert the analyte into a volatile form.[3]Simple dissolution in a deuterated solvent with a certified internal standard.
Information Provided Relative purity based on peak area percentage of all detected components.Relative purity of volatile components.Absolute purity, structural confirmation, and identification of impurities with known structures.
Advantages Broad applicability to non-volatile compounds, robust and reliable for routine analysis.High resolution and sensitivity for volatile impurities.Primary analytical method, highly accurate and precise, non-destructive.[2][4]
Limitations Lower sensitivity compared to other detectors, not suitable for gradient elution.Potential for incomplete derivatization, not suitable for non-volatile impurities.Lower sensitivity compared to chromatographic techniques, potential for signal overlap in complex mixtures.

In-Depth Look: HPLC for Purity Validation

For routine quality control and purity assessment of Methyl 2,2-bis(hydroxymethyl)propionate, a reversed-phase HPLC method with Refractive Index (RI) detection is a robust and reliable choice. The lack of a UV chromophore in the molecule makes UV detection unsuitable, whereas an RI detector provides a universal means of detection for non-absorbing compounds.

Proposed HPLC Method

The following method is proposed based on the analysis of similar polar, non-volatile compounds.

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 30:70 v/v). The exact ratio may need to be optimized for optimal resolution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detector: Refractive Index Detector (RID)

  • Injection Volume: 20 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

Causality Behind Experimental Choices:

  • C18 Column: A C18 stationary phase provides good retention for moderately polar compounds like Methyl 2,2-bis(hydroxymethyl)propionate through hydrophobic interactions.

  • Acetonitrile/Water Mobile Phase: This is a common mobile phase for reversed-phase chromatography, offering a good balance of solvent strength and compatibility with RI detection.

  • Isocratic Elution: Necessary for use with a standard RI detector, which is sensitive to changes in the mobile phase composition.

  • RI Detector: As a universal detector, it is suitable for analytes that do not possess a UV-absorbing chromophore.

A Self-Validating System: HPLC Method Validation Protocol

To ensure the reliability and accuracy of the HPLC method, a thorough validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5] The validation process itself serves to build trustworthiness into the analytical procedure.

Validation Parameters
  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of potential impurities. This can be demonstrated by spiking the sample with known impurities or by analyzing samples that have been subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. Potential impurities could include unreacted 2,2-bis(hydroxymethyl)propionic acid or byproducts from the esterification process.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of at least five concentrations of the analyte across the desired range. The correlation coefficient (r²) of the regression line should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix or by comparing the results to a reference material of known purity.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Analysis on different days, by different analysts, or on different instruments within the same laboratory.

    • Reproducibility: Analysis in different laboratories (inter-laboratory trial), which is not always required for in-house methods.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For this HPLC method, parameters to investigate would include the mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

Experimental Workflow for HPLC Method Validation

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD Method Optimization (Column, Mobile Phase, etc.) Specificity Specificity (Forced Degradation) MD->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness RA Sample Purity Analysis Robustness->RA Implement

Caption: A logical workflow for the validation of an HPLC method for purity analysis.

The Power of Orthogonality: A Multi-faceted Approach to Purity

For the most comprehensive and reliable purity assessment, a combination of orthogonal methods is highly recommended.[1] HPLC can serve as the primary method for routine quality control, while qNMR can be used as a primary reference method to establish the absolute purity of a reference standard. GC-FID can be a valuable tool for identifying and quantifying any volatile impurities that may not be detected by HPLC.

Orthogonal Purity Analysis cluster_0 Purity Assessment of Methyl 2,2-bis(hydroxymethyl)propionate HPLC HPLC-RI Relative Purity Non-volatile Impurities GC GC-FID Relative Purity Volatile Impurities HPLC->GC Orthogonal Comparison qNMR qNMR Absolute Purity Structural Confirmation GC->qNMR Orthogonal Comparison qNMR->HPLC Orthogonal Comparison

Caption: Interrelation of orthogonal techniques for a comprehensive purity assessment.

Conclusion

The purity validation of Methyl 2,2-bis(hydroxymethyl)propionate is a critical step in ensuring its quality and performance in various applications. While HPLC with RI detection offers a robust and reliable method for routine analysis, a comprehensive understanding of a sample's purity is best achieved through a multi-faceted approach. By leveraging the orthogonal strengths of HPLC, GC, and qNMR, researchers can obtain a more complete and accurate purity profile, leading to greater confidence in their experimental outcomes and the quality of their final products. The validation of the chosen analytical method according to established guidelines is not merely a regulatory requirement but a fundamental aspect of good scientific practice, ensuring the integrity and trustworthiness of the generated data.

References

  • PubChem. (n.d.). Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester. Retrieved from [Link]

  • USP. (n.d.). Stimuli Article (qNMR). Retrieved from [Link]

  • SpectraBase. (n.d.). 2,2-bis(Hydroxymethyl)propionic acid, methyl ester - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Google Patents. (n.d.). JPH02292247A - Preparation of 2,2-bis(hydroxymethyl)propionic acid phenylhydrazide.
  • Napolitano, J. G., et al. (2020). Accurate and Precise External Calibration Enhances the Versatility of Quantitative NMR (qNMR). PMC. Retrieved from [Link]

  • Saito, T., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. Retrieved from [Link]

  • Obadia, B. A., et al. (2015). Compositional Analysis of Mixtures of Oleate Esters of Short Chain Alcohols (C1-C4) by Quantitative Proton Nuclear Magnetic Resonance Spectroscopy (qPNMR). Science and Education Publishing. Retrieved from [Link]

  • USP. (n.d.). Stimuli Article (qNMR). Retrieved from [Link]

  • ChemBK. (2024, April 10). 2,2-Bis(hydroxymethyl)propionic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304404A - Preparation method of 2,2-bis(hydroxymethyl) butyrate.
  • ResearchGate. (n.d.). Purity comparison by NMR and HPLC. Retrieved from [Link]

  • mzCloud. (2015, November 6). 2 2 Bis hydroxymethyl propionic acid. Retrieved from [Link]

  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • Bando, K., Matsuoka, N., & Isoba, A. (n.d.). Qualitative and quantitative analysis of organic acid by GC-MS with Chloroformate Derivatization. Customs Laboratory, Ministry of Finance, Japan. Retrieved from [Link]

  • Öztürk, G., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl octanoate on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Methyl 2,2-dimethoxypropionate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Wang, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PMC. Retrieved from [Link]

Sources

A Comparative Guide to the Applications of Methyl 2,2-bis(hydroxymethyl)propionate and its Progenitor, DMPA

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and polymer chemistry, the selection of building blocks is a critical decision that dictates the final properties and performance of a material. This guide provides an in-depth technical comparison of Methyl 2,2-bis(hydroxymethyl)propionate and its widely used carboxylic acid counterpart, 2,2-bis(hydroxymethyl)propionic acid (DMPA). We will explore their distinct applications, supported by experimental data and case studies, to illuminate the causal relationships behind their selection in various synthetic strategies.

Introduction: A Tale of Two Functionalities

2,2-bis(hydroxymethyl)propionic acid, commonly known as DMPA or bis-MPA, is a cornerstone in polymer science.[1][2] Its unique trifunctional structure, featuring two primary hydroxyl groups and a sterically hindered carboxylic acid, has made it an indispensable monomer for introducing hydrophilicity and branching.[1][2] The methyl ester, Methyl 2,2-bis(hydroxymethyl)propionate, presents a subtle yet significant modification: the carboxylic acid is protected as a methyl ester. This seemingly small change fundamentally alters the molecule's reactivity and solubility, paving the way for a different set of applications.

This guide will dissect these differences, providing a clear rationale for choosing one over the other in specific research and development contexts.

Comparative Performance Analysis: The Impact of a Methyl Group

The primary distinction between DMPA and its methyl ester lies in the reactivity of the carboxyl group. This difference is the principal determinant of their divergent applications.

Property2,2-bis(hydroxymethyl)propionic acid (DMPA)Methyl 2,2-bis(hydroxymethyl)propionateRationale and Implications
Functionality Two hydroxyl groups, one carboxylic acid group[1]Two hydroxyl groups, one methyl ester groupThe free carboxylic acid in DMPA can be neutralized to form a salt, imparting anionic character and water dispersibility.[3] The methyl ester is non-ionic and not readily water-soluble.
Primary Application Hydrophilic monomer in waterborne polyurethane dispersions (PUDs) and polyesters.[2][3]Intermediate in organic synthesis where the carboxylic acid needs to be protected or modified later.DMPA's free acid is crucial for creating stable aqueous dispersions of polymers, a cornerstone of environmentally friendly coatings and adhesives.[2][3] The methyl ester is unsuitable for this direct application.
Solubility Soluble in water and polar organic solvents like methanol and DMF.[2]Soluble in a wider range of organic solvents, but less soluble in water.The increased organic solubility of the methyl ester can be advantageous in non-aqueous reaction systems.
Reactivity Hydroxyl groups react with isocyanates, epoxides, etc. The carboxylic acid can be neutralized or esterified.[1]Hydroxyl groups are available for reaction. The ester group is less reactive than the carboxylic acid but can be hydrolyzed or transesterified.This allows for selective reactions on the hydroxyl groups of the methyl ester while the carboxyl functionality remains protected.

Case Study 1: DMPA as a Hydrophilic Monomer in Waterborne Polyurethane Dispersions

The most prominent application of DMPA is in the synthesis of waterborne polyurethane dispersions (PUDs).[2][3] These materials are critical in the formulation of low-VOC (Volatile Organic Compound) coatings, adhesives, and leather finishes.[2]

Experimental Workflow: Synthesis of a DMPA-based PUD

G cluster_prepolymer Prepolymer Synthesis (Organic Phase) cluster_neutralization Neutralization & Dispersion cluster_extension Chain Extension Diisocyanate Diisocyanate Prepolymer Prepolymer Diisocyanate->Prepolymer Polyol Polyol Polyol->Prepolymer DMPA DMPA DMPA->Prepolymer Solvent Solvent Solvent->Prepolymer Triethylamine Triethylamine Prepolymer->Triethylamine Neutralization Water Water Triethylamine->Water Dispersion PUD PUD Water->PUD Chain_Extender Chain_Extender PUD->Chain_Extender Final Polymer Final_PUD Final_PUD Chain_Extender->Final_PUD Final Polymer G DMPA 2,2-bis(hydroxymethyl)propionic acid Esterification Esterification DMPA->Esterification Alkanol 4-8C Alkanol Alkanol->Esterification Methyl_Ester_Analog 2,2-bis(hydroxymethyl)propionate (Alkyl Ester) Esterification->Methyl_Ester_Analog Reaction Reaction Methyl_Ester_Analog->Reaction Phenylhydrazine Phenylhydrazine Phenylhydrazine->Reaction Final_Product 2,2-bis(hydroxymethyl)propionic acid phenylhydrazide Reaction->Final_Product

Sources

Safety Operating Guide

Methyl 2,2-bis(hydroxymethyl)propionate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, step-by-step operational guide for the safe handling and proper disposal of Methyl 2,2-bis(hydroxymethyl)propionate, designed for researchers and environmental health and safety (EHS) professionals.

Operational Safety & Chemical Profiling

Methyl 2,2-bis(hydroxymethyl)propionate (CAS: 17872-55-8) is a bifunctional organic ester widely utilized as a critical building block in the synthesis of dendrimers, hyperbranched polymers, and targeted drug delivery systems[1]. Structurally, it features a central tertiary carbon bearing two hydroxymethyl groups and one ester group, giving it strong hydrogen-bonding capacity and making it highly polar[2].

While it is a highly valuable intermediate, it presents specific occupational hazards. Under the Globally Harmonized System (GHS), it is classified as a Category 2 Eye Irritant (H319) and a Category 3 Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H335) , primarily due to its potential to cause severe respiratory tract irritation upon inhalation of its dust or aerosols[3].

Table 1: Quantitative Chemical & Hazard Profile

Property / MetricValue / ClassificationOperational Implication
CAS Number 17872-55-8Must be explicitly listed on all EHS waste manifests[4].
Molecular Formula C6H12O4Non-halogenated organic; dictates the incineration disposal pathway[1].
LogP -0.84Highly hydrophilic; readily dissolves in aqueous waste streams[1].
Polar Surface Area 67 ŲHigh polarity requires polar solvents (e.g., water, methanol) for effective spill cleanup[1].
GHS Hazards H319 (Eye), H335 (Respiratory)Strictly mandates the use of safety goggles and local exhaust ventilation (fume hoods)[3].

Mechanistic Reasoning for Disposal Choices (E-E-A-T)

Why Incineration Over Drain Disposal? Because Methyl 2,2-bis(hydroxymethyl)propionate has a negative LogP (-0.84), it is highly water-soluble[1]. A common misconception in laboratory settings is that highly water-soluble, non-highly-toxic organics can be flushed down the drain. This is strictly prohibited.

  • Causality: Synthetic organic esters introduce a massive Chemical Oxygen Demand (COD) burden to local wastewater treatment facilities, which can disrupt delicate microbial degradation balances. Furthermore, in the fluctuating pH environments typical of municipal plumbing, the ester linkage is susceptible to hydrolysis. This reaction breaks the molecule down into 2,2-bis(hydroxymethyl)propionic acid and methanol[2]. The generation of methanol in sealed or semi-sealed plumbing infrastructure introduces secondary flammability and toxicity hazards.

  • The Solution: High-temperature incineration is the only self-validating disposal method. It ensures complete thermal oxidation of the C6H12O4 molecule into carbon dioxide (CO2) and water (H2O), leaving no persistent environmental footprint.

Step-by-Step Disposal Protocols

The following protocols are designed as self-validating systems to ensure maximum safety and compliance during the disposal of Methyl 2,2-bis(hydroxymethyl)propionate.

Protocol A: Solid Waste & Contaminated Consumables

Applies to unused powder, contaminated weighing paper, spatulas, and PPE.

  • Collection: Sweep up solid residues using a damp, lint-free wipe to prevent aerosolization of the irritating powder. Do not use dry sweeping methods.

  • Containment: Place all contaminated wipes, empty vials, and disposable PPE (nitrile gloves) into a chemically compatible, sealable high-density polyethylene (HDPE) solid waste container.

  • Validation Check: Inspect the seal of the container. Ensure no powder is trapped in the threading of the lid, which could cause exposure during transport.

  • Labeling: Affix a hazardous waste label reading: "Hazardous Solid Waste - Contains Methyl 2,2-bis(hydroxymethyl)propionate (Non-Halogenated Organic, Irritant)."

  • Disposition: Transfer to your facility's EHS department for licensed high-temperature incineration.

Protocol B: Liquid Waste Segregation & Bulking

Applies to reaction mother liquors, aqueous washes, and solvent mixtures.

  • Matrix Identification: Determine if the primary solvent matrix is halogenated (e.g., Dichloromethane, Chloroform) or non-halogenated (e.g., Water, Methanol, Ethyl Acetate).

  • pH Verification (Critical Step): Before adding aqueous waste containing this chemical to a bulk carboy, test the waste with pH indicator strips. Ensure the pH is between 5.0 and 9.0.

    • Causality: Extreme acidic or basic conditions will catalyze the hydrolysis of the ester into methanol and free acid[2].

    • Validation: A stable, neutral pH confirms the ester remains intact, preventing unexpected gas evolution and dangerous pressure buildup inside the sealed waste carboy.

  • Transfer: Using a secondary containment tray and a dedicated funnel, pour the liquid into the appropriate waste carboy (Halogenated vs. Non-Halogenated).

  • Headspace Management: Leave a minimum of 10% headspace in the carboy to accommodate potential vapor expansion due to ambient temperature fluctuations. Cap securely.

Protocol C: Immediate Spill Decontamination
  • Isolate & Protect: Evacuate the immediate area. Don fresh nitrile gloves (nitrile provides excellent resistance to aliphatic esters), safety goggles, and a lab coat.

  • Containment: For solid spills, cover the powder with damp absorbent pads. For liquid solution spills, surround and cover the spill with universal chemical absorbents (e.g., vermiculite).

  • Primary Cleanup: Mechanically collect the saturated absorbent using a non-sparking scoop and transfer it to a solid hazardous waste bin.

  • Secondary Decontamination (Validation): Wash the affected surface thoroughly with soap and water (leveraging the compound's high water solubility). Follow this with a final wipe using a methanol-soaked cloth.

    • Validation: Visually inspect the surface after the methanol evaporates. A completely residue-free surface confirms total decontamination of the organic film.

Waste Stream Decision Workflow

G Start Waste Generation: Methyl 2,2-bis(hydroxymethyl)propionate State What is the physical state of the waste? Start->State Solid Solid / Powder / Contaminated PPE State->Solid Solid Liquid Liquid Solution State->Liquid Liquid SolidBin Double-bag in Solid Hazardous Waste Bin Solid->SolidBin Solvent What is the primary solvent? Liquid->Solvent Aqueous Aqueous Solution (Water-based) Solvent->Aqueous Water Organic Organic Solvent (e.g., MeOH, DCM) Solvent->Organic Organic NonHalo Non-Halogenated Organic Waste Container Aqueous->NonHalo < 10% Organics Organic->NonHalo Non-Halogenated Halo Halogenated Waste Container Organic->Halo Halogenated Incineration Licensed High-Temperature Incineration Facility SolidBin->Incineration NonHalo->Incineration Halo->Incineration

Workflow for the segregation and disposal of Methyl 2,2-bis(hydroxymethyl)propionate waste streams.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,2-bis(hydroxymethyl)propionate
Reactant of Route 2
Reactant of Route 2
Methyl 2,2-bis(hydroxymethyl)propionate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.